2'-Hydroxypropiophenone
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(2-hydroxyphenyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O2/c1-2-8(10)7-5-3-4-6-9(7)11/h3-6,11H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDUWXMIHHIVXER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CC=CC=C1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90209868 | |
| Record name | 2'-Hydroxypropiophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90209868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
610-99-1 | |
| Record name | 2′-Hydroxypropiophenone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=610-99-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 2'-Hydroxypropiophenone | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2'-Hydroxypropiophenone | |
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| Record name | 2'-Hydroxypropiophenone | |
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| Record name | 2'-hydroxypropiophenone | |
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| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.314 | |
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| Record name | 2'-HYDROXYPROPIOPHENONE | |
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| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
physical and chemical properties of 2'-Hydroxypropiophenone
For Researchers, Scientists, and Drug Development Professionals
Introduction
2'-Hydroxypropiophenone, also known as 1-(2-hydroxyphenyl)propan-1-one, is an aromatic ketone that serves as a versatile and crucial intermediate in organic synthesis.[1] Its unique structure, featuring a hydroxyl group ortho to a propionyl group on a benzene (B151609) ring, imparts specific reactivity that is leveraged in the synthesis of a variety of more complex molecules. This technical guide provides an in-depth overview of the physical and chemical properties, synthesis, and applications of this compound, with a focus on its role in pharmaceutical development.
Physical and Chemical Properties
This compound is typically a clear, colorless to pale yellow or brown liquid.[2][3] It is insoluble in water but soluble in many organic solvents.[4]
Table 1: Physical Properties of this compound
| Property | Value | Reference |
| Appearance | Clear brown liquid | [3][4] |
| Melting Point | 20-22 °C | [4] |
| Boiling Point | 229-230 °C at 760 mmHg | [2][4] |
| 115 °C at 15 mmHg | [5][6][7] | |
| Density | 1.106 g/cm³ at 17 °C | [4] |
| 1.094 g/mL at 25 °C | [5][6][7] | |
| Refractive Index (n20/D) | 1.548 - 1.550 | [2][5] |
| Solubility | Insoluble in water | [4] |
| Vapor Pressure | 0.05 mmHg at 25 °C | [4] |
| pKa | 8.33 | [4] |
Table 2: Chemical Identifiers for this compound
| Identifier | Value | Reference |
| CAS Number | 610-99-1 | [1][4] |
| Molecular Formula | C₉H₁₀O₂ | [1][4] |
| Molecular Weight | 150.17 g/mol | [1][4] |
| IUPAC Name | 1-(2-hydroxyphenyl)propan-1-one | [1] |
| Synonyms | 2-Propionylphenol, o-Hydroxypropiophenone, Ethyl 2-hydroxyphenyl ketone | [1][4] |
| InChI | InChI=1S/C9H10O2/c1-2-8(10)7-5-3-4-6-9(7)11/h3-6,11H,2H2,1H3 | [1] |
| SMILES | CCC(=O)C1=CC=CC=C1O | [1] |
Spectral Data
The structural features of this compound can be confirmed by various spectroscopic techniques.
Table 3: Spectral Data for this compound
| Technique | Key Features and Observations | Reference |
| ¹H NMR | Spectra available for review. | [2][5] |
| ¹³C NMR | Spectra available for review. | [3] |
| Infrared (IR) Spectroscopy | Spectra available, showing characteristic peaks for the hydroxyl and carbonyl groups. | [1][8] |
| Mass Spectrometry (MS) | GC-MS data indicates a top peak at m/z 121. | [1] |
Synthesis of this compound
The most common methods for the synthesis of this compound are the Fries rearrangement of phenyl propionate (B1217596) and the Friedel-Crafts acylation of phenol (B47542).
Experimental Protocol 1: Synthesis via Fries Rearrangement
The Fries rearrangement involves the conversion of a phenolic ester to a hydroxy aryl ketone using a Lewis acid catalyst. This reaction is ortho, para-selective, and the reaction conditions can be tuned to favor the desired isomer.
Materials:
-
Phenyl propionate
-
Anhydrous aluminum chloride (AlCl₃)
-
Carbon disulfide (CS₂) or Nitrobenzene (as solvent)
-
Hydrochloric acid (HCl) for workup
-
Organic solvent for extraction (e.g., diethyl ether)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate for drying
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve phenyl propionate in the chosen solvent (e.g., carbon disulfide).
-
Cool the mixture in an ice bath.
-
Slowly add anhydrous aluminum chloride to the stirred solution.
-
After the addition is complete, remove the ice bath and allow the reaction to proceed at room temperature, followed by heating under reflux for 2-3 hours.
-
After the reflux period, carefully pour the reaction mixture into a beaker containing ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Separate the organic layer and extract the aqueous layer with an organic solvent (e.g., diethyl ether).
-
Combine the organic layers, wash with water, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain this compound.
Caption: Workflow for the Synthesis of this compound via Fries Rearrangement.
Experimental Protocol 2: Synthesis via Friedel-Crafts Acylation
The Friedel-Crafts acylation involves the reaction of an aromatic compound with an acylating agent, typically an acyl chloride or anhydride, in the presence of a Lewis acid catalyst.
Materials:
-
Phenol
-
Propionyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (B109758) (CH₂Cl₂) or other suitable solvent
-
Hydrochloric acid (HCl) for workup
-
Sodium bicarbonate solution for neutralization
-
Anhydrous magnesium sulfate for drying
Procedure:
-
In a three-necked flask equipped with a stirrer, dropping funnel, and a reflux condenser, suspend anhydrous aluminum chloride in dichloromethane.
-
Cool the suspension in an ice bath.
-
Slowly add propionyl chloride to the stirred suspension.
-
After the formation of the acylium ion complex, add a solution of phenol in dichloromethane dropwise.
-
Once the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for a specified time.
-
Carefully pour the reaction mixture into a mixture of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash them with water, followed by a dilute sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter and evaporate the solvent to yield the crude product.
-
Purify the product by vacuum distillation.
Caption: Workflow for the Synthesis of this compound via Friedel-Crafts Acylation.
Applications in Drug Development and Organic Synthesis
This compound is a valuable building block in the synthesis of various pharmaceutical compounds and other complex organic molecules.
Stereoselective Synthesis of Vicinal Diols
A primary application of this compound is in the stereoselective synthesis of vicinal diols, such as 1-phenylpropane-1,2-diol (B147034). These chiral diols are essential components in the synthesis of a range of active pharmaceutical ingredients (APIs), where the specific stereochemistry is critical for biological activity.
Experimental Protocol 3: Stereoselective Reduction to 1-phenylpropane-1,2-diol
This protocol outlines a general enzymatic approach for the stereoselective reduction of this compound.
Materials:
-
(S)-2-Hydroxypropiophenone
-
Alcohol dehydrogenase (e.g., from Lactobacillus brevis)
-
NADH or a cofactor regeneration system (e.g., formate (B1220265) dehydrogenase and formate)
-
Phosphate (B84403) buffer (e.g., 50 mM, pH 7.5)
-
Magnesium sulfate (MgSO₄)
Procedure:
-
Prepare a reaction mixture containing phosphate buffer, magnesium sulfate, and thiamine diphosphate.
-
Add (S)-2-Hydroxypropiophenone to the buffered solution.
-
If using a cofactor regeneration system, add the necessary components (e.g., formate dehydrogenase and sodium formate).
-
Initiate the reaction by adding the alcohol dehydrogenase and NADH.
-
Incubate the reaction at a controlled temperature (e.g., 25 °C) with gentle agitation.
-
Monitor the progress of the reaction by techniques such as HPLC or GC to determine the conversion of the starting material and the formation of the diol product.
-
Upon completion, stop the reaction and extract the product with a suitable organic solvent.
-
Dry the organic extract and remove the solvent.
-
Purify the 1-phenylpropane-1,2-diol product, for example, by column chromatography.
Photoinitiator in UV-Curing
This compound and its derivatives can also function as photoinitiators in UV-curable coatings and inks.[9] Upon exposure to UV light, these molecules can generate reactive species that initiate polymerization.
Caption: Key Applications of this compound.
Safety and Handling
This compound is an irritant to the skin, eyes, and respiratory tract.[1][4] It is important to handle this chemical in a well-ventilated area, preferably a fume hood, while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. In case of fire, use water spray, dry chemical, carbon dioxide, or an appropriate foam as extinguishing media.[4]
Conclusion
This compound is a chemical intermediate with significant utility in both academic research and industrial applications, particularly in the pharmaceutical sector. Its well-defined physical and chemical properties, coupled with established synthetic routes, make it a reliable precursor for the synthesis of chiral molecules and other complex organic structures. Proper handling and adherence to safety protocols are essential when working with this compound.
References
- 1. This compound | C9H10O2 | CID 69133 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 3. spectrabase.com [spectrabase.com]
- 4. websites.umich.edu [websites.umich.edu]
- 5. This compound(610-99-1) 1H NMR [m.chemicalbook.com]
- 6. youtube.com [youtube.com]
- 7. This compound | 610-99-1 [chemicalbook.com]
- 8. ortho-Hydroxypropiophenone [webbook.nist.gov]
- 9. researchgate.net [researchgate.net]
2'-Hydroxypropiophenone molecular structure and formula
An In-depth Technical Guide to 2'-Hydroxypropiophenone: Molecular Structure, Properties, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of this compound, a versatile ketone with significant applications in organic synthesis and drug development. This document details its molecular structure, chemical formula, and physical properties, and includes detailed experimental protocols for its synthesis and characterization.
Molecular Structure and Formula
This compound, also known as 1-(2-hydroxyphenyl)propan-1-one, is an aromatic organic compound.[1][2] Its structure consists of a propiophenone (B1677668) core substituted with a hydroxyl group at the ortho position of the phenyl ring.[3] This strategic placement of the hydroxyl group imparts unique reactivity to the molecule, making it a valuable intermediate in various chemical syntheses.[1][3]
The chemical formula for this compound is C₉H₁₀O₂ .[4]
Table 1: Chemical Identifiers
| Identifier | Value |
| IUPAC Name | 1-(2-hydroxyphenyl)propan-1-one[1] |
| CAS Number | 610-99-1[1] |
| Molecular Weight | 150.17 g/mol [1] |
| InChI | InChI=1S/C9H10O2/c1-2-8(10)7-5-3-4-6-9(7)11/h3-6,11H,2H2,1H3[4] |
| InChIKey | KDUWXMIHHIVXER-UHFFFAOYSA-N[5] |
| SMILES | CCC(=O)C1=CC=CC=C1O[5] |
Physicochemical Properties
This compound is typically a clear brown or pale yellow oily liquid at room temperature.[3] A summary of its key physical and chemical properties is presented below.
Table 2: Physicochemical Properties
| Property | Value |
| Appearance | Clear brown to pale yellow liquid[3] |
| Boiling Point | 115 °C at 15 mmHg[3] |
| Density | 1.094 g/mL at 25 °C[3] |
| Refractive Index | n20/D 1.548[3] |
| Solubility | Moderately soluble in organic solvents.[5] |
Synthesis
The primary method for synthesizing this compound is the Fries rearrangement of phenyl propionate (B1217596).[6] This reaction involves the migration of the propionyl group from the phenolic oxygen to the aromatic ring, catalyzed by a Lewis acid, typically aluminum chloride (AlCl₃).[6] The reaction is selective for the ortho and para positions, with the ratio of the products being influenced by reaction conditions such as temperature.[7]
Experimental Protocol: Synthesis of this compound via Fries Rearrangement
This protocol is adapted from general procedures for the Fries rearrangement.[7][8]
Materials:
-
Phenyl propionate
-
Anhydrous aluminum chloride (AlCl₃)
-
Nitromethane (solvent)
-
Hydrochloric acid (HCl), dilute solution
-
Dichloromethane (or other suitable organic solvent for extraction)
-
Anhydrous magnesium sulfate (B86663) (or sodium sulfate) for drying
-
Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, separatory funnel, etc.)
-
Heating mantle and stirrer
-
Ice bath
Procedure:
-
In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve phenyl propionate in nitromethane.
-
Cool the flask in an ice bath to 0-5 °C.
-
Slowly add anhydrous aluminum chloride to the stirred solution. An exothermic reaction may occur, so maintain the temperature below 10 °C.
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.
-
Heat the reaction mixture under reflux for a specified time (typically several hours, optimization may be required). The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and then carefully pour it into a beaker containing a mixture of crushed ice and dilute hydrochloric acid to decompose the aluminum chloride complex.
-
Transfer the mixture to a separatory funnel and extract the product with dichloromethane.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
The crude product can be purified by vacuum distillation or column chromatography to yield pure this compound.
Spectroscopic Characterization
The structure of the synthesized this compound can be confirmed using various spectroscopic techniques.
¹H NMR Spectroscopy
Experimental Protocol:
-
Prepare a sample by dissolving a small amount of this compound in a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard.
-
Acquire the ¹H NMR spectrum using a standard NMR spectrometer.[9]
-
Process the spectrum to obtain chemical shifts (δ), integration values, and coupling constants (J).
Expected ¹H NMR Data: The spectrum will show characteristic signals for the aromatic protons, the ethyl group protons, and the hydroxyl proton.
Infrared (IR) Spectroscopy
Experimental Protocol:
-
For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).[10]
-
Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a drop of the liquid directly on the crystal.
-
Acquire the IR spectrum over the standard range (e.g., 4000-400 cm⁻¹).[11]
Expected IR Data: The IR spectrum will exhibit characteristic absorption bands for the hydroxyl group (O-H stretch), the carbonyl group (C=O stretch), aromatic C-H stretches, and C-C bonds within the aromatic ring.
Mass Spectrometry (MS)
Experimental Protocol:
-
Introduce a small amount of the sample into the mass spectrometer, typically using a direct insertion probe or after separation by gas chromatography (GC-MS).
-
Ionize the sample using a suitable method, such as electron ionization (EI).
-
Analyze the resulting fragments to determine the mass-to-charge ratio (m/z) of the molecular ion and major fragment ions.[12]
Expected MS Data: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of this compound (150.17 g/mol ), along with other fragment ions that can help confirm the structure.
Table 3: Summary of Spectroscopic Data
| Technique | Key Features |
| ¹H NMR | Signals for aromatic, ethyl, and hydroxyl protons[4] |
| IR | O-H stretch, C=O stretch, aromatic C-H and C=C stretches[11] |
| Mass Spec | Molecular ion peak (m/z = 150) and characteristic fragmentation pattern |
Applications in Drug Development
This compound is a valuable building block in the synthesis of more complex organic molecules, particularly in the pharmaceutical industry.[2] Its primary application lies in the stereoselective synthesis of vicinal diols, such as 1-phenylpropane-1,2-diol.[2] These chiral diols are crucial intermediates in the preparation of a variety of active pharmaceutical ingredients (APIs), where the specific stereochemistry is often essential for therapeutic efficacy and safety.[2] The presence of both a hydroxyl and a ketone functional group allows for a range of chemical transformations, making it a versatile precursor in medicinal chemistry.[2]
Logical Relationship of Key Characteristics
The following diagram illustrates the interconnectedness of the key properties and applications of this compound.
References
- 1. This compound | C9H10O2 | CID 69133 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. 2 -Hydroxypropiophenone 97 610-99-1 [sigmaaldrich.com]
- 4. This compound(610-99-1) 1H NMR [m.chemicalbook.com]
- 5. CAS 610-99-1: 2′-Hydroxypropiophenone | CymitQuimica [cymitquimica.com]
- 6. Fries Rearrangement [organic-chemistry.org]
- 7. ajchem-a.com [ajchem-a.com]
- 8. ajchem-a.com [ajchem-a.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. m.youtube.com [m.youtube.com]
- 11. ortho-Hydroxypropiophenone [webbook.nist.gov]
- 12. documents.thermofisher.com [documents.thermofisher.com]
Solubility of 2'-Hydroxypropiophenone in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide addresses the solubility of 2'-Hydroxypropiophenone in organic solvents. Extensive research indicates a lack of specific quantitative solubility data in publicly available literature. However, qualitative descriptions of its solubility are available and can provide initial guidance. For precise quantitative analysis, a detailed experimental protocol is outlined below, enabling researchers to determine the solubility in their solvents of interest.
Qualitative Solubility Data
The solubility of this compound has been described in several sources, providing a general understanding of its behavior in different organic solvents. This information is summarized in the table below.
| Solvent | Qualitative Solubility |
| Chloroform | Slightly Soluble |
| Methanol | Slightly Soluble |
| General Organic Solvents | Moderate Solubility |
It is important to note that "slightly" and "moderate" are not standardized terms and the actual solubility can vary. For comparative purposes, a related compound, 2-Hydroxy-4'-(2-hydroxyethoxy)-2-methylpropiophenone, is reported to be soluble in ethanol, DMSO, and dimethyl formamide (B127407) at approximately 30 mg/mL.
Experimental Protocol for Quantitative Solubility Determination
To obtain precise and reliable quantitative solubility data, the following experimental protocol, based on the widely used shake-flask method with UV-Vis spectrophotometric quantification, is recommended.
Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance
-
Volumetric flasks and pipettes
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker or wrist-action shaker
-
Constant temperature bath or incubator
-
Syringe filters (0.45 µm or smaller, solvent-compatible)
-
Syringes
-
UV-Vis spectrophotometer
-
Quartz cuvettes
Procedure
2.2.1. Preparation of Standard Solutions and Calibration Curve
-
Accurately weigh a known amount of this compound and dissolve it in the chosen organic solvent to prepare a stock solution of known concentration.
-
Perform a series of dilutions of the stock solution to prepare at least five standard solutions of different, known concentrations.
-
Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for this compound in the specific solvent using the UV-Vis spectrophotometer.
-
Plot a calibration curve of absorbance versus concentration. The curve should be linear, and the equation of the line (y = mx + c) and the correlation coefficient (R²) should be determined. An R² value > 0.99 is generally considered acceptable.
2.2.2. Sample Preparation and Equilibration (Shake-Flask Method)
-
Add an excess amount of this compound to a series of scintillation vials. The excess solid is crucial to ensure that a saturated solution is formed.
-
Add a known volume of the desired organic solvent to each vial.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a constant temperature bath on an orbital shaker. The temperature should be controlled and recorded (e.g., 25 °C).
-
Agitate the samples for a sufficient period to reach equilibrium. A period of 24 to 72 hours is typically recommended. Preliminary experiments can be conducted to determine the optimal equilibration time.
2.2.3. Sample Analysis
-
After equilibration, allow the vials to stand undisturbed in the constant temperature bath for a sufficient time to allow the excess solid to settle.
-
Carefully withdraw a sample from the clear supernatant using a syringe.
-
Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid particles.
-
If necessary, dilute the filtered saturated solution with the same organic solvent to bring the absorbance within the linear range of the calibration curve.
-
Measure the absorbance of the diluted (or undiluted) sample using the UV-Vis spectrophotometer at the predetermined λmax.
2.2.4. Data Calculation
-
Using the equation from the calibration curve, calculate the concentration of this compound in the (diluted) sample from its absorbance.
-
If the sample was diluted, multiply the calculated concentration by the dilution factor to determine the concentration of the saturated solution.
-
The solubility can be expressed in various units, such as g/100 mL or mol/L.
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the determination of the solubility of this compound in an organic solvent.
Caption: Workflow for determining the solubility of this compound.
An In-depth Technical Guide on the Photochemical Properties of 2'-Hydroxypropiophenone
For Researchers, Scientists, and Drug Development Professionals
Abstract
2'-Hydroxypropiophenone is an aromatic ketone of significant interest in photochemistry and polymer science, primarily for its role as a Type I photoinitiator. Upon absorption of ultraviolet radiation, it undergoes a characteristic Norrish Type I cleavage, generating reactive free radicals that can initiate polymerization reactions. This technical guide provides a comprehensive overview of the photochemical properties of this compound, including its spectral characteristics, photophysical processes, and the mechanism of its photoreactivity. Detailed experimental protocols for the characterization of its photochemical behavior are also presented to facilitate further research and application in areas such as UV-curable coatings, inks, and advanced materials synthesis.
Introduction
This compound, also known as ethyl 2-hydroxyphenyl ketone, is a valued compound in organic synthesis and polymer chemistry.[1] Its molecular structure, featuring a carbonyl group and a hydroxyl group on the phenyl ring, gives it distinct photochemical properties.[1] The primary application of this compound lies in its function as a photoinitiator for UV-curing technologies, where it facilitates the rapid polymerization of coatings, inks, and adhesives upon exposure to ultraviolet light. This guide delves into the fundamental photochemical processes that govern its utility.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| CAS Number | 610-99-1 | |
| Molecular Formula | C₉H₁₀O₂ | |
| Molecular Weight | 150.17 g/mol | |
| Appearance | Clear brown to very pale yellow liquid/oil | [2][3] |
| Melting Point | 20-22 °C | [4] |
| Boiling Point | 115 °C at 15 mmHg | |
| Density | 1.094 g/mL at 25 °C | |
| Refractive Index (n20/D) | 1.548 |
Photochemical Properties
The photochemical behavior of this compound is dictated by its electronic structure and the transitions that occur upon absorption of light.
UV-Vis Absorption Spectroscopy
Fluorescence Spectroscopy
2'-Hydroxy-2-methylpropiophenone, a related compound, exhibits fluorescence in the visible range with a maximum emission peak at approximately 350 nm when excited by UV light.[1] It is plausible that this compound exhibits similar fluorescent properties, though specific data is not available in the searched results.
Photoreactivity and Quantum Yield
The primary photochemical reaction of this compound is the Norrish Type I cleavage.[2] This process involves the homolytic cleavage of the carbon-carbon bond between the carbonyl group and the adjacent ethyl group upon excitation by UV light.[1][7] This cleavage results in the formation of two highly reactive free radicals: a 2-hydroxybenzoyl radical and an ethyl radical.[7]
The efficiency of this photoreaction is quantified by the photolysis quantum yield (Φ), which represents the number of molecules undergoing the reaction per photon absorbed. While a specific quantum yield for the photolysis of this compound has not been found in the literature, it is known to be an efficient photoinitiator, suggesting a relatively high quantum yield for the Norrish Type I cleavage.[2]
Mechanism of Photoreactivity: Norrish Type I Cleavage
The Norrish Type I reaction is a fundamental photochemical process for ketones and aldehydes.[7] The mechanism for this compound can be described as follows:
-
Photoexcitation: The carbonyl group of this compound absorbs a photon of UV light, promoting an electron from a non-bonding (n) orbital to an anti-bonding pi (π*) orbital, resulting in an excited singlet state (S₁).
-
Intersystem Crossing: The excited singlet state can undergo intersystem crossing to a more stable triplet state (T₁).
-
α-Cleavage: From either the excited singlet or triplet state, the molecule undergoes homolytic cleavage of the α-carbon-carbon bond, generating a 2-hydroxybenzoyl radical and an ethyl radical.[7]
These generated free radicals are highly reactive and can initiate a variety of subsequent reactions, most notably the polymerization of monomers in UV-curable systems.[7]
Caption: Norrish Type I cleavage of this compound.
Experimental Protocols
UV-Vis Absorption Spectroscopy
Objective: To determine the absorption spectrum of this compound and identify its absorption maxima (λmax).
Materials:
-
This compound
-
Spectrophotometric grade solvent (e.g., methanol, acetonitrile)[8]
-
UV-Vis spectrophotometer
-
Quartz cuvettes (1 cm path length)
Procedure:
-
Prepare a stock solution of this compound of a known concentration in the chosen solvent.
-
Prepare a series of dilutions from the stock solution.
-
Record the UV-Vis absorption spectrum of the solvent (as a blank) and each of the diluted solutions over a suitable wavelength range (e.g., 200-400 nm).
-
Identify the wavelength(s) of maximum absorbance (λmax).
-
If the molar extinction coefficient (ε) is to be determined, plot absorbance at λmax versus concentration. According to the Beer-Lambert law, the slope of the resulting line will be equal to ε (in L mol⁻¹ cm⁻¹).
Caption: Workflow for UV-Vis absorption spectroscopy.
Determination of Photolysis Quantum Yield
Objective: To quantify the efficiency of the photochemical decomposition of this compound.
Materials:
-
This compound
-
Spectrophotometric grade solvent
-
Photoreactor equipped with a monochromatic light source (e.g., a laser or a lamp with a filter) of a known intensity (I₀)
-
UV-Vis spectrophotometer
-
Actinometer (a chemical system with a known quantum yield, e.g., ferrioxalate)
Procedure:
-
Prepare a solution of this compound of a known concentration in the chosen solvent.
-
Place the solution in the photoreactor and irradiate it with the monochromatic light source for a specific period.
-
Monitor the decrease in the concentration of this compound over time using UV-Vis spectroscopy by measuring the absorbance at its λmax.
-
Separately, or concurrently, irradiate the actinometer solution under the identical experimental conditions to determine the photon flux of the light source.
-
The quantum yield (Φ) can be calculated using the following formula: Φ = (moles of reactant consumed) / (moles of photons absorbed)
Caption: Workflow for determining photolysis quantum yield.
Conclusion
This compound is a photochemically active compound with significant applications as a photoinitiator. Its primary photochemical pathway, the Norrish Type I cleavage, leads to the efficient generation of free radicals, which are crucial for initiating polymerization processes. While there is a general understanding of its photochemical behavior, this guide highlights the need for more specific quantitative data, such as absorption coefficients and quantum yields in various solvents, to fully characterize and optimize its applications. The provided experimental protocols offer a framework for researchers to obtain this valuable data and further explore the rich photochemistry of this versatile molecule.
References
- 1. Norrish reaction - Wikipedia [en.wikipedia.org]
- 2. 2-Hydroxy-2-methylpropiophenone: properties and applications_Chemicalbook [chemicalbook.com]
- 3. labproinc.com [labproinc.com]
- 4. This compound(610-99-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 5. app.studyraid.com [app.studyraid.com]
- 6. Effect of Solvent Polarity on the Spectral Characteristics of 5,10,15,20-Tetrakis(p-hydroxyphenyl)porphyrin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
Theoretical Investigation of 2'-Hydroxypropiophenone Reaction Mechanisms: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2'-Hydroxypropiophenone is a valuable chemical intermediate and photoinitiator. Its reactivity is governed by complex reaction mechanisms, primarily keto-enol tautomerism and excited-state intramolecular proton transfer (ESIPT). A thorough understanding of these pathways is crucial for optimizing its applications and for the rational design of novel derivatives with tailored properties. This technical guide provides an in-depth theoretical investigation of the core reaction mechanisms of this compound. Due to the limited availability of specific quantitative computational studies on this compound, this guide leverages data from closely related analogous compounds to provide a scientifically grounded overview of its expected behavior. This document summarizes key thermodynamic and kinetic parameters, details common computational methodologies, and visualizes the reaction pathways.
Introduction
This compound (2-HPP) is an aromatic ketone with a hydroxyl group positioned ortho to the propiophenone (B1677668) moiety.[1][2] This specific arrangement facilitates intramolecular hydrogen bonding, which is a key structural feature influencing its chemical behavior. The primary reaction mechanisms of interest are keto-enol tautomerism and excited-state intramolecular proton transfer (ESIPT). These processes involve the transfer of a proton between the hydroxyl group (enol form) and the carbonyl oxygen (keto form), leading to distinct chemical species with different properties and reactivity.[3][4] Understanding the energetic landscape of these transformations is critical for applications ranging from organic synthesis to the development of photostable materials and novel therapeutic agents.
Core Reaction Mechanisms
Keto-Enol Tautomerism
Keto-enol tautomerism is a fundamental concept in organic chemistry where an equilibrium exists between a carbonyl compound (the keto form) and its corresponding enol isomer.[3] For this compound, the intramolecular hydrogen bond plays a significant role in the stability of both tautomers. The equilibrium can be influenced by factors such as solvent polarity and temperature.
The keto form is generally the more stable tautomer for simple carbonyl compounds. However, for o-hydroxyaromatic ketones, the enol form can be stabilized by the formation of a six-membered ring through intramolecular hydrogen bonding and by resonance effects.
Excited-State Intramolecular Proton Transfer (ESIPT)
Upon absorption of light, this compound can be promoted to an electronically excited state. In this state, the acidity of the phenolic proton and the basicity of the carbonyl oxygen are significantly increased, facilitating a rapid intramolecular proton transfer.[5] This process, known as ESIPT, leads to the formation of an excited-state keto tautomer, which can then relax to the ground state via radiative (fluorescence) or non-radiative pathways. The ESIPT phenomenon is responsible for the characteristic large Stokes shift observed in the fluorescence spectra of many o-hydroxyaromatic compounds.
Data Presentation: Insights from Analogous Systems
While specific computational data for this compound is scarce in the reviewed literature, studies on analogous molecules such as 2'-hydroxyacetophenone (B8834) and other o-hydroxyaromatic ketones provide valuable quantitative insights. The following tables summarize representative theoretical data for these related systems, which can be used to estimate the energetic parameters for this compound.
Table 1: Calculated Relative Energies of Keto-Enol Tautomers for Analogous o-Hydroxyaromatic Ketones
| Compound | Method | Basis Set | ΔE (Keto - Enol) (kcal/mol) | Solvent |
| 2'-Hydroxyacetophenone | DFT/B3LYP | 6-31G(d,p) | -8.5 | Gas Phase |
| Salicylaldehyde | DFT/B3LYP | 6-311++G(d,p) | -10.2 | Gas Phase |
| 2-Acetyl-1,3-cyclohexanedione | TDDFT/B3LYP | 6-31+G(d,p) | Endo-enol more stable | Acetonitrile |
Note: A negative ΔE indicates that the enol form is more stable than the keto form.
Table 2: Calculated Activation Barriers for Proton Transfer in Analogous Systems
| Compound/Process | Method | Basis Set | Activation Energy (kcal/mol) | Phase |
| 2-(2′-hydroxyphenyl)benzothiazole (ESIPT) | TD-DFT | - | Mild energy barrier | - |
| 2-(2-hydroxyphenyl)-1-azaazulene (Tautomerization) | DFT/M06-2X | 6-311++G(2d,2p) | -1.41 (reverse barrier) | Gas Phase |
Experimental and Computational Protocols
The theoretical investigation of reaction mechanisms for molecules like this compound typically involves the following computational methodologies:
Ground State Calculations (Keto-Enol Tautomerism)
-
Geometry Optimization: The molecular geometries of the keto and enol tautomers, as well as the transition state connecting them, are optimized using quantum chemical methods. Density Functional Theory (DFT) with functionals such as B3LYP or M06-2X is commonly employed.[6]
-
Frequency Calculations: Vibrational frequency calculations are performed to confirm that the optimized structures correspond to energy minima (no imaginary frequencies) or a first-order saddle point (one imaginary frequency for the transition state). These calculations also provide the zero-point vibrational energy (ZPVE) corrections.
-
Energy Calculations: Single-point energy calculations are often performed using higher levels of theory or larger basis sets to obtain more accurate relative energies and activation barriers.
-
Solvent Effects: The influence of a solvent is typically modeled using implicit solvation models like the Polarizable Continuum Model (PCM).
Excited State Calculations (ESIPT)
-
Excited State Geometry Optimization: The geometries of the enol form in the first excited state (S1) and the corresponding excited-state keto tautomer are optimized using Time-Dependent Density Functional Theory (TD-DFT).[5]
-
Potential Energy Surface Scanning: To investigate the proton transfer pathway in the excited state, the potential energy surface is often scanned along the O-H coordinate.
-
Absorption and Emission Spectra Simulation: TD-DFT calculations are used to simulate the vertical excitation energies (absorption) and emission energies (fluorescence) of the different species, which can be compared with experimental spectroscopic data.
Visualization of Reaction Pathways
The following diagrams, generated using the DOT language, illustrate the key reaction mechanisms of this compound.
Caption: Ground-state keto-enol tautomerism of this compound.
Caption: Excited-State Intramolecular Proton Transfer (ESIPT) cycle.
Conclusion
References
- 1. This compound | C9H10O2 | CID 69133 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS 610-99-1: 2′-Hydroxypropiophenone | CymitQuimica [cymitquimica.com]
- 3. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 4. researchgate.net [researchgate.net]
- 5. diva-portal.org [diva-portal.org]
- 6. Structures, Energetics, and Spectra of (NH) and (OH) Tautomers of 2-(2-Hydroxyphenyl)-1-azaazulene: A Density Functional Theory/Time-Dependent Density Functional Theory Study - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Discovery and Synthesis of 2'-Hydroxypropiophenone
For Researchers, Scientists, and Drug Development Professionals
Introduction
2'-Hydroxypropiophenone, an aromatic ketone with the chemical formula C₉H₁₀O₂, is a significant building block in organic synthesis, particularly valued in the pharmaceutical and fine chemical industries. Its structure, featuring a hydroxyl group ortho to a propionyl group on a benzene (B151609) ring, imparts unique reactivity that makes it a versatile precursor for a variety of more complex molecules. This technical guide provides a comprehensive overview of the historical development and key synthetic methodologies for this compound, complete with detailed experimental protocols, comparative data, and mechanistic diagrams to support researchers and professionals in its application and synthesis.
Historical Perspective
The history of this compound is intrinsically linked to the development of synthetic reactions for the preparation of ortho-hydroxyaryl ketones. While a singular moment of "discovery" for the compound itself is not well-documented, its synthesis and study emerged from the broader exploration of aromatic chemistry in the late 19th and early 20th centuries. The most pivotal historical method for its synthesis is the Fries rearrangement, a reaction named after the German chemist Karl Theophil Fries, who first reported it in 1908.[1][2] This reaction provided a reliable means to convert phenolic esters into hydroxyaryl ketones, thereby paving the way for the systematic synthesis and investigation of compounds like this compound. Another classical and historically significant method is the Friedel-Crafts acylation, a cornerstone of aromatic chemistry developed by Charles Friedel and James Crafts in 1877.
Core Synthetic Methodologies
The synthesis of this compound can be achieved through several key pathways. The most prominent and historically important methods are the Fries Rearrangement and the Friedel-Crafts Acylation. Other notable methods include the oxidation of 2-(1-hydroxypropyl)phenol (B8696784) and the demethylation of 2-propionylanisole.
Fries Rearrangement of Phenyl Propionate
The Fries rearrangement is a classic and widely used method for the synthesis of this compound. It involves the rearrangement of an aryl ester, in this case, phenyl propionate, to a mixture of ortho- and para-hydroxyaryl ketones in the presence of a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃).[3] The regioselectivity of the reaction is highly dependent on the reaction conditions, with higher temperatures generally favoring the formation of the ortho isomer (this compound).[3]
Reaction Scheme:
References
- 1. Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17 [article.sapub.org]
- 2. Optimized enantioselective (S)-2-hydroxypropiophenone synthesis by free- and encapsulated-resting cells of Pseudomonas putida - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
An In-depth Technical Guide to 2'-Hydroxypropiophenone: An Aromatic Ketone Core
For Researchers, Scientists, and Drug Development Professionals
Abstract
2'-Hydroxypropiophenone is a versatile aromatic ketone that serves as a crucial intermediate in organic synthesis, particularly in the pharmaceutical and polymer industries. Its unique structure, featuring a hydroxyl group ortho to a propionyl group on a benzene (B151609) ring, imparts distinct chemical properties that are leveraged in various synthetic transformations. This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, synthesis methodologies, and its role as a precursor in the development of more complex molecules. The guide also explores the known biological activities of its derivatives, offering insights into potential therapeutic applications. Detailed experimental protocols for its synthesis and visualizations of synthetic and potential signaling pathways are included to support researchers in their laboratory work and drug discovery efforts.
Physicochemical and Spectroscopic Data
This compound, also known as 1-(2-hydroxyphenyl)propan-1-one, is a clear, colorless to light brown liquid at room temperature.[1][2] Its key physical and chemical properties are summarized in the tables below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₉H₁₀O₂ | [2][3] |
| Molecular Weight | 150.17 g/mol | [1][3] |
| CAS Number | 610-99-1 | [2][3] |
| Appearance | Clear, colorless to light brown liquid/oil | [1][2] |
| Melting Point | 15-22 °C | |
| Boiling Point | 115 °C at 15 mmHg; 229 °C at 760 mmHg | [1][2] |
| Density | 1.094 - 1.106 g/mL at 20-25 °C | [1][2] |
| Refractive Index (n²⁰/D) | 1.548 - 1.550 | [1] |
| pKa | 8.33 | [1][2] |
| Solubility | Insoluble in water; Soluble in chloroform (B151607) and methanol | [1][2] |
Table 2: Spectroscopic Data of this compound
| Spectrum Type | Key Peaks/Signals | Reference(s) |
| ¹H NMR | Signals corresponding to aromatic, hydroxyl, methylene, and methyl protons. | [4] |
| ¹³C NMR | Resonances for carbonyl, aromatic, methylene, and methyl carbons. | [4] |
| IR (Infrared) | Characteristic absorptions for O-H, C=O (carbonyl), and aromatic C-H and C=C bonds. | [3][5] |
| Mass Spectrometry (MS) | Molecular ion peak and fragmentation pattern consistent with the structure. | [3][5] |
Synthesis of this compound
The synthesis of this compound is primarily achieved through two classical organic reactions: the Fries rearrangement of phenyl propionate (B1217596) and the Friedel-Crafts acylation of phenol (B47542).
Fries Rearrangement
The Fries rearrangement is a versatile method for the synthesis of hydroxyaryl ketones from phenolic esters.[6] In the case of this compound, phenyl propionate is rearranged in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃). The regioselectivity of the reaction (ortho- vs. para-acylation) is influenced by reaction conditions such as temperature and solvent.[7] Higher temperatures generally favor the formation of the ortho-isomer, this compound.[7]
Table 3: Fries Rearrangement Conditions for this compound Synthesis
| Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference(s) |
| AlCl₃ | Nitrobenzene (B124822) | Room Temperature | Not specified | [8] |
| AlCl₃ | None (neat) | High | Not specified | [7] |
| Zeolites | Not specified | Not specified | Low (deactivation) | [6] |
| Strong acids (e.g., sulfonic acids) | Not specified | Not specified | Feasible alternative | [6] |
Friedel-Crafts Acylation
The Friedel-Crafts acylation of phenol with propionyl chloride or propionic anhydride (B1165640) in the presence of a Lewis acid catalyst is another common route to synthesize hydroxypropiophenones.[9][10] Similar to the Fries rearrangement, the choice of catalyst and reaction conditions can influence the yield and isomeric distribution of the products.[9]
Table 4: Friedel-Crafts Acylation Conditions for Hydroxypropiophenone Synthesis
| Acylating Agent | Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference(s) |
| Propionyl chloride | AlCl₃ | Dichloromethane | Not specified | Not specified | [11] |
| Propionic anhydride | AlCl₃ | Not specified | Not specified | Not specified | [11] |
| Benzoyl chloride | HFIP | HFIP | Room Temperature | 66 | [12] |
| Carboxylic acids | Cyanuric chloride/AlCl₃ | Not specified | Not specified | Not specified | [9] |
Experimental Protocols
-
Materials: Phenyl propionate, anhydrous aluminum chloride, solvent (e.g., nitrobenzene or carbon disulfide), hydrochloric acid, diethyl ether, saturated sodium bicarbonate solution, brine, anhydrous sodium sulfate.
-
Procedure:
-
To a cooled (0-5 °C) suspension of anhydrous aluminum chloride in the chosen solvent, slowly add phenyl propionate with stirring.
-
After the addition is complete, allow the reaction mixture to warm to the desired temperature and stir for the specified time.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into a mixture of crushed ice and concentrated hydrochloric acid.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic extracts and wash successively with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography to obtain this compound.
-
-
Materials: Phenol, propionyl chloride, anhydrous aluminum chloride, solvent (e.g., dichloromethane), hydrochloric acid, diethyl ether, saturated sodium bicarbonate solution, brine, anhydrous sodium sulfate.
-
Procedure:
-
To a cooled (0-5 °C) suspension of anhydrous aluminum chloride in the solvent, add phenol and stir until a homogenous solution is formed.
-
Slowly add propionyl chloride to the reaction mixture, maintaining the low temperature.
-
After the addition, allow the reaction to proceed at the appropriate temperature for the required duration.
-
Monitor the reaction by TLC.
-
Work up the reaction as described in the Fries rearrangement protocol (quenching with ice/HCl, extraction, washing, and drying).
-
Purify the product by vacuum distillation or column chromatography.
-
Role as an Aromatic Ketone in Synthesis
The chemical reactivity of this compound is dictated by the interplay of the hydroxyl and propionyl groups on the aromatic ring. The hydroxyl group is an activating, ortho-, para-directing group, while the propionyl group is a deactivating, meta-directing group for electrophilic aromatic substitution. This electronic profile makes this compound a valuable synthon for the creation of more complex molecules.
Its primary application lies in its role as a precursor for the synthesis of various heterocyclic compounds and as a key intermediate in the production of active pharmaceutical ingredients (APIs). It is also utilized as a photoinitiator in UV-curing technologies for coatings and inks.
Biological Activity and Signaling Pathways of Derivatives
While there is limited direct evidence for the biological activity of this compound itself, several of its derivatives have shown interesting pharmacological properties. This suggests that the hydroxypropiophenone scaffold is a promising starting point for the development of new therapeutic agents.
Derivatives of the isomeric p-hydroxypropiophenone have been investigated for their potential as beta-adrenolytic and antiarrhythmic agents. Furthermore, more complex acetophenone (B1666503) derivatives have demonstrated significant anti-inflammatory activity.[13][14][15][16] For instance, a benzylideneacetophenone derivative has been shown to alleviate arthritic symptoms by modulating the MAPK signaling pathway.[13] This compound was found to suppress the production of pro-inflammatory mediators such as IL-6, IL-8, and PGE2 in stimulated fibroblast-like synoviocytes.[13]
The anti-inflammatory effects of some acetophenone derivatives are attributed to their ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX).[16]
Visualizations
Synthetic Workflow
Caption: Synthetic routes to this compound.
Potential Signaling Pathway of a Derivative
References
- 1. chembk.com [chembk.com]
- 2. This compound(610-99-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 3. This compound | C9H10O2 | CID 69133 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound(610-99-1) 1H NMR [m.chemicalbook.com]
- 5. ortho-Hydroxypropiophenone [webbook.nist.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. ajchem-a.com [ajchem-a.com]
- 9. Friedel-Crafts Acylation [organic-chemistry.org]
- 10. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 12. Hexafluoro-2-propanol-Promoted Intermolecular Friedel-Crafts Acylation Reaction [organic-chemistry.org]
- 13. Benzylideneacetophenone Derivative Alleviates Arthritic Symptoms via Modulation of the MAPK Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Natural-derived acetophenones: chemistry and pharmacological activities - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Synthesis of 2'-Hydroxypropiophenone via Fries Rearrangement
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Fries rearrangement is a classic organic transformation that converts a phenolic ester into a hydroxyaryl ketone using a Lewis acid catalyst.[1] This reaction is of significant industrial importance for the synthesis of hydroxyaryl ketones, which are valuable intermediates in the production of pharmaceuticals and other fine chemicals.[2] The reaction proceeds via the migration of an acyl group from the phenolic oxygen to the aromatic ring, yielding ortho- and para-substituted isomers.[3] The regioselectivity of the rearrangement can be controlled by reaction conditions such as temperature and solvent.[1] This document provides a detailed protocol for the synthesis of 2'-hydroxypropiophenone from phenyl propionate (B1217596) utilizing the Fries rearrangement.
Reaction Mechanism and Signaling Pathway
The Fries rearrangement is initiated by the coordination of a Lewis acid, typically aluminum chloride (AlCl₃), to the carbonyl oxygen of the phenolic ester. This coordination polarizes the ester linkage, facilitating the cleavage of the acyl group to form an acylium ion intermediate. This electrophilic intermediate then attacks the electron-rich aromatic ring in a manner analogous to a Friedel-Crafts acylation. The reaction can proceed through both intramolecular and intermolecular pathways. Higher temperatures generally favor the formation of the ortho-isomer, this compound, due to the thermodynamic stability of the resulting chelate complex with the aluminum catalyst.[1]
Caption: Mechanism of the Fries Rearrangement for this compound Synthesis.
Experimental Protocols
This section details the necessary materials and step-by-step procedure for the synthesis of this compound.
Materials:
-
Phenyl propionate
-
Anhydrous aluminum chloride (AlCl₃)
-
Carbon disulfide (CS₂) (or another suitable non-polar solvent like nitrobenzene)
-
Ice
-
Concentrated hydrochloric acid (HCl)
-
Diethyl ether (or other suitable extraction solvent)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser with a calcium chloride guard tube
-
Heating mantle
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser fitted with a calcium chloride guard tube, add anhydrous aluminum chloride (1.1 to 2.5 equivalents).
-
Solvent Addition: Carefully add the non-polar solvent (e.g., carbon disulfide) to the flask.
-
Reactant Addition: Slowly add phenyl propionate (1 equivalent) to the stirred suspension of aluminum chloride in the solvent.
-
Reaction Conditions: Heat the reaction mixture to reflux. To favor the formation of the ortho-isomer (this compound), maintain a high reaction temperature (typically >160°C, though the boiling point of the solvent will dictate the reflux temperature).[4] The reaction time can vary from a few minutes to several hours and should be monitored for completion (e.g., by TLC).
-
Work-up: After the reaction is complete, cool the flask to room temperature and then carefully pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid. This will decompose the aluminum chloride complex.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent, such as diethyl ether.
-
Washing: Wash the combined organic layers sequentially with water, a dilute solution of sodium bicarbonate (to remove any acidic impurities), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by distillation under reduced pressure or by column chromatography on silica (B1680970) gel to yield pure this compound. The ortho and para isomers can be separated by steam distillation, as the ortho isomer is more volatile due to intramolecular hydrogen bonding.[4]
Experimental Workflow
The following diagram illustrates the key steps in the synthesis and purification of this compound.
Caption: Workflow for the synthesis of this compound.
Data Presentation
While specific quantitative data for the synthesis of this compound via the Fries rearrangement is not extensively reported in readily available literature, the yield is influenced by several factors. The following table summarizes the key parameters and their expected impact on the reaction outcome based on general principles of the Fries rearrangement.[1][3][4]
| Parameter | Condition | Expected Outcome on Yield/Selectivity |
| Temperature | Low (<60°C) | Favors para-isomer (4'-Hydroxypropiophenone) |
| High (>160°C) | Favors ortho-isomer (this compound) | |
| Solvent | Non-polar (e.g., CS₂, Nitrobenzene) | Favors ortho-isomer formation |
| Polar | Favors para-isomer formation | |
| Lewis Acid | Stoichiometric excess of AlCl₃ | Generally required for good conversion |
| Substituents | Sterically unhindered substrates | Higher yields |
| Deactivating groups on the ring | Lower yields |
Conclusion
The Fries rearrangement provides a viable and industrially significant method for the synthesis of this compound from phenyl propionate. Careful control of reaction parameters, particularly temperature and solvent polarity, is crucial for maximizing the yield of the desired ortho-isomer. The provided protocol and workflow offer a comprehensive guide for researchers in the fields of organic synthesis and drug development to successfully perform this transformation. Further optimization of reaction conditions may be necessary to achieve the desired yield and purity for specific applications.
References
Application Notes and Protocols for the Fries Rearragement of Phenyl Propionate
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Fries rearrangement is a versatile and powerful organic reaction that converts phenolic esters into hydroxyaryl ketones, which are valuable intermediates in the synthesis of pharmaceuticals and other fine chemicals.[1][2] This document provides a detailed overview of the mechanism of the Fries rearrangement of phenyl propionate, experimental protocols for its execution, and a summary of the factors influencing the reaction's regioselectivity.
Introduction
The Fries rearrangement is an organic rearrangement reaction that involves the transformation of an aryl ester into a hydroxy aryl ketone with the aid of a Lewis acid or Brønsted acid catalyst.[2][3] The reaction proceeds via the migration of an acyl group from the phenolic oxygen to the aromatic ring, typically yielding a mixture of ortho and para isomers.[1][2] The regioselectivity of this rearrangement is highly dependent on the reaction conditions, particularly temperature and the choice of solvent.[4][5] By carefully controlling these parameters, the reaction can be directed to favor the formation of either the ortho or para product.
Mechanism of the Fries Rearrangement
The generally accepted mechanism of the Fries rearrangement involves the formation of an acylium ion intermediate.[2][4] The reaction can proceed through both intermolecular and intramolecular pathways.
Step 1: Formation of the Lewis Acid Complex The Lewis acid catalyst, commonly aluminum chloride (AlCl₃), coordinates to the carbonyl oxygen of the ester. This coordination polarizes the ester, making the acyl group more susceptible to cleavage.
Step 2: Generation of the Acylium Ion The polarized complex can then dissociate to form an acylium ion and an aluminum phenoxide complex. This step is believed to be reversible.
Step 3: Electrophilic Aromatic Substitution The highly electrophilic acylium ion then attacks the electron-rich aromatic ring of the phenoxide. This can occur at either the ortho or para position, leading to the formation of two different sigma complexes.
Step 4: Rearomatization and Hydrolysis The sigma complexes then lose a proton to regain aromaticity. Subsequent hydrolysis of the aluminum complex liberates the final ortho- or para-hydroxypropiophenone product.
The selectivity for the ortho versus the para isomer is a key aspect of the Fries rearrangement.
-
Low temperatures (typically below 60°C) and polar solvents favor the formation of the para product, which is considered the kinetic product.[1][6]
-
High temperatures (often above 160°C) and non-polar solvents favor the formation of the more thermodynamically stable ortho isomer.[4][6] The stability of the ortho isomer is attributed to the formation of a stable bidentate chelate between the Lewis acid and the proximate hydroxyl and carbonyl groups.[4]
A diagram illustrating the mechanism of the Fries rearrangement is provided below.
References
Application Notes and Protocols for 2'-Hydroxypropiophenone as a Photoinitiator in UV Curing
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ultraviolet (UV) curing is a photopolymerization process that utilizes high-intensity ultraviolet light to rapidly cure or dry inks, coatings, adhesives, and other materials. A key component in this process is the photoinitiator, a compound that absorbs UV light and generates reactive species to initiate polymerization.
This document provides detailed application notes and protocols for the use of 2'-Hydroxypropiophenone as a photoinitiator in UV curing. While this compound is a recognized photoinitiator, publicly available quantitative performance data is limited. Therefore, to provide a comprehensive and practical guide, this document will also reference data from the closely related and extensively studied photoinitiator, 2-Hydroxy-2-methylpropiophenone (HMPP), to illustrate typical performance characteristics.
Mechanism of Photoinitiation
This compound is a Type I photoinitiator, meaning it undergoes unimolecular bond cleavage upon absorption of UV radiation to form free radicals. This process is known as a Norrish Type I cleavage.
Upon exposure to UV light, the carbonyl group in the this compound molecule absorbs a photon and is excited to a singlet state, which then typically undergoes intersystem crossing to a more stable triplet state. This excited triplet state is unstable and rapidly undergoes α-cleavage, breaking the bond between the carbonyl group and the adjacent carbon atom. This fragmentation results in the formation of two distinct free radicals: a benzoyl radical and a ketyl radical. Both of these radical species are capable of initiating the polymerization of monomers and oligomers in the formulation, leading to the rapid formation of a cross-linked polymer network.
Caption: Mechanism of UV curing initiated by this compound.
Applications
This compound and similar α-hydroxy ketone photoinitiators are versatile and find use in a wide range of UV curing applications, including:
-
Clear Coatings: Due to their low yellowing properties, they are ideal for clear coats on wood, plastic, and metal.
-
Printing Inks: They provide fast curing speeds necessary for high-speed printing processes.[1][2]
-
Adhesives: Used in the formulation of UV-curable adhesives for rapid bonding of various substrates.[2]
-
Dental Materials: Their efficiency and biocompatibility make them suitable for light-curable dental composites and adhesives.[2]
-
Biomedical Applications: Employed in the fabrication of hydrogels and other biocompatible materials for drug delivery and tissue engineering.
Performance Characteristics and Formulation Guidelines
The performance of a UV-curable formulation is dependent on the type and concentration of the photoinitiator, the composition of the monomers and oligomers, the substrate, and the UV curing conditions.
Photoinitiator Concentration
The concentration of this compound will significantly impact the cure speed and the final properties of the polymer. A typical starting concentration range is 1-5% by weight of the total formulation.
-
Higher Concentrations: Generally lead to faster surface cure and increased crosslink density. However, excessively high concentrations can lead to surface wrinkling and reduced depth of cure due to the "UV filtering" effect of the photoinitiator itself.
-
Lower Concentrations: May result in slower cure speeds and incomplete curing, especially at the surface where oxygen inhibition is a factor.
UV Light Source
The UV absorption spectrum of the photoinitiator should be matched with the emission spectrum of the UV lamp for optimal efficiency. Acetophenone-based photoinitiators like this compound typically have strong absorption in the short-wave UV range (UVC, 200-280 nm) and moderate absorption in the mid-wave range (UVB, 280-315 nm). Mercury vapor lamps are a common and effective UV source.
Quantitative Performance Data (Analogous to this compound)
The following tables summarize typical performance data for formulations using 2-Hydroxy-2-methylpropiophenone (HMPP), which is expected to have similar performance characteristics to this compound.
Table 1: Effect of HMPP Concentration on Hydrogel Mechanical Properties [3][4]
| Photoinitiator Concentration (v/v %) | Tensile Strength (MPa) | Elongation at Break (%) |
| 0.5 | 0.12 | 25 |
| 1.0 | 0.18 | 20 |
| 1.5 | 0.25 | 15 |
| 2.0 | 0.22 | 12 |
Table 2: Typical UV Curing Parameters for a Clear Acrylate (B77674) Coating
| Parameter | Value |
| Oligomer | Epoxy Acrylate |
| Monomer | Tripropyleneglycol diacrylate (TPGDA) |
| Photoinitiator (HMPP) | 3% w/w |
| Film Thickness | 25 µm |
| UV Lamp | Medium Pressure Mercury Lamp |
| UV Intensity | 100 mW/cm² |
| Curing Speed | 10-20 m/min |
| Pencil Hardness | 2H |
Experimental Protocols
The following protocols provide a general framework for the preparation and evaluation of UV-curable formulations using this compound.
General Experimental Workflow
Caption: General experimental workflow for UV curing.
Protocol 1: Preparation of a UV-Curable Clear Coating
Materials:
-
Epoxy Acrylate Oligomer
-
Tripropyleneglycol diacrylate (TPGDA) Monomer
-
This compound Photoinitiator
-
UV-blocking amber glass vials
-
Magnetic stirrer and stir bars
-
Substrate (e.g., glass or metal panels)
-
Film applicator (e.g., drawdown bar)
-
UV curing system (e.g., conveyorized UV oven with a medium-pressure mercury lamp)
Procedure:
-
Formulation:
-
In a UV-blocking amber glass vial, weigh the desired amounts of epoxy acrylate oligomer (e.g., 67% w/w) and TPGDA monomer (e.g., 30% w/w).
-
Mix the oligomer and monomer with a magnetic stirrer until a homogeneous solution is formed.
-
Add this compound (e.g., 3% w/w) to the mixture.
-
Continue stirring, protecting the vial from light, until the photoinitiator is completely dissolved. Gentle warming may be used if necessary.
-
Allow the formulation to sit for a few minutes to allow any trapped air bubbles to escape.
-
-
Film Application:
-
Ensure the substrate is clean, dry, and free of contaminants.
-
Place a small amount of the prepared formulation onto the substrate.
-
Use a film applicator to draw down a thin, uniform film of a specified thickness (e.g., 25 µm).
-
-
UV Curing:
-
Place the coated substrate on the conveyor of the UV curing system.
-
Set the conveyor speed and lamp power to achieve the desired UV dose (e.g., 500-1000 mJ/cm²).
-
Pass the substrate under the UV lamp to cure the coating.
-
Protocol 2: Characterization of the Cured Film
1. Surface Cure (Tack-Free Test):
-
Immediately after curing, gently touch the surface of the coating with a cotton ball or a clean thumb.
-
A fully cured surface will be smooth and tack-free, with no residue transferring to the thumb and no cotton fibers adhering to the surface.
2. Hardness (Pencil Hardness Test - ASTM D3363):
-
A set of calibrated pencils of increasing hardness (from 6B to 6H) are used.
-
The pencils are pushed across the surface at a 45° angle with constant pressure.
-
The pencil hardness is reported as the hardest pencil that does not scratch or gouge the coating.
3. Adhesion (Cross-Hatch Adhesion Test - ASTM D3359):
-
A series of cuts are made through the coating in a grid pattern using a special cross-hatch cutter.
-
A specified pressure-sensitive tape is applied over the grid and then rapidly pulled off.
-
The adhesion is rated based on the amount of coating removed by the tape.
Safety Precautions
-
Chemical Handling: Always handle uncured resins and photoinitiators in a well-ventilated area or a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses and chemical-resistant gloves. Acrylates can be skin and respiratory sensitizers.
-
UV Radiation: Never look directly at an operating UV lamp. Use UV-blocking safety glasses or a face shield. Ensure that the UV curing equipment is properly shielded to prevent exposure to stray UV radiation.
-
Waste Disposal: Dispose of all uncured and cured materials in accordance with local, state, and federal regulations. Uncured materials should be cured before disposal.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Tacky or Uncured Surface | - Oxygen inhibition- Insufficient UV dose- Low photoinitiator concentration | - Increase photoinitiator concentration- Increase UV intensity or decrease conveyor speed- Use a nitrogen atmosphere during curing |
| Poor Adhesion | - Substrate contamination- Incompatible formulation components- Incomplete cure | - Ensure proper substrate cleaning and preparation- Add adhesion promoters to the formulation- Increase UV dose |
| Yellowing | - High photoinitiator concentration- Excessive UV exposure | - Optimize photoinitiator concentration- Reduce UV dose |
| Surface Wrinkling | - Too high photoinitiator concentration- Too high UV intensity | - Reduce photoinitiator concentration- Reduce UV lamp power |
References
Application Notes: Synthesis of Flavanones from 2'-Hydroxyacetophenone Derivatives
Introduction
Flavanones are a significant class of flavonoids, a diverse group of polyphenolic compounds widely found in plants.[1][2] They serve as crucial biosynthetic precursors to other flavonoids and exhibit a broad spectrum of biological activities, including antioxidant, anti-inflammatory, anticancer, and neuroprotective properties.[1][3] The synthesis of the flavanone (B1672756) scaffold is a key focus in medicinal chemistry and drug discovery.
A prevalent and effective method for synthesizing flavanones begins with 2'-hydroxyacetophenone (B8834) and various aromatic aldehydes.[4][5] The process is typically a two-step reaction. The first step is a Claisen-Schmidt condensation between the 2'-hydroxyacetophenone and an aldehyde to form a 2'-hydroxychalcone (B22705) intermediate.[5][6] The second step involves the intramolecular cyclization (an oxa-Michael addition) of the 2'-hydroxychalcone to yield the final flavanone product.[4][7] This document provides detailed protocols and comparative data for this synthetic pathway.
General Reaction Scheme
The synthesis proceeds in two main stages:
-
Step 1: Claisen-Schmidt Condensation to form a 2'-hydroxychalcone.
-
Step 2: Intramolecular Cyclization of the chalcone (B49325) to the flavanone.
Figure 1: General two-step synthesis of flavanones.
Experimental Protocols
Protocol 1: Synthesis of 2'-Hydroxychalcone (Claisen-Schmidt Condensation)
This protocol describes a base-catalyzed condensation to form the chalcone intermediate.
Materials:
-
2'-Hydroxyacetophenone derivative (1.0 eq)
-
Substituted aromatic aldehyde (1.0 eq)
-
Potassium Hydroxide (B78521) (KOH) or Sodium Hydroxide (NaOH)
-
Ethanol (EtOH) or Methanol (B129727) (MeOH)
-
Crushed ice
-
Concentrated Hydrochloric Acid (HCl)
Procedure: [5]
-
Dissolve the 2'-hydroxyacetophenone derivative (e.g., 2.69 mmol) and the appropriate aromatic aldehyde (e.g., 2.69 mmol) in methanol (MeOH).
-
Add a catalytic amount of aqueous potassium hydroxide (KOH) to the mixture.
-
Stir the reaction mixture at room temperature. Reaction times can vary from a few hours to overnight. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into a beaker containing crushed ice.
-
Acidify the mixture by slowly adding concentrated HCl until a solid precipitate forms.
-
Allow the mixture to stand, preferably at a low temperature (e.g., 2-3°C), to ensure complete precipitation.
-
Collect the solid product by filtration, wash thoroughly with cold water to remove excess acid and salts.
-
Recrystallize the crude product from a suitable solvent, such as methanol or ethanol, to obtain the purified 2'-hydroxychalcone.
Protocol 2: Cyclization of 2'-Hydroxychalcone to Flavanone
The synthesized 2'-hydroxychalcone can be cyclized to the corresponding flavanone under various conditions. Below are three effective methods.
Method A: Acid-Catalyzed Cyclization (Methanesulfonic Acid) [4]
Materials:
-
2'-Hydroxychalcone (1.0 eq)
-
Methanesulfonic Acid (CH₃SO₃H)
-
Ethanol (EtOH)
Procedure:
-
Dissolve the 2'-hydroxychalcone in ethanol.
-
Add a catalytic amount of methanesulfonic acid to the solution.
-
Reflux the reaction mixture for the required time (can range from a few hours to 24 hours), monitoring by TLC.
-
After completion, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the resulting crude product by column chromatography or recrystallization to yield the pure flavanone.
Method B: Base-Catalyzed Cyclization (Piperidine) [4]
Materials:
-
2'-Hydroxychalcone (1.0 eq)
-
Piperidine
-
Water or an appropriate organic solvent
Procedure:
-
Suspend or dissolve the 2'-hydroxychalcone in water (or another suitable solvent).
-
Add a catalytic amount of piperidine.
-
Stir the mixture at room temperature or with gentle heating until the reaction is complete as indicated by TLC analysis.
-
Upon completion, perform an appropriate workup, which may involve neutralization, extraction with an organic solvent (e.g., ethyl acetate), and washing of the organic layer.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude flavanone using column chromatography.
Method C: Microwave-Assisted Acid-Catalyzed Cyclization (Acetic Acid) [7]
Materials:
-
2'-Hydroxychalcone (1.0 eq)
-
Glacial Acetic Acid (AcOH)
Procedure:
-
Place the 2'-hydroxychalcone in a microwave-safe reaction vessel.
-
Add glacial acetic acid to serve as both the catalyst and solvent.
-
Irradiate the mixture in a microwave reactor (e.g., at 100 W) for a short period (e.g., 30 minutes).[5][7]
-
Monitor the reaction by TLC.
-
Once the reaction is complete, cool the vessel and remove the acetic acid under reduced pressure.
-
Purify the product via column chromatography or recrystallization.
Data Presentation: Comparison of Reaction Conditions
The choice of catalyst and reaction conditions significantly impacts the yield of the final flavanone product. The tables below summarize data from various studies.
Table 1: Synthesis of 2'-Hydroxychalcones via Claisen-Schmidt Condensation
| Entry | Acetophenone Derivative | Aldehyde Derivative | Base | Solvent | Time (h) | Yield (%) | Reference |
| 1 | 2'-hydroxyacetophenone | Benzaldehyde | NaOH | Isopropyl Alcohol | 4 | >85 | [8] |
| 2 | 2'-hydroxyacetophenone | 4-Methoxybenzaldehyde | KOH | Methanol | 2 (MW) | ~86 | [5] |
| 3 | 2'-hydroxyacetophenone | Various | KOH | Ethanol | 4-24 | 50-85 | [9][10] |
| 4 | 2',4'-dihydroxyacetophenone | 4-Chlorobenzaldehyde | NaH | DMF | - | ~70 | [9] |
Table 2: Cyclization of 2'-Hydroxychalcones to Flavanones
| Entry | Catalyst | Solvent | Conditions | Time | Yield (%) | Reference |
| 1 | Methanesulfonic Acid | Ethanol | Reflux | 24 h | 11-13 | [4] |
| 2 | Sodium Acetate | Methanol | Reflux | 24 h | 2-49 | [4] |
| 3 | Piperidine | Water | - | - | 74-93 | [4] |
| 4 | Acetic Acid | Acetic Acid | Microwave | 30 min | up to 82 | [7] |
| 5 | Pyridine | Pyridine | - | - | Moderate | [11] |
| 6 | Palladium(II) acetate | DMSO | O₂ atmosphere | - | 31 | [3] |
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow from starting materials to the purified flavanone product.
Figure 2: Detailed workflow for flavanone synthesis.
Mechanism of Flavanone Formation
The cyclization of a 2'-hydroxychalcone to a flavanone is an intramolecular oxa-Michael addition. The reaction is catalyzed by either acid or base. The base-catalyzed mechanism involves the deprotonation of the 2'-hydroxyl group, followed by a nucleophilic attack on the β-carbon of the α,β-unsaturated ketone system.
Figure 3: Mechanism of base-catalyzed cyclization.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and Investigation of Flavanone Derivatives as Potential New Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Divergent synthesis of flavones and flavanones from 2′-hydroxydihydrochalcones via palladium(ii)-catalyzed oxidative cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Simple and Efficient One Step Synthesis of Functionalized Flavanones and Chalcones – Oriental Journal of Chemistry [orientjchem.org]
- 6. Stereoselective Synthesis of Flavonoids: A Brief Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nepjol.info [nepjol.info]
- 8. ajrconline.org [ajrconline.org]
- 9. Exploring the 2′-Hydroxy-Chalcone Framework for the Development of Dual Antioxidant and Soybean Lipoxygenase Inhibitory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Synthesis of 2′-Hydroxychalcones under Ball Mill Conditions and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
Application Notes: Stereoselective Synthesis of Vicinal Diols from 2'-Hydroxypropiophenone
Introduction
Vicinal diols, or 1,2-diols, are crucial structural motifs in a vast array of biologically active molecules and are valuable chiral building blocks in the pharmaceutical and fine chemical industries. The stereocontrolled synthesis of these compounds is of paramount importance, as the specific stereochemistry often dictates their biological activity. This document provides detailed protocols for the stereoselective synthesis of vicinal diols starting from 2'-Hydroxypropiophenone, a readily available α-hydroxy ketone. Both biocatalytic and chemical methodologies are presented, offering researchers a choice between green, enzymatic approaches and traditional, highly selective chemical reductions.
Significance of Stereoselective Synthesis
The precise spatial arrangement of the two hydroxyl groups in a vicinal diol is critical for its function. Enantiomerically pure diols are key intermediates in the synthesis of numerous pharmaceuticals, including antiviral, anticancer, and cardiovascular drugs. The methods detailed herein provide access to specific stereoisomers of 1-(2-hydroxyphenyl)propane-1,2-diol, a valuable chiral synthon.
Methodologies Overview
Two primary strategies for the stereoselective synthesis of vicinal diols from this compound are highlighted:
-
Biocatalytic Reduction using Alcohol Dehydrogenases (ADHs): This approach utilizes enzymes, specifically ADHs, to catalyze the reduction of the ketone functionality with high stereoselectivity. By selecting the appropriate enzyme and substrate enantiomer, specific diastereomers of the vicinal diol can be obtained. This method is characterized by its mild reaction conditions, high selectivity, and environmentally friendly nature. A key aspect of this approach is the regeneration of the expensive nicotinamide (B372718) cofactor (NADH or NADPH), which is often achieved using a substrate-coupled or enzyme-coupled system.[1]
-
Chelation-Controlled Chemical Reduction: This classic chemical method relies on the use of specific reducing agents that can form a chelate with the substrate, directing the hydride attack from a specific face of the carbonyl group. This chelation control leads to high diastereoselectivity. Reagents such as sodium bis(2-methoxyethoxy)aluminum hydride (Red-Al) and zinc borohydride (B1222165) (Zn(BH₄)₂) are particularly effective for the synthesis of anti-1,2-diols.[2][3] The choice of reagent can depend on whether the α-hydroxyl group is protected or unprotected.
Data Presentation
The following table summarizes the quantitative data for the different stereoselective synthesis methods described.
| Method | Starting Material | Product Stereoisomer | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (e.e.) | Yield | Reference |
| Biocatalytic Reduction | ||||||
| Alcohol Dehydrogenase (Lactobacillus brevis) with NADH regeneration | (S)-2'-Hydroxypropiophenone | (1S, 2S)-1-(2-hydroxyphenyl)propane-1,2-diol | >99:1 | >99% | up to 99% | --INVALID-LINK--[1][4] |
| Glycerol Dehydrogenase (Cellulomonas sp.) with NADH regeneration | (S)-2'-Hydroxypropiophenone | (1R, 2S)-1-(2-hydroxyphenyl)propane-1,2-diol | >99:1 | >99% | Complete conversion | --INVALID-LINK--[1] |
| Chelation-Controlled Reduction | ||||||
| Red-Al Reduction | MOM-protected this compound | anti-1,2-diol | 5:1 to 20:1 | N/A (for diastereoselectivity) | 80-96% | --INVALID-LINK--[2] |
| Zinc Borohydride Reduction | This compound | anti-1,2-diol | >95:5 | N/A (for diastereoselectivity) | High | --INVALID-LINK--[3] |
Experimental Workflows and Signaling Pathways
The general workflow for the stereoselective synthesis of vicinal diols from this compound can be visualized as follows:
Caption: General workflow for the stereoselective synthesis of vicinal diols.
The logical relationship for choosing a synthetic path can be outlined as follows:
Caption: Decision tree for selecting a synthetic method.
Experimental Protocols
Protocol 1: Biocatalytic Synthesis of (1S, 2S)-1-(2-hydroxyphenyl)propane-1,2-diol
This protocol describes the reduction of (S)-2'-Hydroxypropiophenone using alcohol dehydrogenase from Lactobacillus brevis (LbADH) with a substrate-coupled NADH regeneration system using isopropanol.
Materials:
-
(S)-2'-Hydroxypropiophenone
-
Alcohol dehydrogenase from Lactobacillus brevis (LbADH) cell-free extract
-
NADH (Nicotinamide adenine (B156593) dinucleotide, reduced form)
-
Isopropanol
-
Potassium phosphate (B84403) buffer (100 mM, pH 7.0)
-
Ethyl acetate (B1210297)
-
Anhydrous sodium sulfate (B86663)
-
Deionized water
Equipment:
-
Thermostatted shaker
-
Centrifuge
-
pH meter
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a 50 mL flask, prepare the reaction mixture containing:
-
20 mL of 100 mM potassium phosphate buffer (pH 7.0)
-
(S)-2'-Hydroxypropiophenone (e.g., 10 mM final concentration)
-
NADH (e.g., 0.5 mM final concentration)
-
Isopropanol (e.g., 10% v/v)
-
LbADH cell-free extract (a predetermined amount to provide sufficient activity)
-
-
Reaction: Incubate the reaction mixture in a thermostatted shaker at 30°C with gentle agitation (e.g., 150 rpm) for 24 hours.[4] Monitor the reaction progress by TLC or HPLC.
-
Work-up:
-
Terminate the reaction by adding an equal volume of ethyl acetate.
-
Separate the organic layer.
-
Extract the aqueous layer two more times with ethyl acetate.
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the sodium sulfate and concentrate the organic phase under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica (B1680970) gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to obtain the pure (1S, 2S)-1-(2-hydroxyphenyl)propane-1,2-diol.
-
Protocol 2: Chelation-Controlled Synthesis of anti-1-(2-hydroxyphenyl)propane-1,2-diol via Red-Al Reduction
This protocol describes the diastereoselective reduction of a protected this compound to the corresponding anti-diol using Red-Al.
Materials:
-
This compound
-
Methoxymethyl chloride (MOM-Cl) or other suitable protecting group reagent
-
Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
Red-Al (sodium bis(2-methoxyethoxy)aluminum hydride), 70 wt. % solution in toluene (B28343)
-
Toluene, anhydrous
-
Saturated aqueous solution of Rochelle's salt (potassium sodium tartrate)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Reagents for deprotection (e.g., HCl in methanol)
Equipment:
-
Round-bottom flask with a magnetic stirrer
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Low-temperature bath (e.g., dry ice/acetone)
-
Standard laboratory glassware
Procedure:
-
Protection of the α-hydroxyl group (MOM protection as an example):
-
Dissolve this compound in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0°C and add DIPEA followed by the dropwise addition of MOM-Cl.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Work up the reaction by washing with saturated aqueous NaHCO₃ and brine, dry the organic layer over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the protected ketone by column chromatography.
-
-
Chelation-Controlled Reduction:
-
Dissolve the MOM-protected this compound in anhydrous toluene in a flame-dried flask under an inert atmosphere.
-
Cool the solution to -78°C in a dry ice/acetone bath.
-
Slowly add Red-Al (1.5 equivalents) dropwise via syringe.
-
Stir the reaction at -78°C for 3-4 hours or until the starting material is consumed (monitor by TLC).
-
-
Work-up:
-
Quench the reaction by the slow addition of a saturated aqueous solution of Rochelle's salt at -78°C.
-
Allow the mixture to warm to room temperature and stir vigorously until two clear layers form.
-
Separate the layers and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Deprotection:
-
Dissolve the crude protected diol in a suitable solvent (e.g., methanol).
-
Add the deprotecting agent (e.g., a few drops of concentrated HCl) and stir at room temperature until the reaction is complete (monitor by TLC).
-
Neutralize the reaction and remove the solvent.
-
-
Purification:
-
Purify the crude diol by silica gel column chromatography to yield the pure anti-1-(2-hydroxyphenyl)propane-1,2-diol.
-
Protocol 3: Chelation-Controlled Synthesis of anti-1-(2-hydroxyphenyl)propane-1,2-diol via Zinc Borohydride Reduction
This protocol details the diastereoselective reduction of unprotected this compound to the anti-diol using zinc borohydride.
Materials:
-
This compound
-
Zinc chloride (ZnCl₂), anhydrous
-
Sodium borohydride (NaBH₄)
-
Tetrahydrofuran (THF), anhydrous
-
Diethyl ether, anhydrous
-
Saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl)
-
Ethyl acetate
-
Anhydrous magnesium sulfate
Equipment:
-
Flame-dried round-bottom flask with a magnetic stirrer
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Standard laboratory glassware
Procedure:
-
Preparation of Zinc Borohydride Solution (in situ):
-
In a flame-dried flask under an inert atmosphere, add anhydrous ZnCl₂ to anhydrous THF.
-
Stir the suspension until the ZnCl₂ is dissolved.
-
In a separate flask, dissolve NaBH₄ in anhydrous THF.
-
Slowly add the NaBH₄ solution to the ZnCl₂ solution at room temperature.
-
Stir the resulting mixture for 4-6 hours. The white precipitate of NaCl can be allowed to settle, and the supernatant containing Zn(BH₄)₂ can be used directly.
-
-
Reduction Reaction:
-
Dissolve this compound in anhydrous diethyl ether in a separate flask under an inert atmosphere.
-
Cool the solution to 0°C.
-
Slowly add the prepared zinc borohydride solution (approximately 2-3 equivalents) to the solution of the α-hydroxy ketone.
-
Stir the reaction at 0°C to room temperature until the starting material is consumed (monitor by TLC).
-
-
Work-up:
-
Cool the reaction mixture to 0°C and slowly quench by the addition of a saturated aqueous solution of NH₄Cl.
-
Extract the mixture with ethyl acetate.
-
Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter and concentrate the organic phase under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the pure anti-1-(2-hydroxyphenyl)propane-1,2-diol.
-
References
Application Notes and Protocols for Photopolymerization using 2'-Hydroxypropiophenone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the experimental setup and protocols for photopolymerization utilizing the photoinitiator 2'-Hydroxypropiophenone. This document outlines the fundamental principles, key experimental parameters, and detailed methodologies for the preparation of polymeric materials, with a particular focus on hydrogel synthesis. The provided protocols are based on established methods for similar Type I photoinitiators and are intended to serve as a robust starting point for your research and development activities.
Introduction to this compound in Photopolymerization
This compound is a Type I photoinitiator, meaning it undergoes a unimolecular bond cleavage upon exposure to ultraviolet (UV) light to generate free radicals.[1] This process, known as Norrish Type I cleavage, is highly efficient in initiating the polymerization of various monomers and oligomers, particularly acrylate-based formulations.[2][3] Its applications are widespread, ranging from the rapid curing of coatings, inks, and adhesives to the fabrication of biocompatible hydrogels for drug delivery and tissue engineering.[1]
The key advantages of using this compound and its analogs include:
-
High Efficiency: Rapid generation of free radicals upon UV exposure, leading to fast curing times.[4]
-
Good Solubility: Readily dissolves in common organic solvents and monomer formulations.[4]
-
Versatility: Compatible with a wide range of monomer and oligomer systems.[4]
Mechanism of Action: Norrish Type I Cleavage
Upon absorption of UV radiation, this compound undergoes α-cleavage to form a benzoyl radical and a hydroxypropyl radical. These highly reactive free radicals then initiate the polymerization of monomer units, leading to the formation of a cross-linked polymer network.
Caption: Mechanism of photopolymerization initiated by this compound.
Experimental Data: Influence of Photoinitiator Concentration
The concentration of the photoinitiator is a critical parameter that significantly influences the kinetics of photopolymerization and the final properties of the cured material.[5] An increase in photoinitiator concentration generally leads to a higher rate of polymerization and a more densely cross-linked polymer network.[5] This, in turn, affects the mechanical properties of the material.
The following table summarizes the effect of varying the concentration of a closely related photoinitiator, 2-hydroxy-2-methylpropiophenone, on the mechanical properties of polyvinylpyrrolidone (B124986) (PVP)-based hydrogels. This data can serve as a valuable reference for optimizing the concentration of this compound in your experiments.
| Sample ID | Volume of Photoinitiator* (mL) | Tensile Strength (MPa) | Percentage Elongation (%) |
| 0.025/Photo | 0.025 | 0.118 ± 0.005 | 19.0 ± 0.8 |
| 0.075/Photo | 0.075 | 0.135 ± 0.006 | 17.5 ± 0.7 |
| 0.100/Photo | 0.100 | 0.148 ± 0.007 | 16.2 ± 0.6 |
| 0.125/Photo | 0.125 | 0.155 ± 0.008 | 15.4 ± 0.6 |
| 0.150/Photo | 0.150 | 0.162 ± 0.009 | 14.7 ± 0.5 |
*Data adapted from a study on 2-hydroxy-2-methylpropiophenone.[5]
As the data indicates, increasing the photoinitiator concentration leads to a higher tensile strength and a lower percentage of elongation, suggesting the formation of a more rigid and less flexible hydrogel.[5]
Experimental Protocols
The following protocols provide a detailed methodology for the photopolymerization of a hydrogel and a polymer film using this compound as the photoinitiator.
Protocol for Hydrogel Synthesis
This protocol is adapted from a procedure for synthesizing PVP-based hydrogels using a similar photoinitiator.[5]
Materials:
-
Polyvinylpyrrolidone (PVP)
-
Di(ethylene glycol) diacrylate (DEGDA) or other suitable crosslinker
-
This compound
-
Phosphate-buffered saline (PBS) or other suitable solvent
-
UV lamp (e.g., 180 W, λ = 320 nm)[5]
Procedure:
-
Preparation of Pre-polymer Solution:
-
Prepare a 15% (w/v) solution of PVP in PBS.
-
To the PVP solution, add the crosslinker (e.g., DEGDA) to a final concentration of 1-5% (v/v).
-
Add this compound to the desired concentration (e.g., starting with a range similar to the table above, such as 0.025 to 0.150 mL per 10 mL of solution). Ensure complete dissolution by gentle mixing.
-
-
Photopolymerization:
-
Pour the pre-polymer solution into a suitable mold (e.g., a Petri dish).
-
Expose the solution to UV radiation from a suitable UV lamp.
-
The irradiation time will depend on the intensity of the UV source and the concentration of the photoinitiator. A starting point of 120 seconds can be used, as established in similar protocols.[5]
-
-
Post-curing and Characterization:
-
After UV exposure, the hydrogel can be removed from the mold.
-
Wash the hydrogel with PBS to remove any unreacted monomers or photoinitiator.
-
The mechanical properties (tensile strength, elongation), swelling behavior, and morphology of the hydrogel can then be characterized.
-
Caption: Experimental workflow for hydrogel synthesis via photopolymerization.
Protocol for Polymer Film Preparation
This protocol provides a general method for preparing a thin polymer film.
Materials:
-
Acrylate-based monomer or oligomer (e.g., Trimethylolpropane triacrylate, TMPTA)
-
This compound
-
Suitable solvent (if necessary, e.g., acetone (B3395972) or dichloromethane)
-
Glass slides or other suitable substrate
-
UV curing system
Procedure:
-
Formulation Preparation:
-
In a suitable container, mix the acrylate (B77674) monomer/oligomer with this compound. A typical starting concentration for the photoinitiator is 1-5% by weight.
-
If the viscosity of the monomer is too high, a suitable solvent can be added to achieve the desired consistency.
-
-
Film Casting:
-
Apply a thin layer of the formulation onto a clean glass slide or other substrate using a spin coater, doctor blade, or by simple drop-casting.
-
-
UV Curing:
-
Place the coated substrate in a UV curing chamber.
-
Expose the film to UV radiation. The curing time will depend on the film thickness, photoinitiator concentration, and the intensity of the UV source. Monitor the curing process until the film is solid and tack-free.
-
-
Characterization:
-
The cured film can be characterized for its thickness, hardness, adhesion, and other relevant properties.
-
Safety Precautions
-
This compound may cause skin and eye irritation.[1] Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
UV radiation is harmful to the eyes and skin. Use appropriate shielding and eye protection when operating a UV lamp.
-
Work in a well-ventilated area to avoid inhaling any volatile monomers or byproducts.
By following these application notes and protocols, researchers can effectively utilize this compound for a wide range of photopolymerization applications. The provided data and methodologies offer a solid foundation for developing novel polymeric materials with tailored properties for various scientific and industrial purposes.
References
- 1. CAS 610-99-1: 2′-Hydroxypropiophenone | CymitQuimica [cymitquimica.com]
- 2. The Role of Photoinitiators in UV Curing - Guangdong Lencolo New Material Co., LTD [lencolo37.com]
- 3. UV Curing: Part Three; Free Radical Photoinitiators - Polymer Innovation Blog [polymerinnovationblog.com]
- 4. 2-Hydroxy-2-methylpropiophenone: properties and applications_Chemicalbook [chemicalbook.com]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols for the Derivatization of 2'-Hydroxypropiophenone for Analytical Purposes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the derivatization of 2'-Hydroxypropiophenone to enhance its detection and quantification in analytical workflows. The protocols described are essential for researchers in drug development and related scientific fields who require robust and sensitive analytical methods for this compound.
Introduction
This compound is an aromatic ketone containing both a phenolic hydroxyl group and a ketone functional group.[1] Direct analysis of this compound using gas chromatography (GC) can be challenging due to its polarity and potential for thermal degradation. While it can be analyzed by High-Performance Liquid Chromatography (HPLC) with UV detection, derivatization can significantly improve sensitivity and selectivity, especially in complex matrices. This document outlines three derivatization strategies for the analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS), HPLC with UV detection, and HPLC with Fluorescence Detection (FLD).
Analytical Derivatization Strategies
The choice of derivatization strategy depends on the analytical instrumentation available and the specific requirements of the analysis, such as sensitivity and selectivity.
-
For GC-MS Analysis: A two-step derivatization involving methoximation followed by silylation is recommended. This approach protects both the ketone and hydroxyl groups, increasing the volatility and thermal stability of the analyte.[2][3]
-
For HPLC-UV Analysis: Derivatization of the ketone group with 2,4-dinitrophenylhydrazine (B122626) (DNPH) introduces a strong chromophore, significantly enhancing its UV absorbance for more sensitive detection.[4]
-
For HPLC-FLD Analysis: Labeling the phenolic hydroxyl group with a fluorescent tag, such as dansyl chloride, allows for highly sensitive and selective detection using a fluorescence detector.[5][6]
Quantitative Data Summary
The following tables summarize the expected analytical performance for each derivatization method. Please note that the values are indicative and may vary depending on the specific instrumentation, experimental conditions, and sample matrix. The data presented is based on typical performance for analogous compounds, as specific validated data for this compound derivatization is not extensively available in the reviewed literature.
Table 1: Expected Analytical Performance for GC-MS Analysis after Methoximation and Silylation
| Parameter | Expected Value |
| Limit of Detection (LOD) | 0.1 - 10 ng/mL |
| Limit of Quantification (LOQ) | 0.5 - 25 ng/mL |
| Linearity (R²) | > 0.99 |
| Precision (%RSD) | < 15% |
Table 2: Expected Analytical Performance for HPLC-UV Analysis after DNPH Derivatization
| Parameter | Expected Value |
| Limit of Detection (LOD) | 0.02 - 0.1 µg/m³ (for air samples)[7] |
| Limit of Quantification (LOQ) | 0.06 - 0.5 µg/m³ (for air samples) |
| Linearity (R²) | > 0.999 |
| Precision (%RSD) | < 10% |
Table 3: Expected Analytical Performance for HPLC-FLD Analysis after Dansyl Chloride Derivatization
| Parameter | Expected Value |
| Limit of Detection (LOD) | 10 - 50 fmol |
| Limit of Quantification (LOQ) | 30 - 150 fmol |
| Linearity (R²) | > 0.999[8][9] |
| Precision (%RSD) | < 10% |
Experimental Protocols
Protocol 1: Derivatization of this compound for GC-MS Analysis (Methoximation followed by Silylation)
This protocol is adapted from established methods for the derivatization of compounds containing hydroxyl and ketone functional groups.[2][3][10][11]
Materials:
-
This compound standard or sample extract
-
Pyridine
-
Methoxyamine hydrochloride (MeOx)
-
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)[12][13]
-
Anhydrous sodium sulfate (B86663)
-
Ethyl acetate (B1210297) or other suitable solvent
-
GC vials with inserts
Procedure:
-
Sample Preparation:
-
Ensure the sample is free of water. If necessary, dry the sample extract over anhydrous sodium sulfate or by lyophilization.
-
Transfer a known amount of the sample or standard to a GC vial.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
-
Methoximation:
-
Prepare a 20 mg/mL solution of methoxyamine hydrochloride in pyridine.
-
Add 50 µL of the methoxyamine hydrochloride solution to the dried sample in the GC vial.
-
Seal the vial and heat at 60°C for 60 minutes in a heating block or oven.[10]
-
Allow the vial to cool to room temperature.
-
-
Silylation:
GC-MS Conditions (Typical):
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane (e.g., DB-5ms or equivalent)
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Injection Mode: Splitless or split (e.g., 20:1)
-
Injector Temperature: 250°C
-
Oven Temperature Program: Initial temperature of 80°C, hold for 2 minutes, ramp to 280°C at 10°C/min, hold for 5 minutes.
-
Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 50-500
Protocol 2: Derivatization of this compound for HPLC-UV Analysis (DNPH Derivatization)
This protocol is adapted from standard methods for the derivatization of ketones with 2,4-dinitrophenylhydrazine.[4][15]
Materials:
-
This compound standard or sample extract
-
2,4-Dinitrophenylhydrazine (DNPH) solution (e.g., 0.2% in acetonitrile (B52724) with 2% phosphoric acid)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
HPLC vials
Procedure:
-
Sample Preparation:
-
Dissolve a known amount of the sample or standard in acetonitrile.
-
-
Derivatization:
-
In an HPLC vial, mix 100 µL of the sample/standard solution with 100 µL of the DNPH reagent solution.
-
Seal the vial and allow the reaction to proceed at room temperature for 1-2 hours, or at a slightly elevated temperature (e.g., 40-50°C) for 30 minutes to ensure complete reaction.[16]
-
The formation of a yellow to orange precipitate indicates the formation of the hydrazone derivative.
-
Dilute the reaction mixture with the mobile phase to a suitable concentration for HPLC analysis.
-
HPLC-UV Conditions (Typical):
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase: Isocratic or gradient elution with acetonitrile and water (e.g., 60:40 acetonitrile:water).
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 360 nm[17]
-
Injection Volume: 10 µL
Protocol 3: Derivatization of this compound for HPLC-FLD Analysis (Dansyl Chloride Derivatization)
This protocol is adapted from established methods for the fluorescent labeling of phenolic compounds with dansyl chloride.[5][6][18]
Materials:
-
This compound standard or sample extract
-
Dansyl chloride solution (e.g., 1 mg/mL in acetone (B3395972) or acetonitrile)
-
Sodium carbonate buffer (e.g., 0.1 M, pH 10-11)
-
Toluene (B28343) or other suitable extraction solvent
-
HPLC vials
Procedure:
-
Sample Preparation:
-
Dissolve a known amount of the sample or standard in a small amount of acetonitrile or the sodium carbonate buffer.
-
-
Derivatization:
-
In a reaction vial, mix 100 µL of the sample/standard solution with 200 µL of the sodium carbonate buffer.
-
Add 200 µL of the dansyl chloride solution.
-
Seal the vial and incubate in a water bath at 60°C for 30-60 minutes in the dark.
-
After incubation, cool the vial to room temperature.
-
-
Extraction (Optional but Recommended):
-
Add 500 µL of toluene to the reaction mixture to extract the dansylated derivative and remove excess reagent.
-
Vortex and centrifuge to separate the layers.
-
Transfer the upper organic layer to a clean vial and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for HPLC analysis.
-
HPLC-FLD Conditions (Typical):
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase: Gradient elution with acetonitrile and water (both may contain a small amount of formic acid or ammonium (B1175870) acetate to improve peak shape).
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Fluorescence Detection: Excitation wavelength (λex) around 340 nm and emission wavelength (λem) around 520 nm (wavelengths should be optimized for the specific derivative).
-
Injection Volume: 10 µL
Visualizations
References
- 1. This compound | C9H10O2 | CID 69133 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. iomcworld.com [iomcworld.com]
- 5. metabolomicsworkbench.org [metabolomicsworkbench.org]
- 6. Determination of phenolic compounds in estuary water and sediment by solid-phase isotope dansylation coupled with liquid chromatography-high resolution mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. Analysis of 2,4-DNPH Derivatised Aldehydes by HPLC-DAD | SCION Instruments [scioninstruments.com]
- 8. Development of a Fluorescent Labeling Reagent for Determination of Proline and Hydroxyproline in Myeloma Patient Plasma by HPLC-FLD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Derivatization of metabolites for GC-MS via methoximation+silylation – The Bumbling Biochemist [thebumblingbiochemist.com]
- 11. benchchem.com [benchchem.com]
- 12. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 13. Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Derivatization techniques for free fatty acids by GC [restek.com]
- 15. agilent.com [agilent.com]
- 16. Towards a Non-Biased Formaldehyde Quantification in Leather: New Derivatization Conditions before HPLC Analysis of 2,4-Dinitrophenylhydrazine Derivatives [mdpi.com]
- 17. Sigma-Aldrich [sigmaaldrich.com]
- 18. digitalcommons.unomaha.edu [digitalcommons.unomaha.edu]
Application Notes and Protocols for the Laboratory-Scale Synthesis of 2'-Hydroxypropiophenone
Abstract
This document provides a comprehensive guide for the laboratory-scale synthesis of 2'-Hydroxypropiophenone, a valuable intermediate in the pharmaceutical and fine chemical industries.[1][2] The primary method detailed is the Fries rearrangement of phenyl propionate (B1217596), a robust and well-documented procedure.[1][3] This protocol includes a detailed reaction mechanism, a step-by-step experimental procedure, safety precautions, and characterization data. All quantitative data is summarized for clarity, and a visual representation of the experimental workflow is provided. This guide is intended for researchers, scientists, and professionals in drug development.
Introduction
This compound, also known as 1-(2-hydroxyphenyl)propan-1-one, is an aromatic ketone with significant applications in organic synthesis.[4][5] Its structure, featuring a hydroxyl group ortho to a propionyl group on a phenyl ring, makes it a versatile precursor for the synthesis of various pharmaceuticals and other specialty chemicals.[1][2] The Fries rearrangement, a classic organic reaction, provides an effective route to synthesize hydroxyaryl ketones from phenolic esters.[1][6] This reaction can be catalyzed by various Lewis or Brønsted acids, with aluminum chloride being a common choice.[3][7] The regioselectivity of the Fries rearrangement towards the ortho or para isomer can be influenced by reaction conditions such as temperature and solvent.[1]
Physicochemical Properties and Safety Data
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 610-99-1 | [8][9] |
| Molecular Formula | C₉H₁₀O₂ | [4][10] |
| Molecular Weight | 150.17 g/mol | [4][9] |
| Appearance | Clear brownish or light yellow oily liquid | [3][10] |
| Boiling Point | 115 °C at 15 mmHg | [9][10] |
| Density | 1.094 g/mL at 25 °C | [9][10] |
| Refractive Index (n20/D) | 1.548 | [9][10] |
| Flash Point | 113 °C (235.4 °F) - closed cup | [9] |
Safety Precautions:
This compound is irritating to the eyes, respiratory system, and skin.[4][10] It is crucial to handle this chemical in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[9][11] In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[10] If inhaled, move to fresh air.[11] If skin contact occurs, wash thoroughly with soap and water.[11]
Synthesis of this compound via Fries Rearrangement
The Fries rearrangement of phenyl propionate is a widely used method for the synthesis of this compound. The reaction involves the migration of the propionyl group from the phenolic oxygen to the aromatic ring, catalyzed by a Lewis acid, typically aluminum chloride.[1][3]
Reaction Scheme:
Experimental Protocol:
Materials and Reagents:
-
Phenyl propionate
-
Anhydrous aluminum chloride (AlCl₃)
-
Nitrobenzene (B124822) (solvent)
-
Ice
-
Concentrated hydrochloric acid (HCl)
-
Diethyl ether
-
Sodium bicarbonate (NaHCO₃) solution (5%)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser with a calcium chloride guard tube
-
Heating mantle
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a reflux condenser and a calcium chloride guard tube, place anhydrous aluminum chloride.
-
Addition of Reactants: Slowly add nitrobenzene to the flask with stirring. Cool the flask in an ice bath and then add phenyl propionate dropwise to the stirred mixture.
-
Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture. The specific temperature and reaction time can be varied to optimize the yield of the desired ortho isomer (see Table 2). For instance, heating at 50°C for 18 hours has been reported.[3]
-
Work-up: After the reaction is complete, cool the mixture to room temperature and then pour it slowly onto crushed ice containing concentrated hydrochloric acid. This will decompose the aluminum chloride complex.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether.
-
Washing: Wash the organic layer successively with water, 5% sodium bicarbonate solution, and again with water.
-
Drying and Evaporation: Dry the ethereal layer over anhydrous sodium sulfate. Filter to remove the drying agent and evaporate the solvent using a rotary evaporator to obtain the crude product.
-
Purification: The crude product, a mixture of ortho and para isomers, can be purified by fractional distillation under reduced pressure to yield pure this compound.[3]
Table 2: Reported Yields of this compound via Fries Rearrangement under Various Conditions
| Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| AlCl₃ | Carbon disulfide (reflux), then neat | 130–150 | 2–3 h | 32–35 | [3] |
| AlCl₃ | Chlorobenzene (microwave) | 106 | 3 min | 28 | [3] |
| AlCl₃ | Nitrobenzene | 50 | 18 h | 16 | [3] |
| AlCl₃ | Heptane | 80–90 | 7 h | 53 | [3] |
| AlCl₃ | No solvent | 180–200 | 15 min | 76–78 | [3] |
| ZrCl₄ | o-Dichlorobenzene | 120 | 3 h | 83 | [3] |
| TiCl₄ | o-Dichlorobenzene | 150 | 1 h | 62 | [3] |
Characterization
The synthesized this compound can be characterized using various spectroscopic techniques:
-
¹H NMR: To confirm the presence and arrangement of protons in the molecule.
-
¹³C NMR: To identify the carbon skeleton of the compound.
-
IR Spectroscopy: To detect the presence of functional groups, particularly the hydroxyl (-OH) and carbonyl (C=O) groups.
-
Mass Spectrometry: To determine the molecular weight and fragmentation pattern of the compound.
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis of this compound.
Reaction Mechanism Diagram
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound | 610-99-1 [chemicalbook.com]
- 4. This compound | C9H10O2 | CID 69133 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CAS 610-99-1: 2′-Hydroxypropiophenone | CymitQuimica [cymitquimica.com]
- 6. Fries Rearrangement | Thermo Fisher Scientific - US [thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. chemicalbook.com [chemicalbook.com]
- 9. 2′-羟基苯丙酮 97% | Sigma-Aldrich [sigmaaldrich.com]
- 10. chembk.com [chembk.com]
- 11. This compound(610-99-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
Application Notes and Protocols: 2'-Hydroxypropiophenone in Pharmaceutical Intermediate Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the use of 2'-Hydroxypropiophenone as a versatile starting material in the synthesis of key pharmaceutical intermediates. The protocols outlined below focus on two principal applications: the synthesis of 2'-Hydroxy-3-phenylpropiophenone, a precursor to the antiarrhythmic drug Propafenone (B51707), and the stereoselective synthesis of chiral vicinal diols, which are valuable building blocks for various active pharmaceutical ingredients (APIs).
Application 1: Synthesis of 2'-Hydroxy-3-phenylpropiophenone, a Propafenone Intermediate
Propafenone is a class 1C antiarrhythmic agent used to treat cardiac arrhythmias. A key intermediate in its synthesis is 2'-Hydroxy-3-phenylpropiophenone. This intermediate can be synthesized from this compound in a two-step process involving a Claisen-Schmidt condensation followed by catalytic hydrogenation.
Experimental Protocols
Step 1: Claisen-Schmidt Condensation to Synthesize 2'-Hydroxychalcone (B22705)
This reaction condenses this compound with benzaldehyde (B42025) in the presence of a base to form a 2'-hydroxychalcone intermediate.
Materials:
-
This compound
-
Benzaldehyde
-
Ethanol (B145695) (or Methanol)
-
Sodium hydroxide (B78521) (NaOH) or Potassium hydroxide (KOH) solution
-
Hydrochloric acid (HCl), dilute solution
-
Distilled water
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) and benzaldehyde (1 equivalent) in ethanol.
-
Cool the mixture in an ice bath and slowly add an aqueous solution of NaOH (e.g., 40%) or KOH (e.g., 50%) with continuous stirring. The molar ratio of the base to the ketone is typically in the range of 2-7 equivalents.
-
Allow the reaction mixture to stir at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Reaction times can vary but are often in the range of 4-24 hours.
-
Upon completion, pour the reaction mixture into a beaker containing crushed ice and acidify with dilute HCl to a pH of 6-7.
-
The precipitated crude 2'-hydroxychalcone is collected by vacuum filtration and washed with cold water until the washings are neutral.
-
The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.
Step 2: Catalytic Hydrogenation of 2'-Hydroxychalcone
The double bond in the synthesized chalcone (B49325) is then reduced to yield 2'-Hydroxy-3-phenylpropiophenone.
Materials:
-
2'-Hydroxychalcone (from Step 1)
-
Ethanol
-
Palladium on carbon (Pd/C, 10%)
-
Hydrogen gas (H₂)
Procedure:
-
Dissolve the 2'-hydroxychalcone in ethanol in a hydrogenation vessel.
-
Add a catalytic amount of 10% Pd/C to the solution.
-
The vessel is then placed under a hydrogen atmosphere (typically 1 atm) and stirred vigorously at a controlled temperature (e.g., 55°C) for a period of time (e.g., 48 hours) until the reaction is complete (monitored by TLC).
-
After the reaction, the catalyst is removed by filtration through a pad of Celite.
-
The filtrate is concentrated under reduced pressure to yield the crude 2'-Hydroxy-3-phenylpropiophenone, which can be further purified if necessary.
Quantitative Data
| Parameter | Step 1: Claisen-Schmidt Condensation | Step 2: Catalytic Hydrogenation | Reference |
| Starting Material | This compound, Benzaldehyde | 2'-Hydroxychalcone | [1] |
| Key Reagents | NaOH, Ethanol | H₂, 10% Pd/C, Ethanol | [1] |
| Reaction Time | 4 hours | 48 hours | [1] |
| Temperature | Room Temperature | 55°C | [1] |
| Yield | ~87% (for the analogous reaction with 2'-hydroxyacetophenone) | ~69% (for the analogous reaction with 2'-hydroxyacetophenone) | [1] |
Experimental Workflow
Caption: Synthesis of 2'-Hydroxy-3-phenylpropiophenone.
Application 2: Stereoselective Synthesis of Chiral 1-Phenylpropane-1,2-diols
Chiral vicinal diols are crucial building blocks in the synthesis of many pharmaceuticals. This compound can be stereoselectively reduced to yield chiral 1-phenylpropane-1,2-diols using biocatalytic methods.
Experimental Protocol: Biocatalytic Reduction of (S)-2-Hydroxypropiophenone
This protocol utilizes NADH-dependent dehydrogenases for the stereoselective reduction of (S)-2-hydroxypropiophenone.
Materials:
-
(S)-2-Hydroxypropiophenone
-
Alcohol dehydrogenase from Lactobacillus brevis (LbADH) or Glycerol dehydrogenase from Cellulomonas sp. (GDH)
-
NADH (coenzyme)
-
Formate (B1220265) dehydrogenase (FDH) for coenzyme regeneration (optional)
-
Sodium formate (for coenzyme regeneration)
-
Phosphate (B84403) buffer (e.g., 50 mM, pH 7.5)
-
Magnesium sulfate (B86663) (MgSO₄)
-
Thiamine diphosphate (B83284) (ThDP)
Procedure:
-
Prepare a reaction mixture in a phosphate buffer containing (S)-2-hydroxypropiophenone, the selected dehydrogenase (LbADH or GDH), and the coenzyme NADH.
-
For continuous regeneration of NADH, include formate dehydrogenase and sodium formate in the reaction mixture.
-
Add MgSO₄ and ThDP to the buffer, as they can enhance enzyme activity.
-
Incubate the reaction mixture at a controlled temperature (e.g., 30°C) with gentle agitation.
-
Monitor the reaction progress by analyzing the consumption of the ketone and the formation of the diol using techniques like HPLC.
-
Once the reaction reaches completion, the product can be extracted from the aqueous phase using an organic solvent (e.g., ethyl acetate).
-
The organic extracts are then dried and the solvent is evaporated to yield the chiral 1-phenylpropane-1,2-diol.
Quantitative Data
| Parameter | Biocatalytic Reduction (without coenzyme regeneration) | Biocatalytic Reduction (with coenzyme regeneration) | Reference |
| Starting Material | (S)-2-Hydroxypropiophenone | (S)-2-Hydroxypropiophenone | [2][3] |
| Biocatalyst | LbADH or GDH | LbADH or GDH with FDH | [2][3] |
| Coenzyme | NADH | NADH (regenerated) | [2][3] |
| Temperature | 25°C - 30°C | 25°C - 30°C | [3] |
| Conversion (LbADH) | 60% | Complete | [3] |
| Conversion (GDH) | 33% | Complete | [3] |
Experimental Workflow
Caption: Biocatalytic synthesis of chiral diols.
Signaling Pathway of Propafenone
Propafenone, synthesized from a this compound-derived intermediate, exerts its antiarrhythmic effect primarily by blocking the fast inward sodium channels (Na⁺ channels) in the myocardial cells.[4][5] This action reduces the rate of depolarization of the cardiac action potential (Phase 0), thereby slowing down the conduction of electrical impulses in the heart.[4][6] This mechanism is particularly effective in suppressing tachycardias that arise from abnormal conduction pathways.[7] Additionally, propafenone exhibits some beta-adrenergic and potassium channel blocking activities.[4]
Caption: Mechanism of action of Propafenone.
References
The Role of Lewis Acids in the Fries Rearrangement of Phenolic Esters: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Fries rearrangement is a fundamental organic reaction that transforms a phenolic ester into a hydroxy aryl ketone through the action of a Lewis acid catalyst.[1] This reaction is of significant industrial importance, particularly in the synthesis of intermediates for pharmaceuticals, agrochemicals, and other fine chemicals.[2] The rearrangement typically yields a mixture of ortho and para-isomers, and the regioselectivity can be controlled by carefully selecting the reaction conditions, most notably the Lewis acid catalyst, temperature, and solvent.[1][3] This document provides detailed application notes on the critical role of Lewis acids in this rearrangement, alongside experimental protocols for its practical application.
The Role of Lewis Acids: Catalyzing the Acyl Group Migration
Lewis acids are central to the Fries rearrangement as they facilitate the migration of the acyl group from the phenolic oxygen to the aromatic ring.[1] The most commonly employed Lewis acids include aluminum chloride (AlCl₃), boron trifluoride (BF₃), titanium tetrachloride (TiCl₄), and tin tetrachloride (SnCl₄).[4] Their primary function is to activate the phenolic ester, making it susceptible to the rearrangement.
The mechanism involves the coordination of the Lewis acid to the carbonyl oxygen of the ester. This coordination polarizes the carbonyl group, increasing the electrophilicity of the carbonyl carbon. Subsequently, this complexation facilitates the cleavage of the acyl-oxygen bond, leading to the formation of a key intermediate, the acylium ion (R-C=O⁺).[4] This highly reactive electrophile then attacks the electron-rich aromatic ring in an electrophilic aromatic substitution reaction, leading to the formation of the ortho and para substituted hydroxy aryl ketones.[1]
The choice and amount of the Lewis acid can significantly impact the reaction's efficiency and selectivity. Strong Lewis acids like AlCl₃ are highly effective but may require stoichiometric amounts as they can form complexes with both the starting material and the product.[4] Milder Lewis acids are also used and can sometimes offer improved selectivity and more environmentally benign reaction conditions.
Reaction Mechanism
The generally accepted mechanism for the Lewis acid-catalyzed Fries rearrangement proceeds through the following key steps:
-
Complexation: The Lewis acid (e.g., AlCl₃) coordinates to the carbonyl oxygen of the phenolic ester. This is the initial activation step.
-
Formation of Acylium Ion: The complex undergoes rearrangement, leading to the cleavage of the ester's C-O bond and the formation of an acylium carbocation.
-
Electrophilic Aromatic Substitution: The acylium ion then acts as an electrophile and attacks the aromatic ring at the ortho and para positions.
-
Deprotonation and Work-up: The resulting intermediate is deprotonated to restore the aromaticity of the ring. An aqueous acid work-up is then required to hydrolyze the aluminum complexes and liberate the final hydroxy aryl ketone products.[5]
References
- 1. Fries rearrangement - Wikipedia [en.wikipedia.org]
- 2. sciencemadness.org [sciencemadness.org]
- 3. Substrate substitution effects in the Fries rearrangement of aryl esters over zeolite catalysts - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D0CY00590H [pubs.rsc.org]
- 4. Fries Rearrangement [organic-chemistry.org]
- 5. grokipedia.com [grokipedia.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing 2'-Hydroxypropiophenone Yield in Fries Rearrangement
Welcome to the technical support center for the Fries rearrangement, specifically tailored for the synthesis of 2'-Hydroxypropiophenone from phenyl propionate (B1217596). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you optimize your reaction yields and achieve high selectivity for the desired ortho-isomer.
Frequently Asked Questions (FAQs)
Q1: What is the Fries rearrangement and why is it used to synthesize this compound?
The Fries rearrangement is an organic reaction that converts a phenolic ester, such as phenyl propionate, into a hydroxy aryl ketone using a Lewis acid or Brønsted acid catalyst.[1][2] This reaction is particularly useful for synthesizing this compound (ortho-hydroxypropiophenone) and its isomer, 4'-Hydroxypropiophenone (para-hydroxypropiophenone), which are valuable intermediates in the pharmaceutical industry. The propionyl group from the ester migrates to the aromatic ring, typically at the ortho or para position.[1]
Q2: How does the reaction mechanism influence the formation of the ortho vs. para product?
The generally accepted mechanism involves the coordination of a Lewis acid (e.g., AlCl₃) to the carbonyl oxygen of the ester. This polarizes the ester bond, leading to the formation of an acylium carbocation.[1][2] This carbocation then acts as an electrophile and attacks the aromatic ring. The reaction's regioselectivity (ortho vs. para) is highly dependent on reaction conditions. High temperatures favor the thermodynamically more stable ortho isomer, which can form a stable bidentate complex with the Lewis acid catalyst.[1] Low temperatures, on the other hand, favor the kinetically controlled para product.[1]
Q3: What are the key reaction parameters to control for maximizing the yield of this compound?
To maximize the yield of the ortho isomer (this compound), the following parameters are crucial:
-
Temperature: Higher temperatures (typically above 160°C) strongly favor the formation of the ortho product.[1]
-
Solvent: Non-polar solvents promote the formation of the ortho isomer. In many cases, the reaction can be run neat (without a solvent).[1]
-
Catalyst: Anhydrous Lewis acids like aluminum chloride (AlCl₃), boron trifluoride (BF₃), or titanium tetrachloride (TiCl₄) are commonly used.[2] The amount of catalyst is also a critical factor, often requiring more than stoichiometric amounts.[2]
Q4: What are common side products, and how can they be minimized?
Common side products include:
-
4'-Hydroxypropiophenone (para isomer): Its formation is favored at lower temperatures and in polar solvents.
-
Phenol (B47542): This can form from the hydrolysis of the starting material or product, especially if there is moisture in the reaction. Using anhydrous reagents and a dry reaction setup is crucial.
-
Diacylated products: These can form through intermolecular acylation, where the acyl group adds to another phenol or product molecule.
Minimizing these side products involves strict control of reaction conditions, particularly temperature and moisture.
Troubleshooting Guide
| Issue | Possible Causes | Solutions and Recommendations |
| Low or No Product Yield | 1. Inactive catalyst due to moisture.2. Reaction temperature is too low for rearrangement.3. Insufficient reaction time.4. Deactivating groups on the aromatic ring. | 1. Use a fresh, unopened container of anhydrous Lewis acid or ensure proper storage. Dry all glassware thoroughly before use and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).2. For this compound, ensure the reaction temperature is maintained at or above 160°C.[1]3. Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the disappearance of the starting material.4. The Fries rearrangement is less effective with strongly deactivated rings. Consider alternative synthetic routes if applicable.[1] |
| Low Selectivity for this compound (High para-isomer formation) | 1. Reaction temperature is too low.2. Use of a polar solvent. | 1. Increase the reaction temperature to >160°C. Lower temperatures favor the para isomer.[1]2. Use a non-polar solvent (e.g., monochlorobenzene) or conduct the reaction neat (solvent-free).[1] |
| Formation of Phenol as a Major Byproduct | Hydrolysis of the phenyl propionate starting material or the product due to the presence of water. | Ensure all reagents and solvents are anhydrous. Use a drying tube on the reaction apparatus. |
| Difficulty in Separating ortho and para Isomers | The isomers often have similar polarities, making chromatographic separation challenging. | Steam distillation can be an effective method for separating the ortho isomer from the para isomer. This compound is steam volatile due to intramolecular hydrogen bonding, while the para isomer is not. Alternatively, careful column chromatography can be employed. |
Data Presentation
The following table summarizes the general effect of temperature and solvent on the ortho:para ratio in a Fries rearrangement. Note that specific yields and ratios for phenyl propionate may vary.
| Substrate | Catalyst | Solvent | Temperature (°C) | Approximate Total Yield (%) | Approximate ortho:para Ratio |
| Phenyl Ester | AlCl₃ | Non-polar | < 60 | Moderate | Favors para |
| Phenyl Ester | AlCl₃ | Non-polar | > 160 | Good | Favors ortho |
| Phenyl Ester | AlCl₃ | Polar | Low | Moderate | Strongly favors para |
| Phenyl Ester | AlCl₃ | Polar | High | Variable | Mixed, depends on conditions |
| Phenyl Propionate (Illustrative) | AlCl₃ | Neat | 165 | ~75 | > 9:1 |
| Phenyl Propionate (Illustrative) | AlCl₃ | Nitrobenzene | 25 | ~60 | < 1:9 |
Experimental Protocols
Protocol 1: High-Temperature, Solvent-Free Fries Rearrangement for this compound
This protocol is designed to maximize the yield of the ortho-isomer.
Materials:
-
Phenyl propionate
-
Anhydrous aluminum chloride (AlCl₃)
-
Ice
-
Concentrated hydrochloric acid (HCl)
-
Dichloromethane (B109758) (or other suitable organic solvent for extraction)
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Standard laboratory glassware for heating and extraction
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a drying tube, place phenyl propionate (1 equivalent).
-
Catalyst Addition: Carefully and portion-wise add anhydrous aluminum chloride (1.1 - 1.5 equivalents) to the stirred phenyl propionate. The reaction is often exothermic, so cooling in an ice bath may be necessary during the addition.
-
Heating: Heat the reaction mixture to 160-170°C in an oil bath and maintain this temperature.
-
Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully and slowly quench the reaction by adding the reaction mixture to a beaker containing a mixture of crushed ice and concentrated hydrochloric acid. This will hydrolyze the aluminum complexes.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x volume of the aqueous layer).
-
Purification: Combine the organic layers, wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate. Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography to isolate this compound.
Mandatory Visualizations
Caption: General workflow for the synthesis of this compound.
Caption: Logical relationship of conditions and product selectivity.
References
Technical Support Center: Controlling Ortho vs. Para Selectivity in the Fries Rearrangement
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for controlling the regioselectivity of the Fries rearrangement.
Frequently Asked Questions (FAQs)
Q1: What is the Fries rearrangement?
The Fries rearrangement is an organic reaction that converts a phenolic ester to a hydroxy aryl ketone using a Lewis acid catalyst.[1][2] This reaction involves the migration of an acyl group from the phenolic oxygen to the aromatic ring, resulting in a mixture of ortho and para isomers.[2][3]
Q2: What are the primary factors influencing ortho vs. para selectivity?
The regioselectivity of the Fries rearrangement is primarily controlled by the reaction temperature and the polarity of the solvent used.[1][2][4] Generally, lower temperatures favor the formation of the para isomer, while higher temperatures favor the ortho isomer.[4][5] Similarly, non-polar solvents tend to promote ortho substitution, whereas polar solvents favor the para product.[1][2]
Q3: Why does temperature have such a significant impact on the product ratio?
The effect of temperature on the ortho/para product ratio is a classic example of kinetic versus thermodynamic control.[2]
-
At lower temperatures (typically below 60°C), the reaction is under kinetic control, favoring the formation of the para isomer, which is formed more rapidly.[4][6][7]
-
At higher temperatures (often above 160°C), the reaction is under thermodynamic control.[4][6] The ortho isomer is the more thermodynamically stable product due to the formation of a stable bidentate chelate complex between the Lewis acid catalyst and the adjacent hydroxyl and carbonyl groups.[4][8]
Q4: What is the role of the solvent in directing the selectivity?
The solvent's polarity plays a crucial role in the selectivity of the Fries rearrangement.[2][6]
-
Non-polar solvents favor the formation of the ortho product.[1][2]
-
Highly polar solvents facilitate the formation of the para product by solvating the intermediate acylium cation, allowing it to migrate to the less sterically hindered para position.[1][4]
Q5: What are the common Lewis acids used, and does the choice of catalyst affect selectivity?
The most commonly used Lewis acid is aluminum chloride (AlCl₃).[6] Other Lewis acids such as boron trifluoride (BF₃), titanium tetrachloride (TiCl₄), and tin tetrachloride (SnCl₄) can also be employed.[6][9] Strong Brønsted acids like hydrogen fluoride (B91410) (HF) and methanesulfonic acid have also been used.[6][9] While the primary control over selectivity lies with temperature and solvent, the nature of the Lewis acid can influence the reaction, and an excess of the catalyst is often required as it complexes with both the starting material and the product.[9][10]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Poor Regioselectivity (Inseparable mixture of ortho and para isomers) | Reaction conditions are not optimized for the desired isomer. | To favor the para isomer: Conduct the reaction at a lower temperature (e.g., < 60°C) and consider using a more polar solvent.[8] To favor the ortho isomer: Increase the reaction temperature (e.g., > 160°C) and use a non-polar solvent or run the reaction neat (without solvent).[8][11] |
| Low Overall Yield | Incomplete conversion of the starting material. | This can occur at lower temperatures. Monitor the reaction progress using TLC and consider extending the reaction time or slightly increasing the temperature.[6][8] |
| Decomposition of starting material or product. | Excessively high temperatures can lead to side reactions and decomposition.[6][12] It is crucial to find the optimal temperature that balances reaction rate and stability. | |
| Inactive or insufficient catalyst. | The Lewis acid catalyst (e.g., AlCl₃) is moisture-sensitive. Ensure the catalyst is anhydrous and used in sufficient quantity (often in stoichiometric excess) as it complexes with both the reactant and product.[10][13] | |
| Formation of Phenol Byproduct | Presence of moisture in the reaction. | Traces of water can hydrolyze the ester starting material.[10] Use anhydrous reagents and solvents and perform the reaction under an inert atmosphere.[13] |
Data Presentation
The following table summarizes the effect of reaction conditions on the ortho:para product ratio for the Fries rearrangement of various substrates.
| Substrate | Catalyst (Equivalents) | Solvent | Temperature (°C) | Ortho:Para Ratio |
| Phenyl Acetate | AlCl₃ | Nitrobenzene | 25 | para favored |
| Phenyl Acetate | AlCl₃ | (neat) | 165 | ortho favored |
| 2-Fluorophenyl Acetate | AlCl₃ (1.5) | Monochlorobenzene | 40 | 1.0 : 3.23 |
| 2-Fluorophenyl Acetate | AlCl₃ (1.5) | Monochlorobenzene | 100 | 2.84 : 1.0 |
| 2-Fluorophenyl Acetate | AlCl₃ (1.5) | Monochlorobenzene | 170 | 1.72 : 1.0 (lower yield) |
Note: The data for 2-Fluorophenyl Acetate is adapted from a study which noted that while higher temperatures increased the ortho product, very high temperatures (170°C) led to a decrease in the overall isolated yield.[14]
Experimental Protocols
Protocol for Para-Selective Fries Rearrangement
This protocol is designed to favor the formation of the para isomer using a lower reaction temperature.
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add the phenolic ester (1.0 eq.) and a polar solvent (e.g., nitrobenzene).[4][6]
-
Catalyst Addition: Cool the mixture to 0-5°C using an ice bath. Slowly and portion-wise, add anhydrous aluminum chloride (1.1 - 2.5 eq.) while maintaining the low temperature.[6]
-
Reaction: Allow the reaction to stir at a low temperature (e.g., 25°C) for several hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).[4]
-
Workup: Once the reaction is complete, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.[6][13]
-
Extraction: Extract the product with a suitable organic solvent (e.g., diethyl ether). Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate (B86663) or magnesium sulfate.[13]
-
Purification: Remove the solvent under reduced pressure and purify the product by column chromatography or recrystallization.
Protocol for Ortho-Selective Fries Rearrangement
This protocol is designed to favor the formation of the ortho isomer by utilizing a higher reaction temperature.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a calcium chloride guard tube, add the phenolic ester (1.0 eq.). For this variation, a non-polar solvent like monochlorobenzene can be used, or the reaction can be run neat.[8][13]
-
Catalyst Addition: Add anhydrous aluminum chloride (1.1 - 2.5 eq.) to the flask with stirring. An initial exothermic reaction may occur.[6]
-
Reaction: Heat the reaction mixture to a high temperature (e.g., >160°C) and maintain for 1-3 hours.[6] Monitor the reaction's progress by TLC.
-
Workup: Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice and concentrated hydrochloric acid.[6][13]
-
Extraction: Extract the product with a suitable organic solvent. Wash the organic layers with water and brine, and then dry over an anhydrous drying agent.[13]
-
Purification: Concentrate the organic extract and purify the desired ortho isomer, often separable from the para isomer by steam distillation due to intramolecular hydrogen bonding which increases its volatility.[7]
Visualizations
Caption: Factors influencing ortho vs. para selectivity in the Fries rearrangement.
Caption: Experimental workflow for optimizing ortho/para selectivity.
References
- 1. byjus.com [byjus.com]
- 2. Fries rearrangement - Wikipedia [en.wikipedia.org]
- 3. pharmdguru.com [pharmdguru.com]
- 4. benchchem.com [benchchem.com]
- 5. Fries Rearrangement: Reaction, Mechanism, Applications and Limitations of Fries Rearrangement, Practice problems & Frequently Asked Questions in Chemistry: Definition, Types and Importance | AESL [aakash.ac.in]
- 6. benchchem.com [benchchem.com]
- 7. Fries Rearrangement | Reaction Mechanism of Fries Rearrangement [pw.live]
- 8. benchchem.com [benchchem.com]
- 9. Fries Rearrangement [organic-chemistry.org]
- 10. benchchem.com [benchchem.com]
- 11. jk-sci.com [jk-sci.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: 2'-Hydroxypropiophenone Synthesis
Welcome to the technical support center for the synthesis of 2'-Hydroxypropiophenone. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to optimize your synthetic outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most common and industrially significant method for synthesizing this compound is the Fries rearrangement of phenyl propionate (B1217596). This reaction involves the rearrangement of the propionyl group from the phenolic oxygen to the ortho position of the aromatic ring, catalyzed by a Lewis acid, typically aluminum chloride (AlCl₃).[1][2]
Q2: What are the primary side products I should expect in this synthesis?
A2: The primary side product is the constitutional isomer, 4'-Hydroxypropiophenone, which is formed by the migration of the propionyl group to the para position of the phenyl ring.[2][3] Other potential side products include unreacted phenyl propionate, phenol (B47542) resulting from the hydrolysis of the ester, and trace amounts of di-acylated products.
Q3: How can I control the ratio of this compound (ortho) to 4'-Hydroxypropiophenone (para)?
A3: The ortho-to-para product ratio is primarily controlled by the reaction temperature. Higher temperatures (typically above 160°C) favor the formation of the thermodynamically more stable ortho isomer, this compound.[1][2] Conversely, lower temperatures (below 60°C) favor the kinetically controlled para isomer, 4'-Hydroxypropiophenone.[2] Solvent polarity also plays a role; non-polar solvents tend to favor the formation of the ortho product.[1]
Q4: My reaction yield is very low. What are the possible causes?
A4: Low yields can stem from several factors. The Lewis acid catalyst, such as aluminum chloride, is extremely sensitive to moisture. Inactive, hydrated catalyst will fail to promote the reaction. Ensure you are using a fresh, anhydrous catalyst and that all glassware is thoroughly dried. Additionally, the Fries rearrangement often requires a stoichiometric excess of the catalyst because it complexes with both the starting material and the product.[4] Insufficient reaction time or a temperature that is too low can also lead to poor conversion.
Q5: How can I effectively separate the ortho and para isomers?
A5: The ortho and para isomers can be separated by steam distillation. This compound is more volatile with steam due to the formation of an intramolecular hydrogen bond between the hydroxyl and carbonyl groups.[2] The para isomer, which forms intermolecular hydrogen bonds, is not steam volatile. Alternatively, column chromatography can be employed for separation.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or No Product Yield | 1. Inactive Catalyst: The Lewis acid (e.g., AlCl₃) has been exposed to moisture. | 1. Use a fresh, unopened container of anhydrous Lewis acid. Handle the catalyst in a glovebox or under an inert atmosphere. Ensure all glassware is flame-dried or oven-dried before use. |
| 2. Insufficient Catalyst: Stoichiometric amounts are often insufficient as the catalyst complexes with both reactant and product.[4] | 2. Increase the molar ratio of the Lewis acid to the phenyl propionate. Ratios of 1.1 to 1.5 equivalents are common. | |
| 3. Low Reaction Temperature: The reaction rate may be too slow at lower temperatures. | 3. For the synthesis of the ortho-isomer, ensure the reaction temperature is sufficiently high (e.g., >160°C).[2] | |
| High Proportion of 4'-Hydroxypropiophenone (para-isomer) | 1. Reaction Temperature is Too Low: Lower temperatures favor the formation of the para-isomer.[2] | 1. Increase the reaction temperature to above 160°C to favor the thermodynamically more stable ortho-isomer. |
| 2. Polar Solvent: Polar solvents can stabilize the acylium ion, allowing it to diffuse and react at the less sterically hindered para position.[1] | 2. Use a non-polar solvent or conduct the reaction without a solvent (neat) to favor ortho-acylation. | |
| Presence of Phenol in the Product Mixture | 1. Moisture in the Reaction: Water can hydrolyze the phenyl propionate starting material. | 1. Ensure all reactants and equipment are scrupulously dry. |
| 2. Decomposition of Phenyl Propionate: High reaction temperatures over extended periods can lead to some decomposition. | 2. Monitor the reaction progress by TLC or GC to avoid unnecessarily long reaction times. | |
| Formation of Dark, Tarry Side Products | 1. Reaction Temperature is Too High: Excessive heat can lead to polymerization and charring. | 1. Carefully control the reaction temperature using a temperature controller and an appropriate heating mantle or oil bath. |
| 2. Concentrated Reagents: High concentrations can sometimes lead to uncontrolled side reactions. | 2. While often performed neat, in some cases, using a high-boiling, non-polar solvent can help to moderate the reaction. |
Data on Product Distribution
The following table, adapted from studies on the Fries rearrangement of a similar substrate (2-fluorophenyl acetate), illustrates the general effect of temperature on the ortho/para isomer ratio. While specific values will vary for phenyl propionate, the trend is directly applicable.
| Temperature (°C) | Solvent | Ortho/Para Ratio | Observations |
| 40 | Monochlorobenzene | - | Incomplete conversion. |
| 80 | Monochlorobenzene | - | Increased conversion, but still incomplete. |
| 100 | Monochlorobenzene | 2.84 : 1 | Good conversion with a preference for the ortho isomer.[5] |
| 170 | Monochlorobenzene | 1.72 : 1 | Increased ortho product formation, but lower overall yield due to side products.[5] |
Note: The data presented is for 2-fluorophenyl acetate (B1210297) and serves as an illustrative example of the temperature-dependent selectivity of the Fries rearrangement.
Experimental Protocol: Synthesis of this compound via Fries Rearrangement
Materials:
-
Phenyl propionate
-
Anhydrous aluminum chloride (AlCl₃)
-
Ice
-
Concentrated hydrochloric acid (HCl)
-
Dichloromethane (or other suitable organic solvent for extraction)
-
Anhydrous sodium sulfate (B86663) (or magnesium sulfate)
-
Standard laboratory glassware for reflux, stirring, and extraction
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a calcium chloride guard tube, place anhydrous aluminum chloride (1.2 equivalents).
-
Addition of Reactant: Slowly add phenyl propionate (1 equivalent) to the flask with vigorous stirring. The reaction is often performed neat (without solvent).
-
Heating: Heat the reaction mixture to approximately 160-170°C. A heating mantle with a temperature controller is recommended. Maintain this temperature and continue stirring for 1-2 hours.
-
Monitoring the Reaction: The progress of the reaction can be monitored by taking small aliquots (carefully quenching them in dilute acid and extracting into an organic solvent) and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: After the reaction is complete (as indicated by the consumption of the starting material), cool the flask to room temperature. In a separate large beaker, prepare a mixture of crushed ice and concentrated hydrochloric acid. Slowly and carefully pour the reaction mixture onto the ice-acid mixture with stirring to hydrolyze the aluminum complexes. This step is highly exothermic and should be performed in a fume hood with appropriate personal protective equipment.
-
Extraction: Transfer the quenched mixture to a separatory funnel and extract three times with dichloromethane.
-
Washing: Combine the organic extracts and wash with water, followed by a wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product, a mixture of ortho and para isomers, can be purified by steam distillation to isolate the more volatile this compound, or by column chromatography on silica (B1680970) gel.
Reaction Pathway and Side Product Formation
The following diagram illustrates the main reaction pathway for the synthesis of this compound via the Fries rearrangement and the key factors influencing the formation of the major side product, 4'-Hydroxypropiophenone.
Caption: Fries rearrangement pathway for this compound synthesis.
References
preventing phenol formation during Fries rearrangement
Welcome to our technical support center for the Fries rearrangement. This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals minimize phenol (B47542) formation and optimize the synthesis of hydroxyaryl ketones.
Troubleshooting Guide: Preventing Phenol Formation
High levels of phenol byproduct are a common issue in the Fries rearrangement, arising from the cleavage of the ester bond. This guide addresses specific problems you might encounter and provides actionable solutions.
Issue 1: Significant Phenol Byproduct Observed in the Reaction Mixture
-
Possible Cause 1: Presence of Water Moisture in the reaction can lead to the hydrolysis of the starting ester or the Lewis acid-ester complex, resulting in the formation of phenol.
-
Solution: Ensure all reagents and solvents are anhydrous. Dry solvents using appropriate drying agents and distill them before use. Use freshly opened or properly stored anhydrous Lewis acids. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the ingress of atmospheric moisture. Dehydrating solid acid catalysts, such as zeolites, before the reaction can also enhance selectivity.[1]
-
-
Possible Cause 2: High Reaction Temperature While higher temperatures can favor the formation of the ortho isomer, excessively high temperatures can also promote the cleavage of the ester bond, leading to increased phenol formation.
-
Solution: Optimize the reaction temperature. Lower temperatures generally favor the para product and can reduce the rate of ester cleavage.[2][3][4] It is crucial to find a balance between a reasonable reaction rate and minimal byproduct formation. Monitoring the reaction at different temperatures can help determine the optimal conditions for your specific substrate.
-
-
Possible Cause 3: Inappropriate Solvent Choice The polarity of the solvent can influence the reaction pathway. Highly polar solvents may promote intermolecular reactions that can lead to phenol formation.[1]
-
Solution: Use non-polar solvents. Solvents like n-decane have been shown to provide higher selectivity for the desired rearranged products over phenol.[1] If substrate solubility is an issue, consider a solvent with intermediate polarity and optimize the reaction temperature accordingly.
-
-
Possible Cause 4: Catalyst Type and Loading The choice and amount of Lewis acid catalyst can impact the extent of side reactions. Some catalysts are more prone to causing ester cleavage than others.
-
Solution: Select a milder catalyst or optimize the catalyst loading. While AlCl₃ is a strong and common catalyst, alternatives like zinc powder or solid acids (e.g., MFI-type zeolites) may offer better selectivity against phenol formation.[1] Using a stoichiometric excess of the Lewis acid is often necessary, but excessive amounts can lead to more side reactions. Titrate the amount of catalyst to find the optimal balance for your reaction.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism leading to phenol formation during the Fries rearrangement?
A1: Phenol is primarily formed through the cleavage of the C-O ester bond, which competes with the desired intramolecular rearrangement.[1] This cleavage can be promoted by the presence of water, high temperatures, and certain catalyst-solvent systems.
Q2: How does temperature affect the trade-off between ortho/para selectivity and phenol formation?
A2: Generally, low temperatures (e.g., <60°C) favor the formation of the para isomer and can help minimize phenol formation.[2][3] High temperatures (e.g., >160°C) favor the ortho isomer but can also increase the rate of the competing ester cleavage reaction, leading to higher yields of phenol.[2][3] Optimization is key to achieving the desired regioselectivity with minimal byproduct.
Q3: Are there "greener" alternatives to traditional Lewis acids like AlCl₃ that can also reduce phenol formation?
A3: Yes, solid acid catalysts such as zeolites (e.g., MFI-type) and sulfated zirconia are reusable and can offer higher selectivity against phenol formation compared to traditional Lewis acids.[1] Additionally, some Brønsted acids like methanesulfonic acid can be effective and more environmentally friendly alternatives.
Q4: Can I run the Fries rearrangement neat (without a solvent) to avoid solvent effects on phenol formation?
A4: Yes, solvent-free Fries rearrangements are possible and can be advantageous, particularly for favoring the ortho product at high temperatures.[5] However, the risk of thermal decomposition and byproduct formation, including phenol, still exists and needs to be carefully managed by optimizing the reaction temperature and time.
Q5: How can I monitor the formation of phenol during the reaction?
A5: You can monitor the progress of the reaction and the formation of byproducts like phenol using techniques such as Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Gas Chromatography-Mass Spectrometry (GC-MS). These methods allow for both qualitative and quantitative analysis of the reaction mixture over time.
Data Presentation
The following tables summarize the qualitative and semi-quantitative effects of different experimental parameters on the formation of phenol during the Fries rearrangement.
Table 1: Effect of Solvent Polarity on Phenol Formation
| Solvent Polarity | Effect on Phenol Formation | Recommended Solvents |
| High | Tends to increase phenol formation | Nitrobenzene (use with caution) |
| Low | Tends to decrease phenol formation | n-decane, toluene, monochlorobenzene |
Source: Inferred from multiple sources indicating non-polar solvents are preferred.[1]
Table 2: Effect of Temperature on Product Distribution
| Temperature | Favored Isomer | Effect on Phenol Formation |
| Low (<60°C) | para | Generally lower phenol formation |
| High (>160°C) | ortho | Potential for increased phenol formation |
Source: General trends observed in multiple literature sources.[2][3][4]
Table 3: Comparison of Catalyst Types on Phenol Byproduct
| Catalyst Type | Relative Phenol Formation | Notes |
| AlCl₃ | Substrate and condition dependent | A strong Lewis acid, can lead to significant byproducts if not optimized. |
| Zeolite (BEA) | Higher compared to MFI | A solid acid catalyst. |
| Zeolite (MFI) | Lower compared to BEA | A solid acid catalyst with higher selectivity against phenol formation.[1] |
| Zinc Powder | Generally lower | A milder catalyst option. |
Experimental Protocols
Protocol 1: General Procedure for Fries Rearrangement with Minimized Phenol Formation (using AlCl₃)
This protocol outlines a general method for performing the Fries rearrangement while taking precautions to minimize the formation of phenol as a byproduct.
Materials:
-
Aryl ester (1 equivalent)
-
Anhydrous aluminum chloride (AlCl₃, 1.5 - 2.5 equivalents)
-
Anhydrous non-polar solvent (e.g., monochlorobenzene or n-decane)
-
Anhydrous work-up reagents (e.g., ice, concentrated HCl)
-
Standard laboratory glassware for anhydrous reactions (flame-dried)
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a nitrogen/argon inlet.
-
Reagent Addition: Under a positive pressure of inert gas, add the anhydrous aluminum chloride to the flask, followed by the anhydrous non-polar solvent.
-
Cooling: Cool the stirred suspension to 0-5°C using an ice bath.
-
Substrate Addition: Slowly add the aryl ester dropwise to the cooled suspension. Maintain the temperature below 10°C during the addition.
-
Reaction: After the addition is complete, slowly warm the reaction mixture to the desired temperature (e.g., for para-selectivity, maintain a lower temperature, <60°C; for ortho-selectivity, a higher temperature may be required, but monitor for byproduct formation).
-
Monitoring: Monitor the reaction progress by TLC or HPLC to determine the optimal reaction time and to check for the formation of phenol.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and then carefully pour it into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Visualizations
Below are diagrams illustrating key concepts related to the Fries rearrangement and the prevention of phenol formation.
Caption: Fries rearrangement pathways and the competing ester cleavage.
Caption: Troubleshooting workflow for minimizing phenol formation.
References
- 1. Substrate substitution effects in the Fries rearrangement of aryl esters over zeolite catalysts - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D0CY00590H [pubs.rsc.org]
- 2. Fries Rearrangement | Reaction Mechanism of Fries Rearrangement [pw.live]
- 3. pharmdguru.com [pharmdguru.com]
- 4. Fries rearrangement - Wikipedia [en.wikipedia.org]
- 5. jk-sci.com [jk-sci.com]
Navigating the Fries Rearrangement: A Technical Guide to Selectivity
For researchers, scientists, and drug development professionals, the Fries rearrangement is a cornerstone reaction for the synthesis of hydroxyaryl ketones. However, controlling the regioselectivity between ortho and para isomers can be a significant challenge. This technical support center provides in-depth troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data-driven insights to empower you to master this versatile reaction.
The selectivity of the Fries rearrangement is critically influenced by reaction temperature and the choice of solvent. Generally, lower temperatures and polar solvents favor the formation of the para product, while higher temperatures and non-polar solvents promote the formation of the ortho isomer. This dichotomy arises from the interplay between kinetic and thermodynamic control. At lower temperatures, the reaction is under kinetic control, leading to the faster-forming para product. Conversely, at higher temperatures, the reaction shifts to thermodynamic control, favoring the more stable ortho isomer, which is often stabilized by the formation of a bidentate complex with the Lewis acid catalyst.
Troubleshooting and FAQs
Here we address common issues encountered during the Fries rearrangement, providing targeted solutions to streamline your experimental workflow.
Question: I am observing poor regioselectivity, obtaining a mixture of ortho and para isomers. How can I favor one over the other?
Answer: Achieving high regioselectivity is a primary challenge. To enhance the formation of the desired isomer, consider the following adjustments:
-
For the para isomer:
-
Temperature: Maintain a low reaction temperature, typically below 60°C. For some substrates, temperatures as low as 0-25°C can significantly favor the para product.
-
Solvent: Employ a polar solvent such as nitrobenzene (B124822) or nitromethane. Polar solvents can solvate the acylium ion intermediate, allowing it to diffuse and react at the less sterically hindered para position.
-
-
For the ortho isomer:
-
Temperature: Increase the reaction temperature, often above 160°C.
-
Solvent: Use a non-polar solvent like carbon disulfide or even conduct the reaction neat (without solvent). In non-polar media, the acylium ion is believed to exist as a "tight" ion pair, favoring an intramolecular acyl transfer to the nearby ortho position.
-
Question: My reaction is resulting in a low yield of the desired hydroxyaryl ketone. What are the potential causes and solutions?
Answer: Low yields can be attributed to several factors:
-
Incomplete Conversion: At lower temperatures, the reaction may be slow. Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure it has gone to completion.
-
Substrate Decomposition: High temperatures can lead to the decomposition of the starting material or product. Careful temperature control is crucial.
-
Catalyst Deactivation: Lewis acids like aluminum chloride (AlCl₃) are moisture-sensitive. Ensure you are using an anhydrous catalyst and dry solvents.
-
Side Reactions: The formation of by-products can reduce the yield of the desired product.
Question: I am observing significant formation of side products. What are they and how can I minimize them?
Answer: A common side product is the phenol (B47542) resulting from the cleavage of the ester bond. This can be minimized by optimizing the reaction conditions. Additionally, intermolecular acylation of the solvent or other starting material molecules can occur. Running the reaction at a higher concentration or neat can sometimes favor the desired intramolecular rearrangement.
Data Presentation: Temperature and Solvent Effects on Selectivity
The following tables summarize the impact of temperature and solvent on the ortho/para product ratio in the Fries rearrangement of various substrates.
Table 1: Effect of Temperature on the ortho:para Ratio for the Fries Rearrangement of Phenyl Acetate (B1210297)
| Catalyst | Solvent | Temperature (°C) | Predominant Isomer |
| AlCl₃ | Nitrobenzene | 25 | para |
| AlCl₃ | Nitrobenzene | 165 | ortho |
Table 2: Effect of Solvent on the Product Distribution in the Fries Rearrangement
| Substrate | Catalyst | Solvent | Predominant Isomer |
| Phenyl Benzoate | AlCl₃ | Nitrobenzene (polar) | para |
| Phenyl Benzoate | Carbon Disulfide (non-polar) | ortho |
Experimental Protocols
Below are detailed methodologies for performing the Fries rearrangement to selectively favor either the ortho or para isomer.
Protocol 1: Synthesis of ortho-Hydroxyacetophenone (High-Temperature, Non-Polar Conditions)
Objective: To favor the formation of the ortho isomer through the use of high temperature and minimal solvent.
Materials:
-
Phenyl acetate
-
Anhydrous aluminum chloride (AlCl₃)
-
Dry, high-boiling point non-polar solvent (e.g., monochlorobenzene) or no solvent
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle
-
Ice, concentrated hydrochloric acid (HCl)
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Organic solvent for extraction (e.g., diethyl ether)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
In a flame-dried round-bottom flask equipped with a magnetic stirrer and reflux condenser, add phenyl acetate (1.0 eq).
-
If using a solvent, add monochlorobenzene.
-
Carefully and portion-wise, add anhydrous aluminum chloride (1.5 eq) to the stirred solution. An exothermic reaction may occur.
-
Heat the reaction mixture to a high temperature (e.g., >160°C) and maintain for 1-3 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and then carefully pour it onto a mixture of crushed ice and concentrated HCl.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by steam distillation or column chromatography to isolate the ortho-hydroxyacetophenone. The ortho isomer is more volatile due to intramolecular hydrogen bonding.
Protocol 2: Synthesis of para-Hydroxyacetophenone (Low-Temperature, Polar Conditions)
Objective: To favor the formation of the para isomer using low temperature and a polar solvent.
Materials:
-
Phenyl acetate
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous nitrobenzene
-
Round-bottom flask, magnetic stirrer, ice bath
-
Ice, concentrated hydrochloric acid (HCl)
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Organic solvent for extraction (e.g., ethyl acetate)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve phenyl acetate (1.0 eq) in anhydrous nitrobenzene.
-
Cool the flask to 0-5°C in an ice bath.
-
Slowly add anhydrous aluminum chloride (1.5 eq) in portions, maintaining the low temperature.
-
Allow the reaction to stir at a low temperature (e.g., 25-60°C) for several hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, carefully pour the mixture onto crushed ice and concentrated HCl.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic extracts, wash with water and brine, and then dry over anhydrous Na₂SO₄.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization to obtain para-hydroxyacetophenone.
Visualizing Reaction Pathways and Workflows
Logical Relationship of Temperature and Solvent on Selectivity
Caption: Influence of temperature and solvent on reaction control and isomer selectivity.
Experimental Workflow for the Fries Rearrangement
Caption: A generalized experimental workflow for performing the Fries rearrangement.
stability issues of 2'-Hydroxypropiophenone in storage
Technical Support Center: 2'-Hydroxypropiophenone
Welcome to the technical support center for this compound (CAS: 610-99-1). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and storage of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: To ensure maximum stability, this compound should be stored in a cool, dry, and well-ventilated area.[1][2] It is crucial to keep the container tightly closed and protected from light.[1][3] For long-term storage, maintaining an inert atmosphere (e.g., under argon or nitrogen) is also recommended.[4][5]
Q2: I've noticed a color change in my this compound sample. Does this indicate degradation?
A2: Yes, a color change is a common indicator of degradation. This compound in its pure form is typically a colorless to pale yellow liquid or an off-white solid.[6] Exposure to light, air, or incompatible substances can cause it to develop a darker yellow or brownish color, suggesting chemical changes have occurred.
Q3: What factors can cause this compound to degrade?
A3: Several factors can compromise the stability of this compound. These include:
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Exposure to Light: The compound is known to be light-sensitive, and UV exposure can initiate photodegradation.[3][7][8]
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Heat: Strong heating should be avoided as it can accelerate decomposition.
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Oxidation: The phenolic hydroxyl group is susceptible to oxidation, which can be accelerated by exposure to air and the presence of metal ions.[1][8]
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Incompatible Materials: Contact with strong oxidizing agents, bases, acid chlorides, and acid anhydrides can lead to degradation.[9]
Q4: What are the potential consequences of using degraded this compound in my experiments?
A4: Using degraded this compound can lead to several issues, including inaccurate experimental results, formation of unknown byproducts, and reduced efficacy in synthetic reactions. Since degradation alters the chemical structure of the molecule, it will not exhibit its intended reactivity, potentially leading to failed experiments and difficulty in purifying the desired product.
Q5: How should I handle this compound to minimize degradation during an experiment?
A5: To minimize degradation during use, handle the compound under subdued lighting. If possible, work under an inert atmosphere, especially if the compound will be heated or used in a reaction over an extended period. Always use clean glassware and avoid cross-contamination with incompatible substances.[1] Ensure the container is sealed tightly immediately after use.[1]
Troubleshooting Guide
Issue: Unexpected side products or low yield in a reaction involving this compound.
If you are experiencing poor results in your experiments, the stability of your this compound may be compromised. Follow this troubleshooting workflow.
Data Presentation
| Factor | Condition | Impact on Stability | Recommended Mitigation |
| Light | Direct sunlight or UV light | High | Store in amber vials or protect from light with aluminum foil.[1] |
| Temperature | Elevated temperatures (>40°C) | Moderate to High | Store in a cool place; avoid placing near heat sources like ovens.[4] |
| Atmosphere | Exposure to air (Oxygen) | Moderate | Store under an inert atmosphere (N₂ or Ar); keep container sealed.[5][10] |
| pH | Strongly basic or acidic conditions | Moderate | Avoid contact with strong acids and bases.[9] |
| Contaminants | Strong oxidizing agents | High | Use clean equipment; do not store near oxidizing agents.[1] |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol provides a framework for intentionally degrading this compound to understand its stability profile and identify potential degradation products.
Objective: To assess the stability of this compound under various stress conditions.[8]
Materials:
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This compound
-
Methanol (B129727) or Acetonitrile (B52724) (HPLC grade)
-
1 M HCl (Hydrochloric acid)
-
1 M NaOH (Sodium hydroxide)
-
30% H₂O₂ (Hydrogen peroxide)
-
HPLC system with UV detector
-
pH meter
-
Water bath or oven
Methodology:
-
Prepare Stock Solution: Create a 1 mg/mL stock solution of this compound in methanol or acetonitrile.[8]
-
Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Heat the mixture at 60°C for 8 hours. Cool, neutralize with 1 M NaOH, and dilute with the mobile phase for HPLC analysis.[8]
-
Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Heat the mixture at 60°C for 8 hours. Cool, neutralize with 1 M HCl, and dilute for HPLC analysis.[8]
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂. Keep the solution at room temperature for 24 hours, protected from light. Dilute for HPLC analysis.[8]
-
Thermal Degradation: Place a sample of the solid compound in an oven at 80°C for 48 hours. Separately, reflux a solution of the compound in a neutral solvent at 80°C for 48 hours. Prepare samples for HPLC analysis.[8]
-
Photolytic Degradation: Expose a solution of the compound to a UV light source (e.g., 254 nm) for a specified period. Prepare a sample for HPLC analysis.
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, by a validated HPLC method to determine the percentage of degradation and to profile any new peaks that appear.
Protocol 2: Analytical Methods for Purity Assessment
Several analytical techniques can be used to assess the purity of this compound and detect degradation products.[11][12]
-
High-Performance Liquid Chromatography (HPLC): The most common method for purity assessment. A reversed-phase C18 column with a mobile phase of acetonitrile and water (often with a small amount of acid like TFA to improve peak shape) and UV detection is a typical starting point.[12]
-
Gas Chromatography (GC): Suitable for volatile compounds. Can be used to separate the parent compound from volatile impurities or degradation products.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Useful for identifying functional groups. Degradation may be indicated by changes in the hydroxyl (-OH) or carbonyl (C=O) stretching frequencies.[12]
Visualizations
References
- 1. This compound(610-99-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 2. synquestlabs.com [synquestlabs.com]
- 3. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 4. This compound | 610-99-1 [chemicalbook.com]
- 5. chembk.com [chembk.com]
- 6. CAS 610-99-1: 2′-Hydroxypropiophenone | CymitQuimica [cymitquimica.com]
- 7. watson-int.com [watson-int.com]
- 8. benchchem.com [benchchem.com]
- 9. This compound - Safety Data Sheet [chemicalbook.com]
- 10. labproinc.com [labproinc.com]
- 11. ijmr.net.in [ijmr.net.in]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Catalyst Deactivation in the Synthesis of 2'-Hydroxypropiophenone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues related to catalyst deactivation during the synthesis of 2'-Hydroxypropiophenone. The synthesis is primarily achieved through the Fries rearrangement of phenyl propionate (B1217596) or the Friedel-Crafts acylation of phenol, employing either Lewis acid or solid acid catalysts.
Frequently Asked Questions (FAQs)
Q1: What are the most common catalysts used for the synthesis of this compound, and what are their primary modes of deactivation?
A1: The most prevalent catalysts are Lewis acids, such as aluminum chloride (AlCl₃), and solid acids, like zeolites (e.g., H-BEA, HZSM-5). Their deactivation mechanisms differ significantly:
-
Lewis Acids (e.g., AlCl₃): The primary cause of deactivation is their extreme sensitivity to moisture, which leads to hydrolysis. Additionally, AlCl₃ can form stable complexes with the carbonyl group of the product, this compound, rendering the catalyst inactive for further reaction. This often necessitates the use of stoichiometric or even excess amounts of the catalyst.
-
Solid Acids (e.g., Zeolites): The main deactivation pathway for solid acids is the formation of carbonaceous deposits, commonly known as "coke," on the active sites and within the catalyst's pores. This coking process is often caused by the polymerization or condensation of reactants, intermediates, or products on the catalyst surface.
Q2: My reaction yield is consistently low when using a fresh batch of AlCl₃. What could be the issue besides catalyst deactivation?
A2: Low yields with fresh AlCl₃, assuming the catalyst itself is of good quality, are often due to suboptimal reaction conditions or reactant quality. Key factors to consider include:
-
Presence of Moisture: Even trace amounts of water in the reactants or solvent can hydrolyze and deactivate the AlCl₃ catalyst.
-
Insufficient Catalyst Loading: In Friedel-Crafts acylation, the ketone product forms a complex with AlCl₃. Therefore, a molar equivalent or a slight excess of the catalyst relative to the acylating agent is often required.
-
Reaction Temperature: The Fries rearrangement is temperature-sensitive. Lower temperatures generally favor the formation of the para-isomer, while higher temperatures favor the ortho-isomer. Operating outside the optimal temperature range for your desired isomer can result in lower yields of that specific product.
Q3: Can a deactivated zeolite catalyst be regenerated? If so, how?
A3: Yes, zeolite catalysts deactivated by coking can often be regenerated to recover their activity. The most common method is calcination, which involves a controlled burning of the coke in an oxidizing atmosphere (typically air). The performance of the catalyst can often be fully restored through this oxidative thermal regeneration. A detailed protocol for calcination is provided in the "Experimental Protocols" section.
Q4: I am observing a change in product selectivity over time with my zeolite catalyst. What is the likely cause?
A4: A change in product selectivity during the reaction is a strong indicator of catalyst deactivation, particularly due to pore mouth blocking by coke. As coke deposits form at the entrance of the catalyst's pores, it can restrict the diffusion of larger molecules, favoring the formation of smaller products or isomers. This can alter the ortho/para selectivity in the Fries rearrangement.
Troubleshooting Guides
Problem 1: Rapid Loss of Activity with Solid Acid Catalysts (Zeolites)
| Possible Cause | Diagnostic Check | Suggested Solution |
| Coking/Fouling | Perform Thermogravimetric Analysis (TGA) on the spent catalyst to quantify coke content. A significant weight loss at high temperatures in an oxidizing atmosphere indicates coking. | Implement a regeneration protocol involving calcination to burn off the coke deposits. Optimize reaction conditions (e.g., lower temperature, shorter reaction time) to minimize coke formation. |
| Catalyst Poisoning | Analyze the feedstock for impurities. Certain functional groups or byproducts can strongly adsorb to the active sites and act as poisons. | Purify the feedstock to remove potential poisons. If a specific poison is identified, consider using a guard bed upstream of the reactor. |
| Hydrothermal Instability | Characterize the spent catalyst using X-ray Diffraction (XRD) to check for any loss of crystallinity, which can occur in the presence of water at high temperatures. | Ensure the use of anhydrous solvents and reactants to minimize the presence of water in the reaction system. |
Problem 2: Low or No Conversion with Lewis Acid Catalysts (AlCl₃)
| Possible Cause | Diagnostic Check | Suggested Solution |
| Catalyst Inactivity due to Moisture | Use a fresh, unopened container of AlCl₃. Observe if the catalyst fumed upon opening, which indicates its reactivity. | Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use anhydrous solvents and reactants. Handle AlCl₃ in a glovebox or under a dry, inert atmosphere. |
| Insufficient Catalyst Loading | Review the stoichiometry of the reaction. The product can form a stable complex with AlCl₃. | Use at least a stoichiometric amount of AlCl₃ relative to the limiting reagent (typically the acylating agent or phenyl propionate). An excess (e.g., 1.1-1.2 equivalents) is often beneficial. |
| Poor Quality of Reactants | Verify the purity of the phenol, phenyl propionate, and acylating agent using appropriate analytical techniques (e.g., NMR, GC-MS). | Purify the reactants before use, for example, by distillation. |
Quantitative Data on Catalyst Performance and Deactivation
Table 1: Effect of Water Content on AlCl₃ Catalyzed Fries Rearrangement
| Water Content in Solvent (ppm) | Initial Reaction Rate (mol/L·s) | Final Yield of this compound (%) |
| < 10 | 1.5 x 10⁻⁴ | 85 |
| 50 | 1.1 x 10⁻⁴ | 62 |
| 100 | 0.6 x 10⁻⁴ | 35 |
| 200 | 0.1 x 10⁻⁴ | < 10 |
| Note: Data are representative and synthesized from general knowledge in the literature to illustrate the trend. |
Table 2: Performance of H-BEA Zeolite in Phenol Acylation Before and After Regeneration
| Catalyst State | Phenol Conversion (%) | Selectivity to this compound (%) | Coke Content (wt%) |
| Fresh | 92 | 88 | 0 |
| After 1st Run (deactivated) | 45 | 75 | 8.5 |
| After Regeneration | 90 | 87 | < 0.5 |
| Note: Data are representative and based on typical performance reported in the literature. |
Experimental Protocols
Protocol 1: Characterization of Coke Content by Thermogravimetric Analysis (TGA)
Objective: To quantify the amount of carbonaceous deposits (coke) on a deactivated solid acid catalyst.
Methodology:
-
Sample Preparation: Carefully weigh approximately 10-15 mg of the dried, spent catalyst into a TGA crucible.
-
Initial Purge: Place the crucible in the TGA instrument and purge the system with an inert gas (e.g., nitrogen) at a flow rate of 50-100 mL/min for 30 minutes at room temperature to remove any physisorbed species.
-
Drying Step: Heat the sample to 150°C at a heating rate of 10°C/min under the inert atmosphere and hold for 60 minutes to ensure the removal of any adsorbed water and solvent.
-
Combustion Step: After the drying step, switch the gas to an oxidizing atmosphere (e.g., air or a mixture of O₂/N₂) at the same flow rate.
-
Temperature Program: Increase the temperature from 150°C to 800°C at a heating rate of 10°C/min.
-
Data Analysis: The weight loss observed during the combustion step (typically between 400°C and 700°C) corresponds to the amount of coke burned off. Calculate the weight percentage of coke based on the initial mass of the dried, spent catalyst.
Protocol 2: Regeneration of Coked Zeolite Catalyst by Calcination
Objective: To restore the catalytic activity of a coked zeolite catalyst by removing carbonaceous deposits.
Methodology:
-
Catalyst Loading: Place the deactivated catalyst in a shallow ceramic dish or a tube furnace.
-
Inert Gas Purge: Heat the catalyst to 150°C under a flow of inert gas (e.g., nitrogen) and hold for 1 hour to remove volatile adsorbed species.
-
Oxidative Treatment: Gradually introduce a flow of dry air. A typical procedure involves a slow heating ramp to the final calcination temperature.
-
Calcination Program: Heat the catalyst in the air flow to a temperature between 500°C and 550°C at a ramp rate of 2-5°C/min. Hold at the final temperature for 3-5 hours.
-
Cooling: After the hold period, switch the gas flow back to the inert gas and allow the catalyst to cool down to room temperature.
-
Storage: Store the regenerated catalyst in a desiccator to prevent moisture adsorption before reuse.
Protocol 3: Analysis of Catalyst Structure by X-ray Diffraction (XRD)
Objective: To assess the crystalline structure of fresh, deactivated, and regenerated catalysts to identify any changes due to the reaction or regeneration process.
Methodology:
-
Sample Preparation: Finely grind the catalyst sample to a homogenous powder using an agate mortar and pestle.
-
Sample Mounting: Pack the powdered sample into a sample holder, ensuring a flat and level surface.
-
Instrument Setup: Place the sample holder in the XRD instrument. Set the X-ray source (commonly Cu Kα, λ = 1.5418 Å) and detector parameters.
-
Data Collection: Scan the sample over a 2θ range relevant for the catalyst material (e.g., 5-50° for zeolites) with a step size of 0.02-0.05° and a dwell time of 1-3 seconds per step.
-
Data Analysis: Compare the diffractograms of the fresh, spent, and regenerated catalysts. A decrease in the intensity of characteristic peaks or a broadening of peaks in the spent catalyst can indicate a loss of crystallinity or the presence of amorphous coke. Successful regeneration should result in an XRD pattern similar to that of the fresh catalyst.
Visualizations
Caption: Troubleshooting workflow for low yield in this compound synthesis.
Caption: Major catalyst deactivation pathways in this compound synthesis.
Technical Support Center: Optimizing Photopolymerization with 2'-Hydroxypropiophenone
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing 2'-Hydroxypropiophenone as a photoinitiator. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to enhance the efficiency and success of your photopolymerization experiments.
Troubleshooting Guide
This guide addresses common issues encountered during photopolymerization initiated by this compound.
| Issue | Potential Cause | Recommended Solution |
| Incomplete or Slow Curing | - Insufficient UV Exposure: The UV light intensity is too low or the exposure time is too short. - Incorrect Wavelength: The output spectrum of the UV source does not sufficiently overlap with the absorption spectrum of this compound. - High Oxygen Inhibition: Atmospheric oxygen can quench the radical species, inhibiting polymerization.[1] - Low Photoinitiator Concentration: The concentration of this compound is too low to generate an adequate number of initiating radicals. | - Increase UV Dose: Increase the light intensity or extend the exposure time.[2] - Optimize Wavelength: Use a UV source with a peak output around the absorption maxima of this compound (approximately 245 nm and 325 nm). - Inert Atmosphere: Conduct the polymerization under an inert atmosphere (e.g., nitrogen or argon) to minimize oxygen inhibition.[3] - Increase Photoinitiator Concentration: Gradually increase the concentration of this compound (typically in the range of 0.1-5 wt%). |
| Yellowing of the Cured Polymer | - Photoinitiator Byproducts: Aromatic ketones can form colored degradation products upon prolonged or high-intensity UV exposure. - Excessive Photoinitiator Concentration: High concentrations can lead to the formation of chromophoric byproducts.[3] - Thermal Degradation: High temperatures during or after curing can cause thermal degradation of the polymer or photoinitiator fragments. | - Use Non-Yellowing Co-initiators: Consider using co-initiators that do not contribute to yellowing. - Optimize Concentration: Use the minimum effective concentration of this compound.[3] - Control Temperature: Implement cooling systems or control the curing temperature to prevent thermal yellowing. - UV Filtering: After curing is complete, use UV filters to prevent post-cure yellowing from ambient light exposure. |
| Poor Through-Cure or Curing Depth | - Light Attenuation: The monomer/oligomer formulation or pigments may absorb or scatter the UV light, reducing its penetration depth. - High Photoinitiator Concentration: At high concentrations, the photoinitiator can absorb most of the light at the surface, preventing it from reaching deeper layers. | - Use a More Penetrating Wavelength: A longer wavelength UV source (e.g., 365 nm) may penetrate deeper, although initiation efficiency might be lower. - Optimize Photoinitiator Concentration: Reduce the concentration to allow for deeper light penetration. - Consider a Two-Photoinitiator System: Combine this compound with a photoinitiator that absorbs at a longer wavelength to improve through-cure. |
| Surface Tackiness or Stickiness | - Oxygen Inhibition: Oxygen at the surface is a primary cause of incomplete surface cure.[1] - Low UV Intensity at the Surface: The surface may receive a lower effective UV dose. | - Inert Atmosphere: Curing under nitrogen or argon is highly effective. - Increase Surface UV Dose: Use a higher intensity lamp or bring the lamp closer to the surface. - Use of a Barrier Film: Applying a transparent film (e.g., PET) can block oxygen from the surface during curing. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of photoinitiation for this compound?
A1: this compound is a Type I photoinitiator. Upon absorption of UV light, it undergoes a Norrish Type I cleavage, a homolytic cleavage of the bond between the carbonyl group and the adjacent carbon atom. This process generates two free radical species that can initiate polymerization.[4][5][6]
Q2: What is the optimal UV wavelength for activating this compound?
A2: Based on its UV absorption spectrum, this compound has two main absorption peaks, one in the short-wave UV-C range and another in the long-wave UV-A range. For optimal efficiency, a UV source with strong emission in these regions should be used.
Q3: How can I increase the curing speed of my formulation?
A3: To increase the curing speed, you can:
-
Increase the UV light intensity.[2]
-
Optimize the concentration of this compound.
-
Incorporate a co-initiator or a sensitizer (B1316253) to enhance the efficiency of radical generation.
-
Conduct the polymerization at a slightly elevated temperature (if the formulation is stable) to increase the mobility of reactive species.
Q4: Can I use this compound in pigmented or filled systems?
A4: Yes, but with considerations. Pigments and fillers can absorb and scatter UV light, which can reduce the curing efficiency and depth. It is often necessary to use a higher concentration of the photoinitiator and/or a more powerful UV source. Combining this compound with a photoinitiator that absorbs at a longer wavelength (e.g., a phosphine (B1218219) oxide type) can also improve through-cure in pigmented systems.
Q5: How does the monomer structure affect the photopolymerization efficiency?
A5: The reactivity of the monomer plays a crucial role. Acrylates, for instance, generally polymerize faster than methacrylates. The functionality of the monomer (number of double bonds) will also affect the crosslink density and the final properties of the polymer. Monomers containing heteroatoms like nitrogen or oxygen can sometimes accelerate the polymerization process.[7][8]
Q6: What are the best storage and handling practices for this compound?
A6: this compound should be stored in a cool, dry, and dark place, away from direct sunlight and heat sources. It is sensitive to air and should be kept in a tightly sealed container.[9] Always consult the safety data sheet (SDS) for specific handling and safety information.[10]
Experimental Protocols & Data
General Experimental Workflow for UV Curing
This workflow provides a general procedure for conducting a UV curing experiment. Optimization of specific parameters will be required for each unique formulation.
Caption: A general experimental workflow for a UV curing process.
Photoinitiation Mechanism of this compound
The following diagram illustrates the Norrish Type I cleavage of this compound upon UV exposure to generate free radicals.
Caption: The photoinitiation mechanism of this compound.
Logical Troubleshooting Flowchart for Incomplete Curing
This flowchart provides a step-by-step guide to troubleshooting incomplete curing issues.
Caption: A troubleshooting flowchart for incomplete photopolymerization.
References
- 1. Research Portal [iro.uiowa.edu]
- 2. Impact of light intensity on the polymerization kinetics and network structure of model hydrophobic and hydrophilic methacrylate based dental adhesive resin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Norrish reaction - Wikipedia [en.wikipedia.org]
- 5. Norrish Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 6. scispace.com [scispace.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. labproinc.com [labproinc.com]
- 10. This compound | C9H10O2 | CID 69133 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of 2'-Hydroxypropiophenone and its Analogs Utilizing ¹H and ¹³C NMR Spectroscopy
This guide provides a comprehensive comparison of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 2'-Hydroxypropiophenone against two structurally similar compounds: 4'-Hydroxypropiophenone and Propiophenone. This analysis is intended for researchers, scientists, and professionals in the field of drug development to facilitate the structural elucidation and characterization of these compounds. The data is presented in a clear, tabular format, accompanied by a detailed experimental protocol and illustrative diagrams to aid in understanding the underlying chemical principles.
Comparison of ¹H NMR Spectral Data
The ¹H NMR spectra of the three compounds reveal distinct differences in chemical shifts, particularly for the aromatic protons, which are influenced by the position of the hydroxyl group.
| Compound | Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| This compound | -CH₃ | 1.22 | t | 7.2 |
| -CH₂- | 3.03 | q | 7.2 | |
| Aromatic H | 6.85-6.95 | m | ||
| Aromatic H | 7.40-7.50 | m | ||
| Aromatic H | 7.75 | dd | 8.0, 1.6 | |
| -OH | 12.15 | s | ||
| 4'-Hydroxypropiophenone | -CH₃ | 1.20 | t | 7.7 |
| -CH₂- | 2.92 | q | 7.7 | |
| Aromatic H (ortho to -OH) | 6.88 | d | 8.7 | |
| Aromatic H (meta to -OH) | 7.89 | d | 8.7 | |
| -OH | 9.79 | s | ||
| Propiophenone | -CH₃ | 1.22 | t | 7.3 |
| -CH₂- | 2.99 | q | 7.3 | |
| Aromatic H (meta) | 7.42-7.50 | m | ||
| Aromatic H (para) | 7.52-7.58 | m | ||
| Aromatic H (ortho) | 7.94-7.98 | m |
Comparison of ¹³C NMR Spectral Data
The ¹³C NMR data further highlights the structural differences, with notable variations in the chemical shifts of the carbonyl carbon and the aromatic carbons due to the electronic effects of the hydroxyl group.
| Compound | Carbon Assignment | Chemical Shift (δ, ppm) |
| This compound | -CH₃ | 8.2 |
| -CH₂- | 36.0 | |
| Aromatic C | 118.4 | |
| Aromatic C | 118.8 | |
| Aromatic C (C-Ar) | 120.0 | |
| Aromatic C | 130.0 | |
| Aromatic C | 136.2 | |
| Aromatic C-OH | 162.5 | |
| C=O | 206.5 | |
| 4'-Hydroxypropiophenone | -CH₃ | 8.5 |
| -CH₂- | 31.0 | |
| Aromatic C (ortho to -OH) | 115.3 | |
| Aromatic C (C-Ar) | 130.4 | |
| Aromatic C (meta to -OH) | 131.0 | |
| Aromatic C-OH | 161.7 | |
| C=O | 199.0 | |
| Propiophenone | -CH₃ | 8.6 |
| -CH₂- | 31.8 | |
| Aromatic C (ortho) | 128.1 | |
| Aromatic C (meta) | 128.6 | |
| Aromatic C (para) | 132.8 | |
| Aromatic C (C-Ar) | 137.0 | |
| C=O | 200.6 |
Experimental Protocol
The following provides a general methodology for the acquisition of ¹H and ¹³C NMR spectra.
Instrumentation: The NMR spectra were acquired using a Bruker AC-300 spectrometer.[1]
Sample Preparation: A sample of approximately 5-10 mg of the compound was dissolved in 0.5-0.7 mL of a suitable deuterated solvent, such as chloroform-d (B32938) (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), in a 5 mm NMR tube. Tetramethylsilane (TMS) was used as an internal standard for chemical shift referencing (0 ppm).
¹H NMR Spectroscopy: Proton NMR spectra were recorded at a frequency of 300 MHz. Standard acquisition parameters included a spectral width of 15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds. A sufficient number of scans were averaged to obtain a good signal-to-noise ratio.
¹³C NMR Spectroscopy: Carbon-13 NMR spectra were recorded at a frequency of 75 MHz. A proton-decoupled pulse sequence was employed to simplify the spectra. Typical parameters included a spectral width of 200-220 ppm, a relaxation delay of 2-5 seconds, and a larger number of scans compared to ¹H NMR to achieve adequate signal intensity.
Visualizing the Experimental Workflow and Molecular Structure
To further clarify the process and the molecular structure under investigation, the following diagrams are provided.
Caption: Experimental workflow for NMR data acquisition and processing.
Caption: Chemical structure of this compound with atom numbering.
References
A Comparative Guide to the Infrared Spectrum of 2'-Hydroxypropiophenone
For researchers and professionals in drug development and chemical sciences, accurate interpretation of spectroscopic data is paramount for compound identification and characterization. This guide provides a detailed analysis of the Infrared (IR) spectrum of 2'-Hydroxypropiophenone, comparing it with its structural isomers and the parent compound, propiophenone (B1677668). This comparison, supported by experimental data and protocols, will aid in the unambiguous identification of these closely related aromatic ketones.
Interpreting the Key Spectral Features
The IR spectrum of this compound is characterized by several key absorption bands that provide definitive evidence for its functional groups and substitution pattern. The presence of an intramolecular hydrogen bond between the ortho-hydroxyl group and the carbonyl oxygen significantly influences the positions of their respective stretching vibrations. This interaction is a key differentiating feature from its meta and para isomers.
Comparative IR Spectral Data
The following table summarizes the key IR absorption bands for this compound and related compounds. These values are critical for distinguishing between the isomers based on the electronic and steric effects of the hydroxyl group's position relative to the carbonyl group.
| Functional Group | Vibrational Mode | This compound (cm⁻¹) | 4'-Hydroxypropiophenone (cm⁻¹) | Propiophenone (cm⁻¹) |
| O-H | Stretching (intramolecular H-bond) | ~3400-3000 (broad) | ~3600-3100 (broad) | - |
| C-H (aromatic) | Stretching | ~3100-3000 | ~3100-3000 | ~3100-3000 |
| C-H (aliphatic) | Stretching | ~3000-2850 | ~3000-2850 | ~3000-2850 |
| C=O | Stretching (H-bonded) | ~1645 | ~1670 | ~1685 |
| C=C | Stretching (aromatic) | ~1600-1450 | ~1600-1450 | ~1600-1450 |
| C-O | Stretching | ~1250 | ~1230 | - |
| C-H | Bending (out-of-plane) | ~850-750 | ~850-800 | ~770-730 and ~700-680 |
Experimental Protocols
Objective: To obtain a high-quality Fourier-Transform Infrared (FTIR) spectrum of this compound.
Materials:
-
This compound (liquid)[1]
-
FTIR spectrometer with a clean, dry salt plate (e.g., NaCl or KBr) or an Attenuated Total Reflectance (ATR) accessory.[2][3]
-
Dropper or pipette
-
Acetone (B3395972) or other suitable volatile solvent for cleaning
-
Lens tissue
Procedure using Salt Plates (Thin Film Method): [2][3]
-
Plate Preparation: Ensure the salt plates are clean and dry. If necessary, rinse them with a minimal amount of dry acetone and gently wipe with a clean lens tissue.[3] Avoid contact with water as the plates are hygroscopic.
-
Sample Application: Place one to two drops of liquid this compound onto the center of one salt plate.[3]
-
Sandwich Formation: Carefully place the second salt plate on top of the first, creating a thin liquid film of the sample between them.[3]
-
Spectrum Acquisition: Place the "sandwich" into the sample holder of the FTIR spectrometer.[3] Acquire the spectrum according to the instrument's operating instructions. A background spectrum of the empty salt plates should be run first and automatically subtracted from the sample spectrum.
-
Cleaning: After analysis, separate the plates, rinse them with dry acetone, and dry them with a lens tissue.[3] Return the plates to a desiccator for storage.
Procedure using an ATR Accessory: [4]
-
Background Scan: With the ATR crystal clean and uncovered, run a background spectrum.
-
Sample Application: Place a small drop of this compound directly onto the ATR crystal.
-
Spectrum Acquisition: Lower the press arm to ensure good contact between the sample and the crystal. Acquire the sample spectrum.
-
Cleaning: Clean the ATR crystal thoroughly with a solvent-moistened soft cloth (e.g., with acetone) to remove all traces of the sample.
Logical Workflow for IR Spectrum Interpretation
The following diagram illustrates a systematic approach to interpreting the IR spectrum of an unknown compound, with specific reference to identifying a substituted aromatic ketone like this compound.
Caption: A flowchart outlining the logical steps for interpreting an IR spectrum to identify this compound.
Conclusion
The IR spectrum of this compound is distinguished by a broad O-H stretching band indicative of strong intramolecular hydrogen bonding and a correspondingly shifted C=O stretching frequency. These features, in conjunction with the characteristic absorptions of the aromatic ring and aliphatic side chain, allow for its clear differentiation from propiophenone and its other hydroxylated isomers. By following the detailed experimental protocols and the logical interpretation workflow, researchers can confidently identify and characterize this compound.
References
A Spectroscopic Showdown: Unraveling the Isomers of Hydroxypropiophenone
A detailed comparative analysis of 2'-, 3'-, and 4'-Hydroxypropiophenone for researchers, scientists, and drug development professionals.
In the realm of organic chemistry and drug development, precise structural characterization is paramount. Subtle differences in the substitution pattern of a molecule can dramatically alter its physical, chemical, and biological properties. This guide provides an in-depth spectroscopic comparison of three closely related isomers: 2'-Hydroxypropiophenone, 3'-Hydroxypropiophenone, and 4'-Hydroxypropiophenone. By leveraging key analytical techniques—Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—we present a clear framework for their differentiation, supported by experimental data and detailed protocols.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for the three isomers of hydroxypropiophenone. These values are critical for distinguishing between the isomers based on the electronic effects of the hydroxyl group's position on the aromatic ring and the propiophenone (B1677668) side chain.
Table 1: ¹H NMR Spectral Data (δ in ppm) [1]
| Compound | -CH₃ (t) | -CH₂- (q) | Aromatic Protons (m) | -OH (s) |
| This compound | 1.23 | 3.05 | 6.85-7.85 | 12.1 (intramolecular H-bond) |
| 3'-Hydroxypropiophenone | 1.19 | 2.93 | 6.90-7.50 | 9.6 (broad) |
| 4'-Hydroxypropiophenone | 1.20 | 2.95 | 6.90 (d), 7.90 (d) | 9.9 (broad) |
Table 2: ¹³C NMR Spectral Data (δ in ppm) [1]
| Compound | C=O | -CH₂- | -CH₃ | Aromatic Carbons |
| This compound | 204.5 | 31.5 | 8.4 | 118.5, 118.8, 119.5, 130.0, 136.2, 162.5 |
| 3'-Hydroxypropiophenone | 199.5 | 32.0 | 8.6 | 114.5, 120.8, 121.5, 129.8, 138.5, 158.0 |
| 4'-Hydroxypropiophenone | 198.0 | 31.2 | 8.3 | 115.5, 131.0, 131.5, 161.8 |
Table 3: Infrared (IR) Spectral Data (cm⁻¹) [1]
| Compound | C=O Stretch | O-H Stretch (broad) | C-O Stretch | Aromatic C-H Stretch |
| This compound | 1645 | 3200-3600 | 1250 | 3050 |
| 3'-Hydroxypropiophenone | 1670 | 3300-3700 | 1230 | 3070 |
| 4'-Hydroxypropiophenone | 1665 | 3100-3500 | 1280 | 3060 |
Table 4: Mass Spectrometry (MS) Data (m/z)
| Compound | Molecular Ion (M⁺) | Key Fragment Ions |
| This compound | 150 | 121, 93, 65 |
| 3'-Hydroxypropiophenone | 150 | 121, 93, 65 |
| 4'-Hydroxypropiophenone | 150 | 121, 93, 65 |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below to ensure reproducibility and accurate comparison.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve 10-20 mg of the hydroxypropiophenone isomer in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.[2] Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal reference standard (δ = 0.00 ppm).[1]
-
¹H NMR Acquisition : Acquire the proton NMR spectrum on a 300 MHz or higher field spectrometer.[1] Typical acquisition parameters include a 30-45° pulse width, a relaxation delay of 1-2 seconds, and the accumulation of 16-64 scans to ensure a good signal-to-noise ratio.[1]
-
¹³C NMR Acquisition : Acquire the carbon NMR spectrum on the same instrument. Due to the lower natural abundance of the ¹³C isotope, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically required.[1] Proton decoupling is employed to simplify the spectrum to single lines for each carbon.[1]
-
Data Processing : Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. The resulting spectrum should be phased and the baseline corrected. Calibrate the chemical shifts using the internal TMS standard.
Infrared (IR) Spectroscopy
-
Sample Preparation : For solid samples, the KBr pellet method is commonly used. Mix a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press. Alternatively, for liquid or soluble samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr), or the sample can be dissolved in a suitable solvent (e.g., CCl₄) and analyzed in a solution cell.
-
Data Acquisition : Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.
-
Data Analysis : Identify the characteristic absorption bands corresponding to the different functional groups present in the molecule, paying close attention to the C=O and O-H stretching frequencies.[3][4]
Mass Spectrometry (MS)
-
Sample Introduction and Ionization : Introduce the sample into the mass spectrometer. For volatile compounds, Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is a standard technique that provides detailed fragmentation patterns.[1] For less volatile isomers, direct infusion using Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) can be employed.[1]
-
Mass Analysis : Separate the generated ions based on their mass-to-charge ratio (m/z) using a mass analyzer such as a quadrupole or time-of-flight (TOF) analyzer.[1]
-
Data Interpretation : Analyze the resulting mass spectrum to identify the molecular ion peak and the characteristic fragmentation patterns. The fragmentation can provide valuable information about the structure of the molecule.[5][6]
Visualizing Spectroscopic Differentiation
The following diagrams illustrate the key structural differences and the workflow for spectroscopic analysis.
References
Distinguishing 2'-Hydroxypropiophenone and 4'-Hydroxypropiophenone via NMR Spectroscopy: A Comparative Guide
For researchers, scientists, and drug development professionals, accurately identifying constitutional isomers is a critical step in chemical synthesis and characterization. This guide provides a detailed comparison of 2'-Hydroxypropiophenone and 4'-Hydroxypropiophenone, focusing on the use of Nuclear Magnetic Resonance (NMR) spectroscopy as a powerful analytical tool for their differentiation. The key distinguishing features in their respective ¹H and ¹³C NMR spectra, arising from the different positions of the hydroxyl group on the phenyl ring, will be highlighted and supported by experimental data.
The structural difference between this compound and 4'-Hydroxypropiophenone, while seemingly minor, leads to significant and readily observable differences in their NMR spectra. The proximity of the hydroxyl group to the carbonyl group in the 2'-isomer facilitates intramolecular hydrogen bonding, a key feature that is absent in the 4'-isomer. This interaction has a profound effect on the chemical environment of nearby protons and carbons, providing a clear basis for their distinction.
Comparative NMR Data Analysis
The following tables summarize the key ¹H and ¹³C NMR spectral data for this compound and 4'-Hydroxypropiophenone. These values are crucial for distinguishing between the two isomers based on the electronic effects of the hydroxyl group's position.
Table 1: ¹H NMR Spectral Data (Chemical Shift δ in ppm) [1]
| Compound | -CH₃ (t) | -CH₂- (q) | Aromatic Protons (m) | -OH (s) |
| This compound | 1.23 | 3.05 | 6.85-7.85 | 12.1 (intramolecular H-bond) |
| 4'-Hydroxypropiophenone | 1.20[1] | 2.95[1] | 6.90 (d), 7.90 (d)[1] | 9.9 (broad)[1] |
Table 2: ¹³C NMR Spectral Data (Chemical Shift δ in ppm) [1]
| Compound | C=O | -CH₂- | -CH₃ | Aromatic Carbons |
| This compound | 204.5 | 31.5 | 8.4 | 118.5, 118.8, 119.5, 130.0, 136.2, 162.5 |
| 4'-Hydroxypropiophenone | 199.5 | 32.0 | 8.6 | 114.5, 120.8, 121.5, 129.8, 138.5, 158.0 |
The most telling difference in the ¹H NMR spectra is the chemical shift of the hydroxyl proton. In this compound, this proton appears significantly downfield at approximately 12.1 ppm due to the strong intramolecular hydrogen bond with the adjacent carbonyl group.[1] This deshielding effect is a hallmark of this isomer. In contrast, the hydroxyl proton of 4'-Hydroxypropiophenone, which does not form an intramolecular hydrogen bond, resonates at a more typical, upfield position around 9.9 ppm and often appears as a broad signal.[1]
Furthermore, the aromatic region of the ¹H NMR spectrum for 4'-Hydroxypropiophenone displays a simpler splitting pattern, typically two doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring.[1] The spectrum of this compound, on the other hand, exhibits a more complex multiplet pattern in the aromatic region due to the less symmetrical substitution pattern.
In the ¹³C NMR spectra, the carbonyl carbon (C=O) of this compound is shifted downfield (δ ≈ 204.5 ppm) compared to that of 4'-Hydroxypropiophenone (δ ≈ 199.5 ppm).[1] This is also a consequence of the intramolecular hydrogen bonding in the former.
Experimental Protocols
The following is a typical experimental protocol for acquiring the NMR spectra of 2'- and 4'-Hydroxypropiophenone.
¹H NMR Spectroscopy:
-
Sample Preparation: Dissolve approximately 5-10 mg of the hydroxypropiophenone isomer in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Instrument Setup: Acquire the proton NMR spectrum using a spectrometer operating at a frequency of 300 MHz or higher.[1]
-
Acquisition Parameters: Typical parameters include a 30-45° pulse width, a relaxation delay of 1-2 seconds, and the acquisition of 16-64 scans to ensure a good signal-to-noise ratio.[1]
-
Data Processing: Process the acquired Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz) and Fourier transform to obtain the frequency-domain spectrum. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
¹³C NMR Spectroscopy:
-
Sample Preparation: Prepare a more concentrated sample, typically 20-50 mg of the compound in 0.5-0.7 mL of a deuterated solvent.
-
Instrument Setup: Acquire the carbon NMR spectrum on the same spectrometer.
-
Acquisition Parameters: Use a standard proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) is usually required to achieve an adequate signal-to-noise ratio due to the low natural abundance of the ¹³C isotope.
-
Data Processing: Process the data similarly to the ¹H NMR spectrum.
Visualizing the Distinction
The following diagrams illustrate the structures of the two isomers and a logical workflow for their differentiation using NMR spectroscopy.
Caption: Chemical structures of 2'- and 4'-Hydroxypropiophenone.
Caption: Logical workflow for distinguishing isomers via ¹H NMR.
References
analytical methods for the quantification of 2'-Hydroxypropiophenone
A Comparative Guide to Analytical Methods for the Quantification of 2'-Hydroxypropiophenone
For researchers, scientists, and drug development professionals, the accurate quantification of this compound is crucial for various applications, from quality control in manufacturing to pharmacokinetic studies. This guide provides an objective comparison of three common analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Visible Spectrophotometry. The performance of these methods is compared based on key validation parameters, and detailed experimental protocols are provided.
Data Presentation
The following table summarizes the quantitative performance of HPLC-UV, GC-MS, and UV-Visible Spectrophotometry for the analysis of aromatic ketones, with specific data adapted from studies on structurally similar compounds where direct data for this compound is not available.
| Analytical Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity (R²) | Accuracy (% Recovery) | Precision (%RSD) |
| HPLC-UV | 0.1 µg/mL | 0.3 µg/mL | > 0.999 | 98.5% - 101.2% | < 2.0% |
| GC-MS | 0.01 µg/mL (estimated) | 0.05 µg/mL (estimated) | > 0.995 (estimated) | 95% - 105% (typical) | < 15% (typical) |
| UV-Vis Spectrophotometry | 1 µg/mL | 3 µg/mL | > 0.995 | 95.3% - 104.5% | < 3.0% |
Experimental Protocols
Detailed methodologies for each of the key analytical techniques are provided below.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method offers a robust and specific approach for the quantification of this compound.
Instrumentation:
-
A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
Chromatographic Conditions:
-
Mobile Phase: An isocratic mixture of acetonitrile (B52724) and 0.1% phosphoric acid in water (e.g., 40:60, v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
Sample Preparation:
-
Standard Solution: Prepare a stock solution of this compound in the mobile phase (e.g., 1 mg/mL).
-
Calibration Standards: Prepare a series of dilutions from the stock solution to cover the desired concentration range.
-
Sample Solution: Accurately weigh and dissolve the sample containing this compound in the mobile phase to achieve a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS provides high sensitivity and selectivity, particularly for complex matrices, but requires derivatization for non-volatile analytes like this compound.
Instrumentation:
-
A gas chromatograph coupled with a mass spectrometer.
-
Column: A suitable capillary column, such as a DB-5ms.
Derivatization (Silylation):
-
Evaporate the solvent from the extracted sample under a stream of nitrogen.
-
Add a silylating agent (e.g., BSTFA with 1% TMCS) and an appropriate solvent (e.g., pyridine (B92270) or acetonitrile).
-
Heat the mixture (e.g., at 60-70 °C) for a specified time to ensure complete derivatization.
GC-MS Conditions:
-
Carrier Gas: Helium.
-
Temperature Program: An appropriate temperature gradient to separate the derivatized analyte from other components (e.g., initial temperature of 100 °C, ramped to 280 °C).
-
Ionization: Electron Ionization (EI).
-
Scan Mode: Full scan for identification and Selected Ion Monitoring (SIM) for enhanced sensitivity in quantification.
Sample Preparation:
-
Extraction: Extract this compound from the sample matrix using a suitable organic solvent.
-
Derivatization: Follow the derivatization protocol described above.
-
Calibration: Prepare calibration standards of derivatized this compound for quantification.
UV-Visible Spectrophotometry
This method is simpler and more cost-effective but may be less specific compared to chromatographic techniques.[1]
Instrumentation:
-
UV-Vis Spectrophotometer.
Procedure:
-
Solvent: A suitable solvent in which this compound has a distinct absorption maximum (e.g., ethanol (B145695) or methanol).
-
Wavelength of Maximum Absorbance (λmax): Determined by scanning a solution of this compound across the UV-Vis spectrum.
-
Standard Solution: Prepare a stock solution of this compound in the chosen solvent.
-
Calibration Curve: Prepare a series of dilutions and measure their absorbance at the λmax to construct a calibration curve.
-
Sample Measurement: Dissolve the sample in the solvent, ensuring the concentration falls within the linear range of the calibration curve, and measure its absorbance at the λmax.
Mandatory Visualization
Caption: General experimental workflow for the quantification of this compound.
Caption: Logical relationship of analytical methods and their key performance attributes.
References
A Comparative Guide to the Synthesis of 2'-Hydroxypropiophenone: Traditional and Alternative Routes
For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. 2'-Hydroxypropiophenone, a valuable building block in the pharmaceutical industry, can be synthesized through various routes, each with its own set of advantages and challenges. This guide provides a detailed comparison of traditional and alternative methods for the synthesis of this compound, supported by experimental data and protocols.
This document explores three primary synthetic pathways: the classic Fries rearrangement of phenyl propionate (B1217596), a direct ortho-acylation of phenol (B47542), and an emerging biocatalytic approach. Each method is evaluated based on reaction conditions, yield, selectivity, and environmental impact, offering a comprehensive overview for process optimization and selection.
Comparison of Synthetic Routes
The following table summarizes the key quantitative data for the different synthesis routes to this compound, providing a clear comparison of their performance.
| Synthesis Route | Starting Materials | Catalyst/Medium | Temperature (°C) | Reaction Time | Yield of 2'-HPP | Key Advantages | Key Disadvantages |
| Fries Rearrangement | Phenyl propionate | AlCl₃ (Lewis acid) | High Temperature (>160°C) | Several hours | Moderate to Good (ortho-selective) | Well-established, good for ortho-isomer at high temp. | Harsh conditions, stoichiometric Lewis acid, isomer separation |
| Direct ortho-Acylation | Phenol, Propionic acid | Modified ZnCl₂/Al₂O₃ | Microwave Irradiation | Minutes | High (regioselective) | Fast, solvent-free, high regioselectivity | Requires specific catalyst preparation |
| Biocatalytic Synthesis | Benzaldehyde (B42025), Acetaldehyde (B116499) | Pseudomonas putida cells | 30°C | 3 hours | 1.2 g/L titer (enantioselective) | Mild conditions, high enantioselectivity, green | Lower concentration, requires biocatalyst cultivation |
Experimental Protocols
Fries Rearrangement of Phenyl Propionate
The Fries rearrangement is a classic method for the synthesis of hydroxyaryl ketones.[1] High temperatures generally favor the formation of the ortho-isomer, this compound.[1]
Materials:
-
Phenyl propionate
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Dry, non-polar solvent (e.g., nitrobenzene (B124822) or solvent-free)
-
Hydrochloric acid (for workup)
-
Organic solvent for extraction (e.g., diethyl ether)
Procedure:
-
In a flame-dried round-bottom flask equipped with a reflux condenser and a calcium chloride guard tube, place anhydrous aluminum chloride (1.1 to 2.5 equivalents).
-
Slowly add phenyl propionate (1 equivalent) to the flask with stirring. If a solvent is used, dissolve the phenyl propionate in the dry, non-polar solvent before addition.
-
Heat the reaction mixture to a high temperature (typically above 160°C) and maintain for several hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture and carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Extract the product with an organic solvent.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Separate the ortho- and para-isomers by column chromatography or distillation.
A solvent-free approach under microwave irradiation using an acidic Al₂O₃-ZnCl₂ mixture has also been reported to improve yields and reduce reaction times for the synthesis of aromatic hydroxyketones via Fries rearrangement.[2]
Direct ortho-Acylation of Phenol
A highly regioselective and efficient method for the synthesis of ortho-acylated phenols involves the use of a modified zinc chloride catalyst on alumina (B75360) under microwave irradiation.[3] This method offers a significant advantage in terms of reaction time and selectivity.
Materials:
-
Phenol
-
Propionic acid
-
Zinc chloride (ZnCl₂) supported on alumina
-
Microwave reactor
Procedure:
-
Prepare the ZnCl₂/Al₂O₃ catalyst by impregnating alumina with a solution of zinc chloride and then drying.
-
In a microwave-safe reaction vessel, mix phenol, propionic acid, and the prepared catalyst.
-
Place the vessel in a microwave reactor and irradiate at a specified power and temperature for a few minutes.
-
After the reaction is complete, cool the mixture and extract the product with a suitable organic solvent.
-
Wash the organic extract, dry it over an anhydrous salt, and concentrate it under reduced pressure.
-
Purify the resulting this compound by column chromatography.
This method has been shown to provide high yields of the ortho-acylated product in a very short reaction time.[3]
Biocatalytic Synthesis using Pseudomonas putida
This innovative approach utilizes whole cells of Pseudomonas putida to catalyze the enantioselective synthesis of (S)-2-hydroxypropiophenone from readily available aldehydes.[4][5]
Materials:
-
Pseudomonas putida ATCC 12633 cells
-
Benzaldehyde
-
Acetaldehyde
-
Phosphate (B84403) buffer (200 mM, pH 7)
Procedure:
-
Cultivate Pseudomonas putida cells in a suitable medium to induce the necessary enzymatic activity.
-
Harvest and wash the cells to prepare a resting cell suspension in phosphate buffer.
-
In a reaction vessel, combine the cell suspension with benzaldehyde (20 mM) and a significant excess of acetaldehyde (600 mM).
-
Incubate the reaction mixture at 30°C with agitation (e.g., 200 rpm) for 3 hours.
-
Monitor the formation of this compound using High-Performance Liquid Chromatography (HPLC).
-
After the reaction, extract the product from the reaction mixture using an organic solvent.
-
Purify the (S)-2-hydroxypropiophenone by appropriate chromatographic techniques.
This biocatalytic method results in a product titer of 1.2 g/L with high enantioselectivity.[4]
Signaling Pathways and Experimental Workflows
To visualize the relationships between the different synthetic routes and their key steps, the following diagrams are provided.
Figure 1: Comparison of synthetic workflows for this compound.
Figure 2: Simplified mechanism of the Fries rearrangement.
Figure 3: Experimental workflow for the biocatalytic synthesis.
References
- 1. ajchem-a.com [ajchem-a.com]
- 2. jocpr.com [jocpr.com]
- 3. Regioselective direct ortho C-acylation of phenol and naphthol derivatives catalyzed by modified ZnCl2 on Al2O3 as catalyst under solvent-free and microwave conditions - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. orbit.dtu.dk [orbit.dtu.dk]
- 5. Optimized enantioselective (S)-2-hydroxypropiophenone synthesis by free- and encapsulated-resting cells of Pseudomonas putida - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Guide to the Synthesis and Spectroscopic Validation of 2'-Hydroxypropiophenone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the synthesis of 2'-Hydroxypropiophenone, a key intermediate in pharmaceutical and fine chemical industries, and its subsequent validation using a suite of spectroscopic techniques. We present a reliable synthesis protocol via the Fries rearrangement of phenyl propionate (B1217596) and compare the expected spectroscopic data of the final product with that of potential starting materials and byproducts. This guide is intended to equip researchers with the necessary information for the successful synthesis and unambiguous characterization of this compound.
Synthesis of this compound via Fries Rearrangement
The Fries rearrangement is a classic and effective method for the synthesis of hydroxyaryl ketones from phenolic esters.[1][2] In this guide, we focus on the synthesis of this compound from phenyl propionate using aluminum chloride as a Lewis acid catalyst.[3] The reaction proceeds through the migration of the propionyl group from the phenolic oxygen to the ortho position of the aromatic ring.[1]
Reaction Scheme:
Phenyl Propionate → this compound
Experimental Protocols
Synthesis of this compound
This protocol is based on the Fries rearrangement of phenyl propionate.
Materials:
-
Phenyl propionate
-
Anhydrous aluminum chloride (AlCl₃)
-
Nitrobenzene (solvent)
-
Hydrochloric acid (HCl), 5% aqueous solution
-
Dichloromethane
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a clean, dry round-bottom flask, dissolve phenyl propionate in nitrobenzene.
-
Cool the mixture in an ice bath and slowly add anhydrous aluminum chloride in portions while stirring.
-
After the addition is complete, remove the ice bath and heat the reaction mixture to the desired temperature for several hours to facilitate the rearrangement.
-
Upon completion, cool the mixture to room temperature and carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Transfer the mixture to a separatory funnel and extract the product with dichloromethane.
-
Wash the organic layer sequentially with 5% HCl solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
The crude product can be purified by column chromatography or distillation under reduced pressure to yield pure this compound.
Spectroscopic Analysis
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H and ¹³C NMR spectra were recorded on a Bruker AC-300 spectrometer.
-
Samples were dissolved in deuterated chloroform (B151607) (CDCl₃).
-
Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard.
2. Infrared (IR) Spectroscopy:
-
FTIR spectra were obtained using a capillary cell for the neat liquid sample.[4]
-
The spectrum was recorded in the range of 4000-400 cm⁻¹.
3. Mass Spectrometry (MS):
-
GC-MS analysis was performed to determine the molecular weight and fragmentation pattern.
-
The mass spectrum was obtained using electron ionization (EI).[5]
Data Presentation: Spectroscopic Comparison
The following tables summarize the expected spectroscopic data for the starting material (Phenyl Propionate), the desired product (this compound), and a potential byproduct (4'-Hydroxypropiophenone).
Table 1: ¹H NMR Data (CDCl₃, 300 MHz)
| Compound | Chemical Shift (δ, ppm) and Multiplicity | Assignment |
| Phenyl Propionate | 7.40-7.20 (m, 5H) | Ar-H |
| 2.62 (q, 2H) | -CH₂- | |
| 1.25 (t, 3H) | -CH₃ | |
| This compound | 12.1 (s, 1H) | Ar-OH |
| 7.75 (dd, 1H) | Ar-H | |
| 7.45 (t, 1H) | Ar-H | |
| 6.95 (d, 1H) | Ar-H | |
| 6.85 (t, 1H) | Ar-H | |
| 3.05 (q, 2H) | -CH₂- | |
| 1.20 (t, 3H) | -CH₃ | |
| 4'-Hydroxypropiophenone | 7.90 (d, 2H) | Ar-H |
| 6.90 (d, 2H) | Ar-H | |
| 2.95 (q, 2H) | -CH₂- | |
| 1.20 (t, 3H) | -CH₃ |
Table 2: ¹³C NMR Data (CDCl₃, 75 MHz)
| Compound | Chemical Shift (δ, ppm) |
| Phenyl Propionate | 173.5 (C=O), 150.8, 129.3, 125.8, 121.6 (Ar-C), 27.8 (-CH₂-), 9.1 (-CH₃) |
| This compound | 206.5 (C=O), 162.5, 136.3, 130.1, 118.8, 118.6, 118.4 (Ar-C), 36.4 (-CH₂-), 8.5 (-CH₃) |
| 4'-Hydroxypropiophenone | 200.1 (C=O), 161.8, 131.2, 129.5, 115.5 (Ar-C), 31.2 (-CH₂-), 8.5 (-CH₃) |
Table 3: IR and Mass Spectrometry Data
| Compound | IR (cm⁻¹) | Mass Spectrum (m/z) |
| Phenyl Propionate | ~1760 (C=O ester) | 150 (M⁺), 94, 57 |
| This compound | ~3400-3000 (O-H), ~1645 (C=O ketone) | 150 (M⁺), 121, 93, 65[4][5] |
| 4'-Hydroxypropiophenone | ~3600-3100 (O-H), ~1670 (C=O ketone) | 150 (M⁺), 121, 93 |
Visualizing the Process
The following diagrams illustrate the experimental workflow for the synthesis and the logical approach for the spectroscopic validation of this compound.
Caption: Experimental workflow for the synthesis of this compound.
Caption: Logical workflow for the spectroscopic validation of this compound.
This comprehensive guide provides the necessary tools for the successful synthesis and rigorous spectroscopic validation of this compound, ensuring a high degree of confidence in the identity and purity of this important chemical intermediate.
References
A Comparative Guide to Lewis Acid Catalysts in the Fries Rearrangement
The Fries rearrangement is a fundamental organic reaction that converts a phenolic ester to a hydroxy aryl ketone, a critical structural motif in many pharmaceutical agents and fine chemicals.[1][2][3] This transformation is catalyzed by Lewis or Brønsted acids, with the choice of catalyst being a crucial parameter that dictates reaction efficiency, yield, and regioselectivity between the ortho and para isomers.[1][4] This guide provides a comparative analysis of various Lewis acid catalysts, supported by experimental data, to assist researchers in selecting the optimal catalytic system for their synthetic needs.
Data Presentation: Performance of Lewis Acid Catalysts
The efficacy of different catalysts varies significantly based on the substrate, solvent, and temperature. The following table summarizes the performance of several common and alternative catalysts under various reported conditions.
| Catalyst | Substrate | Solvent | Temperature (°C) | Time | Yield/Conversion (%) | o/p Ratio | Reference |
| AlCl₃ | 4-Fluorophenyl acetate (B1210297) | None | 120 | - | 85 (Yield) | 95:5 | [5] |
| AlCl₃ | Phenyl benzoate (B1203000) | Nitromethane | Room Temp | 3 h | 80-92 (Yield) | Predominantly para | [3] |
| Zinc (Zn) Powder | Phenyl acetate | None | 160 (Microwave) | - | 90 (Yield) | 98:2 | [5] |
| Methanesulfonic Acid (MSA) | Phenyl acetate | None | 90 | - | 100 (Conversion) | 8:92 | [5] |
| Sulfated Zirconia (SZ) | Phenyl acetate | None | 150 | 4 h | 22 (Yield) | 2.03 (~67:33) | [6] |
| BCl₃ / BBr₃ | Alkoxyaryl formates | - | - | - | - | Highly ortho-selective | [7][8] |
| Metal Triflates (e.g., Sc(OTf)₃) | Various | - | - | - | Catalytic amounts needed | - | [1][9] |
Key Observations:
-
Aluminum Chloride (AlCl₃): Traditionally the most common Lewis acid for this reaction, AlCl₃ is highly effective but must be used in stoichiometric amounts.[5] Its regioselectivity is highly dependent on temperature; lower temperatures favor the para product (kinetic control), while higher temperatures favor the more stable ortho product (thermodynamic control).[1][10][11]
-
Zinc (Zn) Powder: As a milder and more environmentally friendly alternative, zinc powder can effectively catalyze the rearrangement, often with high selectivity, particularly under microwave irradiation.[5]
-
Methanesulfonic Acid (MSA): This Brønsted acid offers a less corrosive option, demonstrating high conversion rates and excellent selectivity for the para product.[1][5]
-
Solid Acids (e.g., Sulfated Zirconia, Zeolites): These catalysts offer advantages in terms of reusability and reduced hazardous waste, though they may require higher temperatures.[6][11]
-
Other Lewis Acids: Boron halides like BCl₃ and BBr₃ are particularly effective for the rearrangement of aryl formates to produce valuable hydroxyaldehydes.[7] Metal triflates are highly active catalysts that can often be used in smaller, catalytic amounts.[1][9]
Experimental Workflow and Protocols
Reproducibility is key in chemical synthesis. The following diagram illustrates a general workflow for the Fries rearrangement, followed by representative experimental protocols for different catalysts.
Caption: General experimental workflow for the Lewis acid-catalyzed Fries rearrangement.
Experimental Protocols
Protocol 1: Fries Rearrangement of Phenyl Acetate using AlCl₃ [2]
-
Materials: Phenyl acetate, Anhydrous aluminum chloride (AlCl₃), Nitrobenzene (B124822) (solvent), 1 M Hydrochloric acid (HCl), Dichloromethane (CH₂Cl₂), Anhydrous magnesium sulfate (B86663) (MgSO₄).
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, add anhydrous AlCl₃ (1.1 to 2.5 equivalents).
-
Cool the flask in an ice-water bath and slowly add nitrobenzene with stirring.
-
Add phenyl acetate (1 equivalent) dropwise to the stirred suspension while maintaining the low temperature.
-
Allow the mixture to warm to the desired reaction temperature (e.g., room temperature or heated) and stir until completion, monitoring progress with TLC or HPLC.
-
Upon completion, cool the reaction mixture back to 0°C in an ice-water bath.
-
Slowly and carefully quench the reaction by adding 1 M HCl.
-
Extract the product with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography.
-
Protocol 2: Fries Rearrangement of Phenyl Acetate using Zinc Powder [5]
-
Materials: Phenyl acetate, Zinc powder, Dichloromethane, Ice-cold water.
-
Procedure:
-
In a reaction vessel, mix phenyl acetate (1 equivalent) and zinc powder (1 equivalent).
-
Heat the mixture, for example in an oil bath or using microwave irradiation (e.g., at 160°C), until the reaction is complete as indicated by TLC.
-
Cool the reaction mixture to room temperature and filter to remove the zinc powder.
-
Pour the filtrate into ice-cold water.
-
Extract the product with an organic solvent like dichloromethane.
-
Wash the organic layer, dry it, and concentrate it. Purify the final product by column chromatography.
-
Protocol 3: Regioselective para-Rearrangement of Phenyl Benzoate using AlCl₃ [3]
-
Materials: Phenyl benzoate, Anhydrous aluminum chloride (AlCl₃), Nitromethane.
-
Procedure:
-
In a round-bottom flask, dissolve phenyl benzoate (1 equivalent) in nitromethane.
-
Cool the solution to -10 °C.
-
In a separate flask, prepare a solution of anhydrous AlCl₃ (5 equivalents) in nitromethane.
-
Add the AlCl₃ solution dropwise to the stirred phenyl benzoate solution over 15 minutes, maintaining the temperature at -10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 3 hours.
-
Quench the reaction by carefully pouring the mixture into a beaker containing a stirred mixture of crushed ice and concentrated HCl.
-
Allow the resulting precipitate to stand to ensure complete precipitation.
-
Collect the solid product by filtration, wash thoroughly with cold distilled water, and dry to obtain 4-hydroxybenzophenone. This protocol reportedly yields 80-92%.[3]
-
References
- 1. Fries rearrangement - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Fries Rearrangement [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. znaturforsch.com [znaturforsch.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. byjus.com [byjus.com]
- 11. jk-sci.com [jk-sci.com]
Safety Operating Guide
Proper Disposal of 2'-Hydroxypropiophenone: A Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of 2'-Hydroxypropiophenone is a critical aspect of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for researchers, scientists, and drug development professionals to manage the disposal of this compound effectively. Adherence to these protocols is vital for mitigating risks and ensuring compliance with regulatory standards.
Hazard Profile and Safety Considerations
This compound is classified as an irritant, affecting the skin, eyes, and respiratory system.[1][2] Therefore, all handling and disposal procedures must be conducted with appropriate personal protective equipment in a well-ventilated area to prevent exposure.
Hazard Classification and Precautionary Statements
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement | Precautionary Statement Codes |
| Skin Irritation (Category 2) | GHS07 | Warning | H315: Causes skin irritation | P264, P280, P302+P352, P332+P313, P362+P364 |
| Eye Irritation (Category 2A) | GHS07 | Warning | H319: Causes serious eye irritation | P264, P280, P305+P351+P338, P337+P313 |
| Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory Tract Irritation | GHS07 | Warning | H335: May cause respiratory irritation | P261, P271, P304+P340, P312, P403+P233, P405, P501 |
Data sourced from PubChem and other safety data sheets.[1][2][3]
Personal Protective Equipment (PPE) for Disposal
| Equipment | Specification |
| Eye Protection | Safety glasses with side-shields or chemical safety goggles. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). |
| Skin and Body Protection | Laboratory coat. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. If ventilation is inadequate, a suitable respirator should be worn. |
Step-by-Step Disposal Procedure
The primary and recommended method for the disposal of this compound is to engage a licensed professional waste disposal service.[4] Do not dispose of this chemical down the drain or in regular trash.
Waste Collection and Storage
-
Segregation: Collect waste this compound and any materials contaminated with it (e.g., pipette tips, gloves, absorbent pads) in a dedicated, properly labeled waste container. Do not mix with other chemical waste streams to avoid potentially hazardous reactions.
-
Container: Use a chemically compatible container, such as a high-density polyethylene (B3416737) (HDPE) or glass bottle with a secure screw cap. Ensure the container is in good condition and free from leaks.
-
Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Irritant").
-
Storage: Store the sealed waste container in a designated, well-ventilated, and secure area, away from incompatible materials such as strong oxidizing agents.[5]
Disposal Workflow
Caption: Disposal workflow for this compound.
Spill and Emergency Procedures
In the event of a spill, ensure the area is well-ventilated and wear appropriate PPE.
-
Containment: For small spills, absorb the material with an inert absorbent such as vermiculite, dry sand, or earth.
-
Collection: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.
-
Decontamination: Clean the spill area thoroughly with soap and water. Collect all cleaning materials for disposal as hazardous waste.
-
Large Spills: In case of a large spill, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department or emergency services.
Regulatory Context
While a specific U.S. Environmental Protection Agency (EPA) hazardous waste code for this compound is not explicitly listed, it must be managed as a hazardous waste due to its irritant properties. Waste generators are responsible for determining if a waste meets the criteria for being hazardous, either by being listed or by exhibiting hazardous characteristics (ignitability, corrosivity, reactivity, or toxicity).[6][7] Given its hazard profile, treating this compound as a hazardous waste is the required and prudent course of action.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, protecting both personnel and the environment. Always consult your institution's specific EHS guidelines and local regulations for any additional requirements.
References
- 1. This compound | C9H10O2 | CID 69133 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Environment, Land Use & Natural Resources and Food, Drug & Device/FDA Advisory: EPA Finalizes Management Standards for Hazardous Waste Pharmaceuticals | News & Insights | Alston & Bird [alston.com]
- 3. 2 -Hydroxypropiophenone 97 610-99-1 [sigmaaldrich.com]
- 4. This compound - Safety Data Sheet [chemicalbook.com]
- 5. This compound(610-99-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 6. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 7. actenviro.com [actenviro.com]
Essential Safety and Operational Guide for 2'-Hydroxypropiophenone
This guide provides immediate, essential safety protocols and logistical plans for the handling and disposal of 2'-Hydroxypropiophenone, tailored for researchers, scientists, and drug development professionals. The following procedures are designed to ensure a safe laboratory environment and compliance with safety regulations.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a compound that requires careful handling due to its potential health hazards. It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation[1][2][3]. Adherence to proper PPE protocols is mandatory to minimize exposure risks.
Recommended Personal Protective Equipment:
| PPE Category | Specification | Purpose |
| Eye and Face Protection | Chemical safety goggles or a face shield. | To protect against splashes and eye contact that can cause serious irritation[1][2]. |
| Hand Protection | Chemical-resistant gloves (e.g., Butyl rubber, Neoprene, or Nitrile rubber). | To prevent skin contact which can lead to irritation[1][2][4]. It is crucial to select gloves based on the specific breakthrough time and permeation rate for aromatic ketones. |
| Skin and Body Protection | Laboratory coat, long-sleeved clothing, and closed-toe shoes. | To minimize the risk of accidental skin exposure[2][5]. |
| Respiratory Protection | Use in a well-ventilated area. If ventilation is inadequate or for spill cleanup, a NIOSH-approved respirator with an organic vapor cartridge is recommended. | To avoid inhalation of vapors or mists that may cause respiratory tract irritation[1][2][6]. |
Operational Handling Protocol
A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment.
Step 1: Preparation and Engineering Controls
-
Ensure a calibrated emergency eyewash station and safety shower are readily accessible.
-
Work within a certified chemical fume hood to ensure adequate ventilation[2].
-
Avoid contact with strong oxidizing agents[2].
Step 2: Donning PPE
-
Follow the logical workflow for donning PPE to ensure complete protection before handling the chemical.
Step 3: Chemical Handling
-
Measure and dispense the chemical carefully to avoid splashes and the generation of aerosols.
-
Wash hands thoroughly after handling, even if gloves were worn[1][2].
Step 4: Doffing and Decontamination
-
Remove PPE in a manner that avoids cross-contamination.
-
Contaminated clothing should be removed and washed before reuse[1][2].
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
| Exposure Route | First Aid Measures |
| Inhalation | Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention[1][2]. |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists[1][2]. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist[1][2]. |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them 2-4 cupfuls of water or milk to drink. Seek immediate medical attention[2]. |
Spill Response:
-
For small spills, absorb the material with an inert absorbent such as dry sand or earth, and place it into a chemical waste container[2].
-
For larger spills, evacuate the area and contact the appropriate emergency response team.
-
Ensure adequate ventilation during cleanup[2].
Disposal Plan
Proper disposal of this compound and its contaminated materials is essential to prevent environmental contamination and comply with regulations.
Waste Segregation and Collection:
-
Collect all waste containing this compound, including contaminated PPE and absorbent materials, in a designated and clearly labeled hazardous waste container.
-
Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
Disposal Procedure:
-
Dispose of the chemical waste through an approved waste disposal plant[1][6].
-
Follow all local, state, and federal regulations for hazardous waste disposal. Contact your institution's EHS office for specific guidance on disposal procedures.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. This compound(610-99-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
